Epi-cryptoacetalide
Description
Structure
3D Structure
Properties
IUPAC Name |
(3R,4'R)-4',6,6-trimethylspiro[8,9-dihydro-7H-benzo[g][2]benzofuran-3,2'-oxolane]-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O3/c1-11-9-18(20-10-11)14-7-6-13-12(15(14)16(19)21-18)5-4-8-17(13,2)3/h6-7,11H,4-5,8-10H2,1-3H3/t11-,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUTQFIYQAWCICW-ADLMAVQZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(C3=C(C4=C(C=C3)C(CCC4)(C)C)C(=O)O2)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@]2(C3=C(C4=C(C=C3)C(CCC4)(C)C)C(=O)O2)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Epi-cryptoacetalide: A Technical Guide to its Natural Sources, Isolation, and Biological Context
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epi-cryptoacetalide (B1495745) is a naturally occurring diterpenoid that has garnered significant interest in the scientific community due to its potential therapeutic activities, particularly in the context of endometriosis.[1][2] This technical guide provides a comprehensive overview of the known natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its interaction with key biological signaling pathways.
Natural Sources of this compound
This compound has been isolated from a variety of natural sources, primarily within the plant kingdom, especially from the Salvia genus, but also from fungal species. The diversity of these sources suggests a broader distribution in nature than is currently documented.
| Natural Source | Family/Class | Part of Organism |
| Salvia miltiorrhiza (Danshen) | Lamiaceae | Roots |
| Salvia przewalskii Maxim. | Lamiaceae | Roots |
| Salvia aegyptiaca | Lamiaceae | Whole Plant |
| Samanea saman (Jacq.) Merr. | Leguminosae | Not specified |
| Deep-sea fungi | Fungi | Not specified |
| Pleurotus cornucopiae (Edible Mushroom) | Fungi | Fruiting body |
Isolation and Purification of this compound
The isolation of this compound from its natural sources typically involves solvent extraction followed by a series of chromatographic techniques. While specific yields for this compound are not widely reported, the following protocol represents a generalized yet detailed methodology based on the successful isolation of related diterpenoids from Salvia species.[3][4][5] In studies on Salvia przewalskii Maxim, this compound has been identified as a mirror isomer of cryptoacetalide, found in a 1:3 ratio.[3][4]
Experimental Protocol: Isolation from Salvia przewalskii Maxim.
This protocol is a representative procedure for the isolation of this compound.
1. Extraction:
-
Air-dry the roots of Salvia przewalskii Maxim. at room temperature and grind them into a coarse powder.
-
Macerate the powdered plant material (e.g., 5 kg) with 95% ethanol (B145695) (3 x 20 L) at room temperature for 7 days for each extraction.
-
Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
2. Fractionation:
-
Suspend the crude extract in water and partition successively with petroleum ether, ethyl acetate (B1210297), and n-butanol.
-
Concentrate the ethyl acetate fraction, which typically contains the diterpenoids, to dryness.
3. Chromatographic Purification:
-
Step 1: Silica (B1680970) Gel Column Chromatography
-
Subject the ethyl acetate extract to column chromatography on a silica gel column (200-300 mesh).
-
Elute with a gradient of petroleum ether-ethyl acetate (from 1:0 to 0:1 v/v) to yield several fractions.
-
-
Step 2: Sephadex LH-20 Column Chromatography
-
Further purify the fractions containing the target compound using a Sephadex LH-20 column with a mobile phase of chloroform-methanol (1:1 v/v).
-
-
Step 3: Reversed-Phase C18 (RP-C18) Column Chromatography
-
Perform final purification on a preparative RP-C18 column.
-
Elute with a methanol-water gradient (e.g., starting from 50% methanol (B129727) and gradually increasing to 100% methanol) to obtain pure this compound.
-
4. Structure Elucidation:
-
The structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[3][4]
Biological Activity and Signaling Pathways
This compound has demonstrated notable biological activity, particularly its anti-endometriosis effects.[1][2] It exhibits a high affinity for the estrogen receptor-alpha (ER-α) and the prostaglandin (B15479496) E2 receptor subtype 2 (EP2), with Ki values of 0.3 μM and 1.92 μM, respectively.[1][2] This dual-targeting capability suggests a potential mechanism for its therapeutic effects in endometriosis, a disease driven by both estrogen and inflammation. Some reports have also classified it as a diketopiperazine from marine organisms that inhibits inflammatory pathways by suppressing pro-inflammatory cytokines, although the diterpenoid classification is more consistently supported in the literature concerning Salvia species.[6]
Signaling Pathway in Endometriosis
The diagram below illustrates the interconnected estrogen and prostaglandin signaling pathways implicated in the pathophysiology of endometriosis and the potential points of intervention for this compound.
Diterpenoid Biosynthesis Pathway
This compound, being a diterpenoid, is synthesized in plants through the methylerythritol phosphate (B84403) (MEP) pathway, which leads to the formation of the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP).
Experimental Workflow and Chemical Structure
The following diagrams provide a visual representation of the isolation workflow and the chemical structure of this compound's isomer, cryptoacetalide.
Conclusion
This compound stands out as a promising natural product with well-defined biological targets relevant to endometriosis. Its presence in multiple species of the widely used medicinal genus Salvia makes it an accessible compound for further research. The isolation procedures, while standard for natural product chemistry, require careful optimization to achieve high purity. The elucidation of its dual inhibitory action on ER-α and the EP2 receptor provides a strong rationale for its further investigation as a potential therapeutic agent for endometriosis and other estrogen- and inflammation-driven diseases. Future research should focus on obtaining quantitative yield data from various natural sources, refining isolation protocols, and conducting in-depth preclinical studies to fully characterize its pharmacological profile.
References
- 1. Quantitative determination of four diterpenoids in Radix Salviae Miltiorrhizae using LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cryptoacetalide | C18H22O3 | CID 46896125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. NMR Database for Faster Structural Data | CAS [cas.org]
- 5. Comparative Analysis of the Major Chemical Constituents in Salvia miltiorrhiza Roots, Stems, Leaves and Flowers during Different Growth Periods by UPLC-TQ-MS/MS and HPLC-ELSD Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Epi-cryptoacetalide: A Comprehensive Technical Whitepaper on a Novel Diterpenoid with Therapeutic Potential in Endometriosis
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides an in-depth technical overview of Epi-cryptoacetalide, a natural diterpenoid compound. It details the discovery and characterization of this molecule, with a particular focus on its promising biological activity related to endometriosis. This whitepaper summarizes the available quantitative data, outlines relevant experimental and computational methodologies, and visualizes the key signaling pathways implicated in its mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Discovery and Characterization
This compound is a tetracyclic diterpenoid that was first identified as a constituent of the roots of Salvia miltiorrhiza, a plant widely used in traditional Chinese medicine. It was co-isolated with its epimer, Cryptoacetalide, typically as an inseparable mixture with a reported ratio of 1:3 (this compound to Cryptoacetalide). Subsequently, this compound has also been isolated from Salvia przewalskii Maxim.[1] The structural elucidation of this compound was accomplished through comprehensive spectroscopic analysis, primarily utilizing Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) techniques.[1] The first total synthesis of Cryptoacetalide also yielded this compound, providing a synthetic route to this natural product.[2]
Quantitative Biological Data
Recent in-silico studies have highlighted the potential of this compound as a therapeutic agent for endometriosis. These computational analyses have identified its high binding affinity for two key molecular targets implicated in the pathophysiology of this disease: Estrogen Receptor-alpha (ER-α) and Prostaglandin (B15479496) E2 receptor subtype 2 (EP2).[3]
| Compound | Target | Binding Affinity (Ki) | Source |
| This compound | Estrogen Receptor-alpha (ER-α) | 0.3 µM | [3] |
| This compound | Prostaglandin E2 Receptor Subtype 2 (EP2) | 1.92 µM | [3] |
Experimental and Computational Protocols
General Protocol for Isolation of Diterpenoids from Salvia Species
Experimental Workflow for Diterpenoid Isolation
Caption: A generalized workflow for the isolation and characterization of diterpenoids from Salvia species.
Methodology:
-
Extraction: The air-dried and powdered root material of the Salvia species is extracted with a suitable organic solvent, such as acetone or ethyl acetate, at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction.
-
Concentration: The resulting crude extract is then concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.
-
Fractionation: The concentrated extract is subjected to column chromatography on silica gel.
-
Elution: A stepwise gradient of solvents with increasing polarity, commonly a mixture of hexane (B92381) and ethyl acetate, is used to elute the compounds from the column.
-
Monitoring: The collected fractions are monitored by thin-layer chromatography (TLC) to identify those containing compounds with similar retention factors.
-
Purification: Fractions of interest are pooled and subjected to further purification steps. These may include repeated column chromatography, preparative high-performance liquid chromatography (HPLC), or size-exclusion chromatography on Sephadex LH-20.
-
Structural Elucidation: The pure isolated compounds are then structurally characterized using spectroscopic methods, including 1D and 2D NMR (¹H, ¹³C, COSY, HSQC, HMBC) and high-resolution mass spectrometry (HRMS). In cases where suitable crystals can be obtained, X-ray crystallography provides definitive structural confirmation.
In-Silico Protocol for Binding Affinity Analysis
The reported binding affinities of this compound for ER-α and EP2 were determined through a computational, in-silico approach. The general methodology for such a study is described below, based on the work of Situmorang et al.[3]
Workflow for In-Silico Binding Affinity Analysis
Caption: The potential inhibitory effect of this compound on the ER-α signaling pathway in endometriosis.
Prostaglandin E2 Receptor Subtype 2 (EP2) Signaling Pathway in Endometriosis
Prostaglandin E2 (PGE2) is a pro-inflammatory mediator that is found at elevated levels in the peritoneal fluid of women with endometriosis. I[7][8]ts binding to the EP2 receptor triggers a signaling cascade that promotes inflammation, cell survival, and angiogenesis, all of which contribute to the progression of endometriosis. E[9][7][8]pi-cryptoacetalide, by binding to the EP2 receptor, may block the actions of PGE2 and thereby mitigate these pathological processes.
Prostaglandin E2 Receptor (EP2) Signaling Pathway
Caption: The potential antagonistic role of this compound in the PGE2-EP2 signaling pathway in endometriosis.
Conclusion and Future Directions
This compound has emerged as a natural product of significant interest due to its potential therapeutic applications, particularly in the context of endometriosis. The in-silico evidence of its high binding affinity for both ER-α and EP2 provides a strong rationale for its further investigation. Future research should prioritize the validation of these computational findings through in vitro and in vivo experimental studies. The development of a scalable synthetic route for this compound will be crucial for enabling these preclinical studies. Furthermore, a detailed investigation into the precise mechanism of action, including whether it acts as an antagonist or a modulator of its target receptors, will be essential for its development as a novel therapeutic agent for endometriosis and potentially other hormone-dependent and inflammatory diseases.
References
- 1. The Evolution of Estrogen Receptor Signaling in the Progression of Endometriosis to Endometriosis-Associated Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of Estrogen Receptor Signaling Required for Endometriosis-Like Lesion Establishment in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IN-SILICO dynamic analysis of Sulawesi propolis as anti-endometriosis drug: Interaction study with TNF alpha receptor, NF-kB, estrogen receptor, progesterone receptor and prostaglandin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Terpenoids from Salvia sclarea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jmpb.areeo.ac.ir [jmpb.areeo.ac.ir]
- 7. pnas.org [pnas.org]
- 8. Molecular and preclinical basis to inhibit PGE2 receptors EP2 and EP4 as a novel nonsteroidal therapy for endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selective Inhibition of Prostaglandin E2 Receptors EP2 and EP4 Induces Apoptosis of Human Endometriotic Cells through Suppression of ERK1/2, AKT, NFκB, and β-Catenin Pathways and Activation of Intrinsic Apoptotic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
The Elucidation of Epi-Cryptoacetalide: A Technical Deep Dive into its Structure Determination by NMR and MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epi-cryptoacetalide (B1495745), a novel spirolactone diterpenoid, was first isolated alongside its stereoisomer, cryptoacetalide (B15525510), from the roots of the traditional Chinese medicinal plant, Salvia miltiorrhiza. The determination of its complex polycyclic structure required a sophisticated application of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This technical guide provides a comprehensive overview of the methodologies and data interpretation central to the structure elucidation of this compound.
Core Challenge: An Inseparable Mixture
A significant challenge in the initial characterization of these compounds was their isolation as an inseparable mixture.[1][2][3] This necessitated the use of advanced 2D-NMR techniques to resolve the overlapping signals and assign the correct stereochemistry to each isomer. The total synthesis of cryptoacetalide was later achieved, which further confirmed the proposed structure.[1][2][4]
Experimental Protocols
While the original isolation paper by Asari et al. (1990) provides the foundation for the structure elucidation, this guide also incorporates general best practices and methodologies for natural product isolation and characterization.
Isolation of the Cryptoacetalide and this compound Mixture
A generalized workflow for the isolation of diterpenoids from plant material is outlined below. The specific details for Salvia miltiorrhiza would follow a similar pattern.
Caption: Generalized workflow for the isolation of diterpenoids from plant sources.
Spectroscopic Analysis
The structural backbone and relative stereochemistry of this compound were determined through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, along with mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1D NMR (¹H and ¹³C): These initial experiments provide information on the proton and carbon environments within the molecule. The chemical shifts (δ) indicate the electronic environment of each nucleus, while the coupling constants (J) in the ¹H spectrum reveal connectivity between neighboring protons.
-
2D NMR:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to establish spin systems and trace out the carbon skeleton.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, crucial for connecting different spin systems and elucidating the overall carbon framework.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close in proximity, which is essential for determining the relative stereochemistry of the molecule.
-
Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (HRMS): Provides the accurate mass of the molecular ion, allowing for the determination of the molecular formula.
-
Tandem Mass Spectrometry (MS/MS): The fragmentation pattern of the molecular ion provides valuable information about the different structural motifs within the molecule.
Data Presentation
The following tables summarize the hypothetical ¹H and ¹³C NMR data for this compound, based on the known structure of related diterpenoids. The exact values would be found in the primary literature.
Table 1: Hypothetical ¹H NMR Data for this compound (in CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | 3.20 | dd | 12.0, 4.5 |
| H-2α | 1.85 | m | |
| H-2β | 1.60 | m | |
| H-3 | 4.15 | t | 8.0 |
| ... | ... | ... | ... |
| H-17 | 1.25 | s |
Table 2: Hypothetical ¹³C NMR Data for this compound (in CDCl₃)
| Position | Chemical Shift (δ, ppm) |
| C-1 | 45.2 |
| C-2 | 28.1 |
| C-3 | 72.5 |
| C-4 | 38.9 |
| ... | ... |
| C-20 | 175.8 |
Structure Elucidation Workflow
The logical process of piecing together the spectroscopic data to determine the structure of this compound is illustrated below.
Caption: The logical workflow for elucidating the structure of a natural product.
Conclusion
The structure elucidation of this compound serves as an excellent case study in the application of modern spectroscopic techniques to complex natural products. The combination of HRMS and a suite of 1D and 2D NMR experiments allowed for the unambiguous determination of its molecular formula, connectivity, and relative stereochemistry, even when faced with the challenge of an inseparable mixture. This foundational work paves the way for further investigation into the synthesis and biological activity of this intriguing class of diterpenoids.
References
The Uncharted Path: A Technical Guide to the Biosynthesis of Epi-cryptoacetalide in Salvia
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epi-cryptoacetalide, a structurally intriguing abietane-type diterpenoid found in select Salvia species, presents a promising scaffold for drug discovery. However, its biosynthetic pathway remains largely unelucidated. This technical guide provides a comprehensive overview of the current understanding and a projected biosynthetic route to this compound, drawing parallels with the well-characterized biosynthesis of tanshinones in Salvia miltiorrhiza. We delve into the proposed enzymatic steps, from the universal diterpenoid precursor geranylgeranyl diphosphate (B83284) (GGPP) to the intricate cyclization and oxidation reactions that likely forge this unique molecule. This document also outlines detailed experimental protocols for key analytical techniques and presents available quantitative data on related compounds to empower researchers in their quest to fully unravel and potentially engineer this pathway.
Introduction
The genus Salvia is a rich reservoir of bioactive secondary metabolites, particularly abietane-type diterpenoids, which exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Among these, this compound, a rare spiroketal diterpenoid, has garnered interest for its complex architecture. While its direct biosynthetic pathway has not been experimentally verified, the conservation of diterpenoid biosynthesis mechanisms within the Salvia genus allows for the formulation of a robust hypothetical pathway. Understanding this pathway is crucial for enabling metabolic engineering approaches to enhance the production of this compound and its analogs for therapeutic applications.
Proposed Biosynthesis Pathway of this compound
The biosynthesis of this compound is proposed to originate from the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which supplies the universal precursor for all diterpenoids, geranylgeranyl diphosphate (GGPP). The subsequent steps are hypothesized to be a series of cyclizations and oxidative modifications, as detailed below.
Formation of the Abietane (B96969) Skeleton
The initial steps mirror those of tanshinone biosynthesis, involving two key types of diterpene synthases (diTPSs):
-
Class II diTPS (Copalyl Diphosphate Synthase - CPS): This enzyme catalyzes the protonation-initiated cyclization of the linear GGPP into a bicyclic intermediate, (+)-copalyl diphosphate ((+)-CPP). In S. miltiorrhiza, SmCPS1 is a key enzyme in this step.
-
Class I diTPS (Kaurene Synthase-Like - KSL): This enzyme facilitates the ionization of the diphosphate group from (+)-CPP and a subsequent cyclization and rearrangement cascade to form the tricyclic abietane scaffold. SmKSL1 in S. miltiorrhiza is known to produce miltiradiene (B1257523), the precursor to most tanshinones. It is plausible that a similar KSL is involved in the pathway to this compound.
Post-Cyclization Modifications: The Role of Cytochrome P450s and Other Enzymes
Following the formation of the miltiradiene skeleton, a series of oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYPs), are anticipated to decorate the abietane core. These modifications are crucial for the chemical diversity of diterpenoids in Salvia.
The proposed subsequent steps are:
-
Hydroxylation and Oxidation: Miltiradiene likely undergoes hydroxylation to form ferruginol, a common intermediate in abietane diterpenoid biosynthesis. This step is catalyzed by enzymes from the CYP76AH subfamily in S. miltiorrhiza. Further oxidations at various positions on the rings are expected, potentially leading to intermediates like sugiol (B1681179) or miltirone.
-
Lactone Formation and Spiroketalization: The formation of the characteristic spiroketal lactone moiety of this compound is the most speculative part of the pathway. This would likely involve a series of precise oxidation and rearrangement reactions. A plausible mechanism involves the oxidation of one of the methyl groups on the isopropyl substituent, followed by an intramolecular cyclization to form the lactone ring. The spiroketal linkage could then be formed through the attack of a hydroxyl group onto a ketone or an epoxide intermediate. The exact sequence and the enzymes responsible (likely a combination of CYPs, dehydrogenases, and potentially Baeyer-Villiger monooxygenases) remain to be discovered.
The following diagram illustrates the proposed biosynthetic pathway:
physical and chemical properties of Epi-cryptoacetalide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epi-cryptoacetalide is a naturally occurring diterpenoid that has been isolated from plant sources, notably from species of the Salvia genus. As a member of the abietane (B96969) diterpenoid class of compounds, this compound is of significant interest to the scientific community due to the diverse biological activities exhibited by related molecules, including anti-inflammatory, antibacterial, and antiviral properties. This technical guide provides a detailed overview of the known physical and chemical properties of this compound, methodologies for its isolation and synthesis, and an exploration of its potential biological activities and associated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, drug discovery, and development.
Physicochemical Properties
This compound is a crystalline solid with a molecular formula of C₁₈H₂₂O₃ and a molecular weight of 286.4 g/mol .[1][2] It is soluble in a range of organic solvents, including chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (B87167) (DMSO), and acetone.[1] For long-term storage, it is recommended to be kept in a desiccated environment at -20°C.[1][2]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 132152-57-9 | [1][2] |
| Molecular Formula | C₁₈H₂₂O₃ | [1][2] |
| Molecular Weight | 286.4 g/mol | [1][2] |
| Appearance | Crystalline Solid | [1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |
| Purity | >98% | [2] |
| Storage | Desiccate at -20°C | [1][2] |
| Chemical Name | (3R,4'S)-4',6,6-trimethylspiro[8,9-dihydro-7H-benzo[g][2]benzofuran-3,2'-oxolane]-1-one | [1] |
| Compound Type | Diterpenoid | [1] |
Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra are crucial for determining the complex tetracyclic structure of this compound. The chemical shifts and coupling constants provide information about the connectivity of atoms and the stereochemistry of the molecule.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of this compound. Analysis of the fragmentation pattern in the mass spectrum can provide valuable information about the different structural motifs within the molecule.
Infrared (IR) Spectroscopy
Infrared spectroscopy is employed to identify the functional groups present in this compound. Characteristic absorption bands in the IR spectrum would confirm the presence of carbonyl groups (C=O) from the lactone ring, as well as C-O and C-H bonds.
Experimental Protocols
Isolation of this compound from Salvia przewalskii
This compound has been successfully isolated from the roots of Salvia przewalskii. A general protocol for its isolation and purification involves the following steps:
-
Extraction: The dried and powdered plant material is extracted with a suitable solvent, such as 95% ethanol.
-
Fractionation: The crude extract is then subjected to fractionation using various chromatographic techniques.
-
Purification: Final purification of this compound is achieved through a combination of silica (B1680970) gel column chromatography, Sephadex LH-20 column chromatography, and reverse-phase C18 (RP-C18) column chromatography. The purity of the isolated compound is typically assessed by High-Performance Liquid Chromatography (HPLC).
Total Synthesis of this compound
While a dedicated total synthesis for this compound has not been reported, a synthetic route for its isomer, cryptoacetalide (B15525510), yields this compound as a co-product. The key steps in this synthesis are:
-
[2+2+2] Cyclo-trimerization: A microwave-mediated [2+2+2] cyclo-trimerization reaction is employed to construct the central benzene (B151609) ring of the molecule.
-
Photo-induced Oxidative Spiroketalization: A subsequent light-mediated radical cyclization is used to form the spiroketal moiety. This step typically results in an inseparable 2:1 mixture of cryptoacetalide and this compound.
Caption: Synthetic workflow for Cryptoacetalide and this compound.
Biological Activity and Signaling Pathways
While direct studies on the biological activity of this compound are limited, the broader class of abietane diterpenoids isolated from Salvia species, including Salvia przewalskii, has demonstrated significant anti-inflammatory properties. Several studies have shown that diterpenoids from this plant can inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. This suggests that this compound may also possess anti-inflammatory activity.
The mechanism of action for the anti-inflammatory effects of related compounds often involves the modulation of key signaling pathways. A plausible mechanism for this compound could involve the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.
Caption: Proposed anti-inflammatory mechanism of this compound.
Experimental Protocol for Anti-Inflammatory Activity Assay
The following is a general protocol for assessing the anti-inflammatory activity of compounds like this compound by measuring the inhibition of NO production in LPS-stimulated RAW 264.7 macrophages.
-
Cell Culture: RAW 264.7 macrophages are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cell Viability Assay: To determine non-toxic concentrations of the test compound, a cell viability assay (e.g., MTT assay) is performed.
-
LPS Stimulation: Cells are pre-treated with various concentrations of this compound for a specific period (e.g., 1 hour) before being stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response.
-
Nitric Oxide Measurement: After an incubation period (e.g., 24 hours), the concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentrations in the treated groups to the LPS-only control group.
Conclusion
This compound represents a promising lead compound for further investigation, particularly in the context of its potential anti-inflammatory properties. This technical guide has summarized the currently available information on its physicochemical characteristics, spectroscopic data, and methods for its procurement. The provided experimental protocols offer a starting point for researchers aiming to isolate, synthesize, or evaluate the biological activity of this intriguing diterpenoid. Further research is warranted to fully elucidate the spectral properties of this compound, confirm its biological activities, and delineate the precise molecular mechanisms and signaling pathways through which it exerts its effects. Such studies will be crucial in unlocking the full therapeutic potential of this natural product.
References
Epi-cryptoacetalide: A Technical Overview for Researchers
CAS Number: 132152-57-9 Molecular Formula: C₁₈H₂₂O₃ Molecular Weight: 286.37 g/mol
This technical guide provides a comprehensive overview of Epi-cryptoacetalide, a natural diterpenoid isolated from the roots of Salvia miltiorrhiza. This document is intended for researchers, scientists, and professionals in drug development interested in the chemical properties, biological activities, and therapeutic potential of this compound.
Chemical and Physical Properties
This compound is a stereoisomer of cryptoacetalide, and they are often isolated together as an inseparable mixture. It possesses a complex tetracyclic structure.
| Property | Value | Source |
| CAS Number | 132152-57-9 | N/A |
| Molecular Formula | C₁₈H₂₂O₃ | N/A |
| Molecular Weight | 286.37 g/mol | N/A |
| Appearance | Not specified in available literature | N/A |
| Solubility | Not specified in available literature | N/A |
Biological Activity and Mechanism of Action
This compound has been identified as a modulator of key receptors involved in inflammatory and hormonal signaling pathways, suggesting its potential therapeutic application in conditions such as endometriosis.
Receptor Binding Affinity
This compound has demonstrated binding affinity for the Estrogen Receptor-α (ER-α) and the Prostaglandin (B15479496) E2 receptor subtype 2 (EP2). The reported binding affinities are summarized in the table below.
| Target Receptor | Kᵢ (μM) |
| Estrogen Receptor-α (ER-α) | 0.3 |
| Prostaglandin E2 Receptor (EP2) | 1.92 |
Proposed Mechanism of Action in Endometriosis
Endometriosis is an estrogen-dependent and inflammatory condition. The dual affinity of this compound for ER-α and EP2 receptors suggests a multi-faceted mechanism of action against this disease.
-
Modulation of Estrogen Signaling: By binding to ER-α, this compound may interfere with the proliferative effects of estrogen on endometrial tissue. The nature of this interaction (agonist or antagonist) requires further functional studies.
-
Modulation of Inflammatory Pathways: The EP2 receptor is activated by prostaglandin E2 (PGE2), a key mediator of inflammation and pain. By targeting the EP2 receptor, this compound may inhibit downstream signaling pathways that contribute to the inflammatory environment and pain associated with endometriosis.
Signaling Pathways
The interaction of this compound with ER-α and EP2 receptors initiates distinct downstream signaling cascades. The following diagrams illustrate the general signaling pathways associated with these receptors. The specific modulatory effects of this compound on these pathways are a subject for further investigation.
Estrogen Receptor-α (ER-α) Signaling Pathway
Prostaglandin E2 Receptor (EP2) Signaling Pathway
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, and biological evaluation of this compound are not extensively available in the public domain. The following sections outline general methodologies that can be adapted for the study of this compound.
Isolation and Purification
This compound is naturally found in the roots of Salvia miltiorrhiza. A general workflow for its isolation would involve:
The Multifaceted Biological Activities of Diterpenoids from Salvia miltiorrhiza: An In-depth Technical Guide
Abstract
Salvia miltiorrhiza Bunge, a prominent herb in traditional Chinese medicine, is a rich source of bioactive diterpenoids, primarily classified as tanshinones. These compounds have garnered significant scientific attention for their diverse and potent pharmacological activities. This technical guide provides a comprehensive overview of the biological activities of diterpenoids isolated from Salvia miltiorrhiza, with a focus on their anticancer, anti-inflammatory, cardiovascular, and neuroprotective effects. This document summarizes key quantitative data, details relevant experimental protocols, and illustrates the underlying molecular mechanisms through signaling pathway diagrams to serve as a valuable resource for researchers in the fields of pharmacology, natural product chemistry, and drug discovery.
Introduction
Salvia miltiorrhiza, commonly known as Danshen, has been utilized for centuries in the treatment of various ailments, particularly those related to cardiovascular and cerebrovascular conditions.[1] The lipophilic diterpenoid constituents, collectively known as tanshinones, are major contributors to its therapeutic effects.[2][3] These abietane-type diterpenoids, including prominent compounds like tanshinone IIA, cryptotanshinone, and tanshinone I, have been the subject of extensive research to elucidate their mechanisms of action and therapeutic potential. This guide aims to consolidate the current understanding of the biological activities of these compounds, presenting quantitative data for comparative analysis, detailed methodologies for key experiments, and visual representations of the complex signaling pathways they modulate.
Anticancer Activity
Diterpenoids from Salvia miltiorrhiza have demonstrated significant cytotoxic and antiproliferative effects against a wide range of cancer cell lines.[3][4] Their anticancer mechanisms are multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis and metastasis.[2][5]
Quantitative Data: Cytotoxicity
The following table summarizes the cytotoxic activities (IC50 values) of various diterpenoids from Salvia miltiorrhiza against different human cancer cell lines.
| Diterpenoid | Cancer Cell Line | Activity | IC50 (µM) | Reference |
| Tanshinone IIA | MDA-MB-231 (Breast) | Cytotoxicity | 0.85 | [6] |
| Tanshinone IIA | MCF-7 (Breast) | Cytotoxicity | >10 | [7] |
| Tanshinone IIA | CaSki (Cervical) | Proliferation Inhibition | ~5 | [4] |
| Tanshinone IIA | SiHa (Cervical) | Proliferation Inhibition | ~7.5 | [4] |
| Tanshinone I | H1299 (Lung) | Proliferation Inhibition | ~5 | [2] |
| Cryptotanshinone | AGS (Gastric) | Proliferation Inhibition | ~10 | [2] |
| Dihydrotanshinone I | 143B (Osteosarcoma) | Proliferation Inhibition | ~2.5 | [2] |
Signaling Pathways in Anticancer Activity
The anticancer effects of Salvia miltiorrhiza diterpenoids are often mediated through the modulation of critical signaling pathways that regulate cell survival, proliferation, and apoptosis. The PI3K/Akt/mTOR and STAT3 pathways are prominent targets.[8]
Figure 1: Inhibition of the PI3K/Akt/mTOR signaling pathway by tanshinones.
Experimental Protocols
This protocol is used to assess the cytotoxic effects of diterpenoids on cancer cells.[9][10][11]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the diterpenoid compound for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
This protocol is for assessing the effect of diterpenoids on the phosphorylation status of key proteins in the PI3K/Akt signaling pathway.[6]
-
Cell Treatment and Lysis: Treat cells with the diterpenoid compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against total and phosphorylated forms of PI3K, Akt, and mTOR overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Anti-inflammatory Activity
Diterpenoids from Salvia miltiorrhiza exhibit potent anti-inflammatory properties, primarily by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins, and by modulating inflammatory signaling pathways like NF-κB.[12]
Quantitative Data: Anti-inflammatory Effects
The following table presents the inhibitory effects (IC50 values) of Salvia miltiorrhiza diterpenoids on the production of inflammatory mediators.
| Diterpenoid | Cell Line | Activity | IC50 (µM) | Reference |
| Compound 11 | RAW 264.7 | NO Production Inhibition | 3.4 ± 1.2 | [2] |
| Tanshinone IIA | RAW 264.7 | NO Production Inhibition | 10.2 | [13] |
| Cryptotanshinone | RAW 264.7 | NO Production Inhibition | 8.5 | [13] |
| Miltirone | RAW 264.7 | NO Production Inhibition | 5.6 | [13] |
Signaling Pathways in Anti-inflammatory Activity
The NF-κB signaling pathway is a key regulator of inflammation, and its inhibition is a major mechanism of the anti-inflammatory action of Salvia miltiorrhiza diterpenoids.[14]
Figure 2: Modulation of the NF-κB signaling pathway by tanshinones.
Experimental Protocols
This protocol measures the inhibitory effect of diterpenoids on NO production in lipopolysaccharide (LPS)-stimulated macrophages.[15][16][17]
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5x10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the diterpenoid compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Griess Assay: Collect the cell culture supernatant. Mix 100 µL of supernatant with 100 µL of Griess reagent and incubate for 10 minutes at room temperature.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the amount of nitrite (B80452) using a sodium nitrite standard curve and determine the percentage of NO production inhibition.
This protocol is for assessing the effect of diterpenoids on the activation of the NF-κB pathway.[14][18][19]
-
Cell Treatment and Fractionation: Treat RAW 264.7 cells with the diterpenoid and/or LPS. Prepare cytoplasmic and nuclear extracts using a cell fractionation kit.
-
Protein Quantification: Determine the protein concentration of each fraction.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against p-IκBα, IκBα, p65 (nuclear fraction), and appropriate loading controls (e.g., β-actin for cytoplasmic, Lamin B1 for nuclear).
-
Secondary Antibody Incubation and Detection: Proceed as described in the Western blot protocol for PI3K/Akt pathway proteins.
Cardiovascular Effects
Diterpenoids from Salvia miltiorrhiza, particularly tanshinone IIA, have been extensively studied for their protective effects on the cardiovascular system. These effects include vasodilation, anti-atherosclerotic actions, and protection against myocardial ischemia-reperfusion injury.[7][20][21][22][23][24][25][26][27]
Quantitative Data: Cardiovascular Activities
| Diterpenoid | Model | Activity | Observation | Reference |
| Tanshinone IIA | Rat model of myocardial infarction | Cardioprotection | Improved heart function, reduced infarct size | [20] |
| Tanshinone IIA | Rat model of myocardial ischemia/reperfusion | Cardioprotection | Decreased myocardial infarct size | [7][21] |
| S. miltiorrhiza extract | Isolated dog arteries | Vasodilation | Relaxation of coronary arteries | [24] |
| Tanshinone IIA Sodium Sulfonate | Rat model of myocardial I/R injury | Cardioprotection | Dose-dependently improved cardiac function | [22] |
Experimental Protocols
This protocol describes the induction of myocardial infarction in rats to evaluate the cardioprotective effects of diterpenoids.[20][23]
-
Animal Model: Anesthetize male Sprague-Dawley rats. Ligate the left anterior descending (LAD) coronary artery to induce myocardial infarction. A sham-operated group undergoes the same procedure without LAD ligation.
-
Drug Administration: Administer the diterpenoid compound (e.g., tanshinone IIA at 30 mg/kg, intragastrically) or vehicle daily for a specified period (e.g., 14 days) starting before or after the surgery.[20]
-
Hemodynamic Measurements: After the treatment period, measure cardiac function parameters such as left ventricular systolic pressure (LVSP), left ventricular end-diastolic pressure (LVEDP), and the maximal rates of pressure development and decay (±dp/dt) using a pressure transducer inserted into the left ventricle.
-
Infarct Size Measurement: Euthanize the animals and excise the hearts. Stain the heart slices with triphenyltetrazolium (B181601) chloride (TTC) to differentiate between infarcted (pale) and viable (red) tissue. Calculate the infarct size as a percentage of the total left ventricular area.
Neuroprotective Effects
Recent studies have highlighted the neuroprotective potential of diterpenoids from Salvia miltiorrhiza, suggesting their therapeutic value in neurodegenerative diseases like Alzheimer's disease and ischemic stroke.[1][12][28][29][30][31][32][33][34] Their mechanisms of action include antioxidant, anti-inflammatory, and anti-apoptotic effects.[12]
Quantitative Data: Neuroprotective Activities
| Diterpenoid/Extract | Model | Activity | Observation/IC50 | Reference |
| S. miltiorrhiza extract | SH-SY5Y cells (Aβ25-35 induced) | Neuroprotection | Concentration-dependent increase in cell viability | [33] |
| S. miltiorrhiza water extract | In vitro Aβ aggregation assay | Anti-amyloid aggregation | IC50 = 0.5 mg/mL | [28] |
Experimental Protocols
This protocol assesses the ability of diterpenoids to protect neuronal cells from amyloid-beta (Aβ)-induced toxicity, a hallmark of Alzheimer's disease.[33]
-
Cell Culture: Culture human neuroblastoma SH-SY5Y cells.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the diterpenoid compound for 2 hours.
-
Aβ Treatment: Expose the cells to Aβ25-35 peptide (e.g., 20 µM) for 24 hours to induce neurotoxicity.
-
Cell Viability Assessment: Measure cell viability using the MTT assay as described previously.
-
Apoptosis Assessment: Analyze apoptosis by measuring markers such as cleaved caspase-3, Bax/Bcl-2 ratio, and cytochrome c release using Western blotting or other appropriate assays.
This protocol is used to evaluate the neuroprotective effects of diterpenoids in a model of ischemic stroke.[29][34]
-
Animal Model: Induce transient focal cerebral ischemia in mice by occluding the middle cerebral artery (MCA) for a specific duration (e.g., 60 minutes), followed by reperfusion.
-
Drug Administration: Administer the diterpenoid compound or vehicle at specific time points before or after the ischemic insult.
-
Neurological Deficit Scoring: Evaluate neurological deficits at various time points after reperfusion using a standardized scoring system.
-
Infarct Volume Measurement: After a set period (e.g., 24 or 72 hours), euthanize the animals, and section the brains. Stain the brain slices with TTC to determine the infarct volume.
Conclusion
The diterpenoids isolated from Salvia miltiorrhiza represent a rich and diverse source of pharmacologically active compounds with significant therapeutic potential. Their well-documented anticancer, anti-inflammatory, cardiovascular, and neuroprotective activities, mediated through the modulation of multiple key signaling pathways, underscore their importance in drug discovery and development. This technical guide provides a consolidated resource of quantitative data and experimental methodologies to facilitate further research into these promising natural products. Future investigations should focus on elucidating the structure-activity relationships, optimizing their pharmacokinetic properties, and conducting well-designed clinical trials to translate the preclinical findings into effective therapies for a range of human diseases.
References
- 1. Preclinical and clinical examinations of Salvia miltiorrhiza and its tanshinones in ischemic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Anticancer Properties of Tanshinones and the Pharmacological Effects of Their Active Ingredients [frontiersin.org]
- 3. Tanshinones: Sources, Pharmacokinetics and Anti-Cancer Activities | MDPI [mdpi.com]
- 4. Anticancer Effect of Tanshinones on Female Breast Cancer and Gynecological Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Anticancer Effect of Tanshinones on Female Breast Cancer and Gynecological Cancer [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | Effect of tanshinone IIA for myocardial ischemia/reperfusion injury in animal model: preclinical evidence and possible mechanisms [frontiersin.org]
- 8. benchchem.com [benchchem.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. broadpharm.com [broadpharm.com]
- 12. Effects of Salvia miltiorrhiza on CNS Neuronal Injury and Degeneration: A Plausible Complementary Role of Tanshinones and Depsides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of nitric oxide production in RAW 264.7 macrophages by diterpenoids from Phellinus pini - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 19. NF-kappa B, NF-{kappa}B, NF-kB, Nuclear Factor-Kappa B, Activation Assay Kit (Part No. NFKB-1) [fivephoton.com]
- 20. ingentaconnect.com [ingentaconnect.com]
- 21. Effect of tanshinone IIA for myocardial ischemia/reperfusion injury in animal model: preclinical evidence and possible mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Protective effects of tanshinone IIA sodium sulfonate on ischemia-reperfusion-induced myocardial injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Tanshinone IIA attenuates heart failure via inhibiting oxidative stress in myocardial infarction rats - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Studies on cardiovascular actions of Salvia miltiorrhiza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Salvia miltiorrhiza: A Potential Red Light to the Development of Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Salvia miltiorrhiza Roots against Cardiovascular Disease: Consideration of Herb-Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Cardioprotective effect of water and ethanol extract of Salvia miltiorrhiza in an experimental model of myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Danshen (Salvia miltiorrhiza) water extract shows potential neuroprotective effects in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Salvia miltiorrhiza Alleviates Memory Deficit Induced by Ischemic Brain Injury in a Transient MCAO Mouse Model by Inhibiting Ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. rmitlibraryvn.rmit.edu.vn [rmitlibraryvn.rmit.edu.vn]
- 31. researchgate.net [researchgate.net]
- 32. Salvia miltiorrhiza: A source for anti-Alzheimer's disease drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Neuroprotection against Aβ25-35-induced apoptosis by Salvia miltiorrhiza extract in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. Salvia miltiorrhiza Alleviates Memory Deficit Induced by Ischemic Brain Injury in a Transient MCAO Mouse Model by Inhibiting Ferroptosis | MDPI [mdpi.com]
Preliminary Bioactivity Screening of Epi-cryptoacetalide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epi-cryptoacetalide, a natural diterpenoid isolated from Salvia miltiorrhiza, has emerged as a compound of interest for its potential therapeutic activities. Preliminary data indicate its high affinity for key biological targets implicated in inflammatory and hormone-related conditions, suggesting its potential utility in drug development, particularly for anti-endometriosis therapies. This technical guide provides a comprehensive overview of the preliminary bioactivity screening of this compound, summarizing known quantitative data, detailing relevant experimental protocols, and visualizing associated signaling pathways and workflows.
Quantitative Bioactivity Data
The initial screening of this compound has focused on its binding affinity for Estrogen Receptor-α (ER-α) and Prostaglandin E2 Receptor (EP2 subtype). The following table summarizes the currently available quantitative data.
| Target | Parameter | Value (µM) | Source |
| Estrogen Receptor-α (ER-α) | Kᵢ | 0.3 | [1] |
| Prostaglandin E2 Receptor (EP2 subtype) | Kᵢ | 1.92 | [1] |
Note: Further quantitative data from in vitro bioassays, such as IC₅₀ values for cytotoxicity or functional assays, are not yet extensively published. The subsequent sections provide detailed protocols for generating such data.
Core Signaling Pathways
This compound's known targets, ER-α and the PGE2 receptor EP2, are integral components of distinct but occasionally intersecting signaling pathways crucial in cellular proliferation, inflammation, and hormone regulation.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the preliminary bioactivity screening of this compound.
Estrogen Receptor-α (ER-α) Competitive Binding Assay
This assay determines the ability of this compound to compete with a radiolabeled ligand for binding to the ER-α.
Workflow:
References
Epi-cryptoacetalide: A Diterpenoid Secondary Metabolite with Anti-Inflammatory Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Epi-cryptoacetalide (B1495745), a diterpenoid secondary metabolite, has been identified as a constituent of various medicinal plants, most notably from the genus Salvia. This technical guide provides a comprehensive overview of this compound, including its chemical properties, natural sources, and total synthesis. While specific quantitative biological data for this compound is limited in publicly accessible literature, this document contextualizes its potential as an anti-inflammatory agent by examining related diterpenoids from Salvia species. Detailed experimental protocols for the isolation, characterization, and bioactivity assessment of similar compounds are presented to facilitate further research. Furthermore, a plausible mechanism of action involving the inhibition of the NF-κB signaling pathway is discussed and visualized. This guide aims to serve as a foundational resource for researchers investigating the therapeutic potential of this compound and related natural products.
Introduction
This compound is a naturally occurring diterpenoid that has been isolated from medicinal plants, including Salvia miltiorrhiza and Salvia przewalskii. It is often found as an inseparable mixture with its isomer, cryptoacetalide (B15525510). The complex chemical structure and its presence in plants with a history of use in traditional medicine have made this compound a subject of interest for natural product chemists and pharmacologists. This guide synthesizes the available information on this compound, with a focus on its potential as a secondary metabolite with therapeutic applications.
Chemical Properties and Structure
This compound is a tetracyclic diterpene with the chemical formula C₁₈H₂₂O₃ and a molecular weight of 286.37 g/mol . Its structure features a spiroketal moiety, a lactone group, and a benzene (B151609) ring. The structural elucidation of this compound and its related compounds has been achieved through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Table 1: Representative ¹H and ¹³C NMR Data of a Related Diterpenoid from Salvia miltiorrhiza (epi-danshenspiroketallactone C in CDCl₃) [1]
| Position | ¹³C Chemical Shift (δC) | ¹H Chemical Shift (δH, mult., J in Hz) |
| 1 | 30.1 | 2.95 (m), 2.85 (m) |
| 2 | 19.1 | 1.75 (m) |
| 3 | 35.8 | 1.55 (m), 1.45 (m) |
| 4 | 37.5 | - |
| 5 | 149.2 | - |
| 6 | 123.1 | 7.01 (s) |
| 7 | 117.5 | 6.88 (s) |
| 8 | 145.9 | - |
| 9 | 129.8 | - |
| 10 | 40.8 | - |
| 11 | 178.2 | - |
| 12 | - | - |
| 13 | 72.1 | 3.59 (d, 11.0) |
| 14 | - | - |
| 15 | 35.1 | 2.15 (m) |
| 16 | 70.9 | 2.95 (m) |
| 17 | 21.2 | 1.25 (d, 7.0) |
| 18 | 33.5 | 1.23 (s) |
| 19 | 21.8 | 1.21 (s) |
| 20 | - | - |
Biological Activity and Potential Therapeutic Applications
The primary biological activity associated with diterpenoids from Salvia species is their anti-inflammatory effect. While direct quantitative data for this compound is scarce, numerous studies on related compounds from the same plant sources provide strong evidence for its potential in this area. The most common in vitro assay used to evaluate the anti-inflammatory properties of these compounds is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Table 2: Anti-inflammatory Activity of Diterpenoids from Salvia Species (Inhibition of NO Production in LPS-stimulated RAW 264.7 Macrophages)
| Compound | Source | IC₅₀ (µM) | Reference |
| Compound 11 (a diterpene) | Salvia miltiorrhiza | 3.4 ± 1.2 | [2] |
| Plebeianiol A | Salvia plebeia | 18.0 | |
| Plebeianiol B | Salvia plebeia | 21.5 | |
| Plebeianiol C | Salvia plebeia | 23.6 | |
| Grandifolias A-F (various) | Salvia grandifolia | - |
The data in Table 2 demonstrates that diterpenoids isolated from Salvia species exhibit significant inhibitory effects on NO production, a key mediator in the inflammatory process. This suggests that this compound is a promising candidate for further anti-inflammatory research.
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
A plausible mechanism for the anti-inflammatory activity of this compound and related diterpenoids is the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which is responsible for the production of NO. By inhibiting the activation of NF-κB, these compounds can effectively suppress the downstream inflammatory cascade.
Figure 1: Proposed mechanism of anti-inflammatory action of this compound.
Experimental Protocols
Isolation and Purification of Diterpenoids from Salvia Species
The following is a general protocol for the isolation and purification of diterpenoids, including this compound, from the roots of Salvia species.
Figure 2: General workflow for the isolation of this compound.
Methodology:
-
Extraction: The dried and powdered roots of the Salvia species are extracted exhaustively with methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude methanol extract.
-
Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. The chloroform fraction is often enriched with diterpenoids.
-
Column Chromatography: The chloroform fraction is subjected to a series of column chromatographic separations.
-
Silica Gel Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Sephadex LH-20 Chromatography: Fractions showing similar TLC profiles are pooled and further purified on a Sephadex LH-20 column using methanol as the eluent to remove pigments and other impurities.
-
Reversed-Phase (RP-C18) Chromatography: Final purification is often achieved using a reversed-phase C18 column with a gradient of methanol and water as the mobile phase.
-
-
Structural Elucidation: The purified compound's structure is determined using spectroscopic methods, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC, HMBC), and high-resolution mass spectrometry (HR-MS).
Total Synthesis of Cryptoacetalide and this compound
The total synthesis of cryptoacetalide and its epimer has been reported, providing a synthetic route to these natural products. The key steps involve a [2+2+2] cyclotrimerization and a photo-induced oxidative spiroketalization.
Methodology:
-
[2+2+2] Cyclotrimerization: This key step involves the construction of the central benzene ring from a triyne precursor. The reaction is typically catalyzed by a transition metal complex, such as a ruthenium or cobalt catalyst, and can be promoted by microwave irradiation.
-
Photo-induced Oxidative Spiroketalization: The final spiroketal moiety is formed through a light-mediated radical cyclization. This reaction involves the generation of an alkoxy radical which then cyclizes onto a furan (B31954) ring, followed by oxidation to form the spiroketal. This step often yields a mixture of cryptoacetalide and this compound.
In Vitro Anti-inflammatory Assay: Inhibition of Nitric Oxide Production
This protocol describes a standard method for evaluating the anti-inflammatory activity of compounds like this compound by measuring the inhibition of NO production in LPS-stimulated RAW 264.7 macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (A: 1% sulfanilamide (B372717) in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Test compound (this compound)
-
96-well cell culture plates
Protocol:
-
Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. Cells are pre-incubated with the compound for 1 hour.
-
LPS Stimulation: After pre-incubation, cells are stimulated with LPS (1 µg/mL) and incubated for a further 24 hours. A negative control (cells with medium only) and a positive control (cells with LPS only) are included.
-
Nitrite Measurement: After incubation, 100 µL of the cell culture supernatant is transferred to a new 96-well plate. An equal volume of Griess reagent (mixed 1:1 A and B immediately before use) is added to each well.
-
Absorbance Reading: The plate is incubated at room temperature for 10 minutes, and the absorbance at 540 nm is measured using a microplate reader.
-
Calculation: The concentration of nitrite, a stable product of NO, is determined from a standard curve prepared with sodium nitrite. The percentage inhibition of NO production is calculated as follows: % Inhibition = [1 - (Absorbance of test sample / Absorbance of LPS control)] x 100
Conclusion
This compound, a diterpenoid from Salvia species, represents a promising scaffold for the development of new anti-inflammatory agents. While direct biological data for this specific compound is limited, the well-documented anti-inflammatory activity of related diterpenoids from the same genus provides a strong rationale for its further investigation. The experimental protocols and mechanistic insights provided in this guide are intended to facilitate future research into the therapeutic potential of this compound and contribute to the broader field of natural product-based drug discovery. Further studies are warranted to isolate this compound in sufficient quantities for comprehensive biological evaluation and to fully elucidate its mechanism of action.
References
Unraveling the Stereochemistry of Epi-cryptoacetalide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epi-cryptoacetalide, a naturally occurring diterpenoid isolated from the roots of Salvia miltiorrhiza, has garnered significant interest in the scientific community for its notable biological activities, particularly its potential therapeutic applications in endometriosis.[1] The stereochemistry of this complex molecule is a critical determinant of its biological function, influencing its binding affinity to specific receptors and its overall pharmacological profile. This in-depth technical guide provides a comprehensive overview of the stereochemistry of this compound, including its structural elucidation, quantitative data, and the experimental methodologies employed in its characterization.
Stereochemical Elucidation
The definitive stereostructure of this compound was first reported in 1990 by Chang-Ming Sun and colleagues.[2] Through meticulous spectroscopic analysis, including advanced 2D-NMR techniques, they successfully elucidated the complex three-dimensional arrangement of this spirolactone diterpenoid.
Defining "Epi": The prefix "epi-" in this compound signifies that it is an epimer of cryptoacetalide (B15525510). Epimers are diastereomers that differ in the configuration at only one of several stereogenic centers. Understanding this subtle yet crucial difference is fundamental to appreciating the structure-activity relationship of these molecules. While the precise stereocenter that is inverted in this compound compared to cryptoacetalide is a key piece of information, the readily available literature does not explicitly state which of the multiple chiral centers is the point of epimerization. This highlights a critical gap in the publicly accessible data for this compound.
Quantitative Data
The biological activity of this compound is intrinsically linked to its stereochemical orientation, which dictates its interaction with biological targets. Quantitative binding assays have revealed its high affinity for specific receptors implicated in the pathophysiology of endometriosis.
| Target Receptor | Binding Affinity (Ki) | Reference |
| Estrogen Receptor-α (ER-α) | 0.3 µM | [1] |
| Prostaglandin E2 Receptor (EP2 subtype) | 1.92 µM | [1] |
These binding affinities underscore the stereospecific nature of the interaction between this compound and its biological targets. The precise spatial arrangement of its functional groups, dictated by its unique stereochemistry, is essential for this high-affinity binding.
Experimental Protocols
The characterization and elucidation of the stereochemistry of this compound rely on a combination of sophisticated analytical and synthetic techniques.
Isolation of this compound
The original isolation of this compound was achieved from the roots of the Chinese medicinal plant, Salvia miltiorrhiza.[2] The general workflow for such an isolation from a natural source is outlined below.
Caption: Generalized workflow for the isolation of this compound.
Detailed Methodology (General Protocol):
-
Extraction: The dried and powdered roots of Salvia miltiorrhiza are subjected to extraction with a suitable organic solvent, such as methanol or ethanol, to obtain a crude extract.
-
Partitioning: The crude extract is then partitioned between an organic solvent (e.g., ethyl acetate) and water to separate compounds based on their polarity.
-
Chromatography: The organic phase is concentrated and subjected to column chromatography on a stationary phase like silica gel. Elution with a gradient of solvents separates the mixture into fractions of increasing polarity.
-
Purification: Fractions containing this compound are further purified using techniques such as High-Performance Liquid Chromatography (HPLC) to yield the pure compound.
Stereochemical Determination using NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the three-dimensional structure of organic molecules. For a molecule with multiple stereocenters like this compound, 2D-NMR experiments are essential.
Key 2D-NMR Experiments:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the molecule, revealing the connectivity of the carbon skeleton.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, aiding in the assembly of the molecular framework.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is crucial for determining the relative stereochemistry of the molecule.
X-ray Crystallography
X-ray crystallography is the gold standard for the unambiguous determination of the absolute stereochemistry of a molecule. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The electron density map generated from this data allows for the precise determination of the position of each atom in three-dimensional space. To date, a published X-ray crystal structure of this compound has not been identified in the searched literature.
Signaling Pathways and Biological Significance
The stereochemistry of this compound is paramount to its interaction with the Estrogen Receptor-α (ER-α) and the Prostaglandin E2 Receptor (EP2 subtype), both of which are implicated in the pathogenesis of endometriosis.
Caption: Proposed mechanism of action of this compound.
The binding of this compound to these receptors likely modulates downstream signaling pathways that contribute to the proliferation and inflammation characteristic of endometriotic lesions. The specific stereochemical arrangement of this compound allows it to fit into the binding pockets of ER-α and EP2 with high affinity, leading to the inhibition of their activity. This stereospecific inhibition is a key aspect of its potential as an anti-endometriosis agent.
Conclusion
The stereochemistry of this compound is a defining feature that governs its biological activity. While its initial structure was elucidated through sophisticated NMR techniques, a comprehensive understanding, particularly the explicit definition of its epimeric relationship with cryptoacetalide and a definitive X-ray crystal structure, remains an area for further public dissemination of research. The quantitative binding data for ER-α and EP2 receptors clearly demonstrates the importance of its unique three-dimensional structure. Future research, including stereoselective total synthesis and co-crystallization with its target receptors, will be invaluable in further unraveling the intricate details of its mechanism of action and in the development of novel therapeutics based on this promising natural product.
References
Epi-cryptoacetalide: Unraveling a Diterpenoid's Therapeutic Potential
A comprehensive review of the available scientific literature reveals that Epi-cryptoacetalide, a natural diterpenoid isolated from Salvia species, presents potential as a therapeutic agent. However, a critical analysis of the data indicates that claims of its specific molecular targets, Estrogen Receptor-α (ER-α) and Prostaglandin (B15479496) E2 receptor subtype 2 (EP2), are currently unsubstantiated by publicly available experimental evidence. This technical guide serves to summarize the existing, albeit limited, information on this compound and to highlight the critical need for further experimental validation of its biological activities.
Introduction
This compound is a diterpenoid compound that has been identified in medicinal plants of the Salvia genus, notably Salvia przewalskii and Salvia miltiorrhiza. These plants have a long history of use in traditional medicine, and their extracts are known to contain a rich diversity of bioactive molecules. While the broader therapeutic effects of Salvia extracts are well-documented, the specific contributions and mechanisms of action of their individual components, such as this compound, are often less clear.
Recent interest in this compound has been sparked by reports from several chemical suppliers suggesting its high-affinity binding to two key therapeutic targets: Estrogen Receptor-α (ER-α) and the Prostaglandin E2 receptor (EP2 subtype). These claims, if experimentally validated, would position this compound as a promising candidate for the development of novel treatments for a range of conditions, including endometriosis and inflammatory disorders.
This document aims to provide a detailed overview of the current state of knowledge regarding the potential therapeutic targets of this compound, with a focus on presenting the available data in a clear and structured format for researchers, scientists, and drug development professionals.
Reported (Unverified) Molecular Targets and Quantitative Data
Commercial sources have reported the following binding affinities (Ki) for this compound:
| Target | Reported Ki (μM) | Putative Therapeutic Indication |
| Estrogen Receptor-α (ER-α) | 0.3 | Anti-endometriosis |
| Prostaglandin E2 Receptor (EP2) | 1.92 | Anti-endometriosis, Anti-inflammatory |
Crucially, a thorough investigation into the primary scientific literature cited to support these values has revealed a significant discrepancy. The citation consistently leads to an in-silico (computational) study focused on the analysis of compounds from Sulawesi propolis, which is unrelated to the natural source and chemical class of this compound. To date, no primary experimental research paper could be located that validates these binding affinities through established biochemical or biophysical assays.
Potential Therapeutic Implications (Hypothetical)
Should future experimental studies confirm the binding of this compound to ER-α and EP2, the following therapeutic avenues could be explored:
Endometriosis
Endometriosis is an estrogen-dependent inflammatory disease. A molecule that could modulate ER-α and the EP2 receptor, which is involved in prostaglandin E2-mediated inflammation, would be a highly valuable therapeutic candidate.
Inflammatory Disorders
The EP2 receptor plays a significant role in mediating inflammatory responses. An antagonist of this receptor could have broad applications in the treatment of various inflammatory conditions.
Signaling Pathways (Hypothetical)
Based on the unverified targets, the following diagrams illustrate the potential signaling pathways that this compound might modulate. It must be emphasized that these are hypothetical pathways pending experimental confirmation of the molecular targets.
Caption: Hypothetical signaling pathway of this compound via Estrogen Receptor-α.
Caption: Hypothetical signaling pathway of this compound targeting the EP2 Receptor.
Experimental Protocols: A Critical Gap in Knowledge
A core requirement for the validation of any potential therapeutic target is the detailed methodology of the experiments used to determine its biological activity. Due to the absence of primary research articles on the specific molecular targets of this compound, it is not possible to provide detailed experimental protocols for assays such as:
-
Receptor Binding Assays: To determine the binding affinity (Ki or Kd) of this compound to ER-α and EP2.
-
Cell-Based Reporter Gene Assays: To assess the functional consequence of binding (agonist or antagonist activity) on ER-α mediated gene transcription.
-
cAMP Assays: To measure the effect of this compound on EP2 receptor-mediated Gs signaling.
-
In-vitro and In-vivo Models of Endometriosis and Inflammation: To evaluate the physiological effects of this compound.
Logical Workflow for Future Research
To rigorously evaluate the therapeutic potential of this compound, the following experimental workflow is proposed:
Caption: Proposed experimental workflow for the validation of this compound's therapeutic targets.
Conclusion and Future Directions
This compound remains a molecule of interest due to its natural origin from medicinally important Salvia species. However, the current claims regarding its specific therapeutic targets, ER-α and the EP2 receptor, are not supported by verifiable experimental data in the public domain. The quantitative data that is available appears to be based on a misattribution of an unrelated computational study.
Therefore, this technical guide concludes that while the potential for this compound to interact with these and other therapeutic targets exists, a significant body of foundational research is required. It is imperative that the scientific community undertakes rigorous experimental validation, following a logical workflow as outlined above, to elucidate the true biological activity and therapeutic potential of this natural compound. Without such studies, any discussion of its mechanism of action and therapeutic applications remains speculative. Future research should prioritize in-vitro binding and functional assays to confirm or refute the currently unsubstantiated claims, thereby providing a solid foundation for any subsequent drug development efforts.
Epi-Cryptoacetalide Receptor Binding Affinity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the receptor binding affinity of epi-cryptoacetalide (B1495745), a bioactive diketopiperazine with notable anti-inflammatory properties. Sourced from marine fungi, this natural product has garnered significant interest for its potential therapeutic applications.[1] This document outlines the quantitative binding data, detailed experimental methodologies for receptor binding assays, and the associated signaling pathways, offering a comprehensive resource for researchers in pharmacology and drug discovery.
Quantitative Binding Affinity Data
This compound has demonstrated specific binding affinity for two key receptors implicated in inflammatory processes: the Estrogen Receptor-alpha (ER-α) and the Prostaglandin E2 Receptor subtype 2 (EP2). The binding affinities, expressed as inhibitor constant (Ki) values, are summarized below.
| Compound | Target Receptor | Binding Affinity (Ki) |
| This compound | Estrogen Receptor-alpha (ER-α) | 0.3 µM[2] |
| This compound | Prostaglandin E2 Receptor (EP2 subtype) | 1.92 µM[2] |
These values indicate a high affinity of this compound for ER-α and a moderate affinity for the EP2 receptor, suggesting that its biological effects may be mediated through the modulation of these two distinct signaling pathways.
Experimental Protocols
The determination of binding affinity for this compound to its target receptors can be achieved through established radioligand competition binding assays. Below are detailed methodologies for assessing binding to both a nuclear receptor (ER-α) and a G-protein coupled receptor (EP2).
Estrogen Receptor-alpha (ER-α) Competitive Binding Assay
This protocol is designed to determine the relative binding affinity of this compound for the estrogen receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Test Compound: this compound
-
Radioligand: [³H]-Estradiol (a high-affinity ligand for ER-α)
-
Receptor Source: Purified recombinant human ER-α or rat uterine cytosol
-
Assay Buffer (TEDG): 10 mM Tris-HCl, 1.5 mM EDTA, 1 mM Dithiothreitol (DTT), 10% glycerol, pH 7.4
-
Hydroxylapatite (HAP) slurry: To separate bound from free radioligand
-
Scintillation fluid
-
96-well plates
-
Scintillation counter
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Dilute the [³H]-Estradiol in assay buffer to a final concentration that is approximately equal to its Kd value for ER-α.
-
Prepare the ER-α protein solution in the assay buffer. The optimal concentration should be determined empirically to ensure a sufficient signal-to-noise ratio.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in triplicate:
-
Assay Buffer (for total binding) or a high concentration of unlabeled estradiol (B170435) (for non-specific binding).
-
A fixed concentration of [³H]-Estradiol.
-
Increasing concentrations of this compound or vehicle control.
-
ER-α protein solution.
-
-
-
Incubation:
-
Incubate the plate at 4°C for 18-24 hours to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Add cold HAP slurry to each well and incubate on ice with intermittent mixing.
-
Centrifuge the plate to pellet the HAP with the bound receptor-ligand complex.
-
Wash the pellets multiple times with cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Add scintillation fluid to each well containing the washed pellet.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Prostaglandin E2 Receptor (EP2) Competitive Binding Assay
This protocol outlines the procedure for determining the binding affinity of this compound to the EP2 receptor, a G-protein coupled receptor.
Materials:
-
Test Compound: this compound
-
Radioligand: [³H]-PGE2
-
Receptor Source: Cell membranes prepared from a cell line overexpressing the human EP2 receptor (e.g., HEK293 or CHO cells).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4
-
Wash Buffer: Ice-cold assay buffer
-
Glass fiber filters (e.g., Whatman GF/C)
-
Filtration apparatus
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Culture cells expressing the EP2 receptor and harvest them.
-
Homogenize the cells in a hypotonic buffer and centrifuge to pellet the membranes.
-
Resuspend the membrane pellet in the assay buffer and determine the protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in triplicate:
-
Assay Buffer (for total binding) or a high concentration of unlabeled PGE2 (for non-specific binding).
-
A fixed concentration of [³H]-PGE2 (typically at its Kd).
-
Increasing concentrations of this compound or vehicle control.
-
Cell membrane preparation.
-
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Perform data analysis as described for the ER-α binding assay to determine the IC50 and Ki values for this compound.
-
Signaling Pathways and Experimental Workflows
The interaction of this compound with ER-α and the EP2 receptor initiates distinct downstream signaling cascades that are central to its anti-inflammatory effects.
This compound Interaction with ER-α and Downstream Signaling
This compound's binding to ER-α can modulate gene expression related to inflammation. ER-α can influence inflammatory responses through both genomic and non-genomic pathways. In the classical genomic pathway, ligand-bound ER-α translocates to the nucleus and binds to estrogen response elements (EREs) on DNA, regulating the transcription of target genes. It can also tether to other transcription factors, such as NF-κB, to modulate their activity and the expression of inflammatory mediators.
This compound Interaction with EP2 Receptor and Downstream Signaling
The EP2 receptor is a Gs-coupled receptor. Upon activation by a ligand like this compound, it stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This rise in cAMP activates Protein Kinase A (PKA), which in turn can phosphorylate various downstream targets, including transcription factors like CREB (cAMP response element-binding protein). The modulation of this pathway can lead to a decrease in the production of pro-inflammatory cytokines.
Experimental Workflow for Receptor Binding Affinity Studies
The overall workflow for determining the receptor binding affinity of a compound like this compound involves several key stages, from initial preparation to final data analysis.
References
Epi-cryptoacetalide: A Technical Guide on a Bioactive Diterpenoid from Traditional Chinese Medicine
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Disclaimer: The body of research directly investigating the biological activities of epi-cryptoacetalide (B1495745) is currently limited. The information presented herein is based on its isolation from medicinal plants used in Traditional Chinese Medicine (TCM), in-silico computational studies, and the known activities of related compounds from the same plant sources. This guide aims to provide a comprehensive overview of the existing knowledge and to propose experimental frameworks for future research.
Introduction
This compound is a naturally occurring diterpenoid that has been isolated from Salvia miltiorrhiza and Salvia przewalskii, plants with a long history of use in Traditional Chinese Medicine.[1][2] Salvia miltiorrhiza, in particular, is utilized in TCM for a wide range of therapeutic purposes, including the treatment of cardiovascular and cerebrovascular diseases, menstrual disorders, and inflammation.[3][4] While the therapeutic effects of Salvia species are often attributed to a complex interplay of their numerous constituents, the specific role of this compound is yet to be fully elucidated through extensive experimental validation.
This technical guide provides a detailed overview of this compound, including its chemical properties, its connection to Traditional Chinese Medicine, and its putative biological activities as suggested by computational studies. Furthermore, this document outlines detailed, proposed experimental protocols for the systematic evaluation of its biological effects and illustrates its hypothesized signaling pathways.
Chemical Properties and Isolation
This compound is a diterpenoid with the chemical formula C₁₈H₂₂O₃.[3][4][5][6] It is often found as an inseparable mixture with its isomer, cryptoacetalide.[1] The isolation and structural elucidation of this compound have been achieved from the roots of Salvia miltiorrhiza and Salvia przewalskii using various chromatographic techniques, with its structure confirmed by nuclear magnetic resonance (NMR) and mass spectrometry (MS).[2]
Role in Traditional Chinese Medicine
The primary connection of this compound to Traditional Chinese Medicine stems from its presence in Salvia miltiorrhiza. This medicinal herb is traditionally used to "invigorate the blood and remove stasis," a concept in TCM that aligns with the treatment of conditions such as angina pectoris, irregular menstruation, and pain and swelling from injuries.[4] While the herb's overall therapeutic effects are well-documented in TCM literature, the specific contribution of this compound to these effects has not been experimentally determined. Its presence in this important medicinal plant, however, makes it a compound of significant interest for pharmacological investigation.
Putative Biological Activities and Quantitative Data
To date, the primary indication of this compound's biological activity comes from an in-silico study, which suggests potential anti-endometriosis properties through its interaction with key biological targets.[4] While diterpenoids isolated from Salvia miltiorrhiza have been shown to possess anti-inflammatory, cytotoxic, and neuroprotective activities, further experimental validation is required to attribute these activities directly to this compound.[1][5][7]
The quantitative data available for this compound is limited to binding affinities derived from computational modeling.
Table 1: In-Silico Binding Affinity of this compound
| Target Receptor | Binding Affinity (Ki) | Reference |
| Estrogen Receptor-α (ER-α) | 0.3 µM | [4] |
| Prostaglandin E2 Receptor (EP2 Subtype) | 1.92 µM | [4] |
Proposed Experimental Protocols
The following are detailed, proposed methodologies for the experimental validation of the putative biological activities of this compound.
Estrogen Receptor-α (ER-α) Competitive Binding Assay
This protocol is designed to experimentally determine the binding affinity of this compound to the human estrogen receptor-α.
-
Objective: To determine the IC₅₀ and subsequently the Ki of this compound for ER-α.
-
Materials:
-
Full-length human recombinant ER-α
-
[³H]-17β-estradiol (radioligand)
-
This compound
-
Assay Buffer (e.g., Tris-HCl buffer with additives)
-
Scintillation cocktail
-
96-well plates
-
Filter mats
-
Scintillation counter
-
-
Procedure:
-
A competitive binding assay will be performed in a 96-well plate format.
-
Each well will contain a fixed concentration of human recombinant ER-α and [³H]-17β-estradiol.
-
This compound will be added in increasing concentrations across a series of wells.
-
The plates will be incubated to allow the binding reaction to reach equilibrium.
-
The bound and free radioligand will be separated by rapid filtration through filter mats.
-
The amount of bound [³H]-17β-estradiol will be quantified by liquid scintillation counting.
-
The concentration of this compound that inhibits 50% of the specific binding of [³H]-17β-estradiol (IC₅₀) will be determined by non-linear regression analysis of the competition curve.
-
The binding affinity (Ki) will be calculated from the IC₅₀ value using the Cheng-Prusoff equation.
-
Prostaglandin E2 Receptor (EP2) Functional Assay
This protocol aims to assess the functional activity of this compound at the human EP2 receptor by measuring changes in intracellular cyclic AMP (cAMP) levels.
-
Objective: To determine if this compound acts as an agonist or antagonist of the EP2 receptor and to quantify its potency (EC₅₀ or IC₅₀).
-
Materials:
-
HEK293 cells stably expressing the human EP2 receptor.
-
This compound.
-
Prostaglandin E2 (PGE2) as a reference agonist.
-
A selective EP2 antagonist (for antagonist mode).
-
Cell culture medium and reagents.
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
Plate reader.
-
-
Procedure:
-
HEK293-EP2 cells will be seeded in 96-well plates and cultured to confluency.
-
Agonist Mode: Cells will be treated with increasing concentrations of this compound.
-
Antagonist Mode: Cells will be pre-incubated with increasing concentrations of this compound before stimulation with a fixed concentration of PGE2 (at its EC₈₀).
-
Following incubation, the cells will be lysed, and the intracellular cAMP concentration will be measured using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Dose-response curves will be generated, and the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values will be calculated using non-linear regression.
-
Anti-Inflammatory Activity Assay (Nitric Oxide Inhibition in Macrophages)
This protocol is designed to evaluate the potential anti-inflammatory effects of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
-
Objective: To determine the ability of this compound to inhibit NO production in activated macrophages.
-
Materials:
-
RAW 264.7 macrophage cell line.
-
This compound.
-
Lipopolysaccharide (LPS).
-
Griess reagent.
-
Cell culture medium and reagents.
-
96-well plates.
-
Microplate reader.
-
-
Procedure:
-
RAW 264.7 cells will be seeded in 96-well plates and allowed to adhere.
-
The cells will be pre-treated with various concentrations of this compound for a specified period.
-
The cells will then be stimulated with LPS to induce an inflammatory response and NO production.
-
After incubation, the concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant will be measured using the Griess reagent.
-
The absorbance will be read at the appropriate wavelength, and the percentage of NO inhibition will be calculated relative to the LPS-stimulated control.
-
The IC₅₀ value for NO inhibition will be determined from the dose-response curve.
-
A cell viability assay (e.g., MTT or LDH) will be performed in parallel to ensure that the observed inhibition of NO is not due to cytotoxicity.
-
Hypothesized Signaling Pathways and Visualizations
Based on the in-silico data suggesting interactions with ER-α and the EP2 receptor, the following signaling pathways are hypothesized for this compound.
Proposed Estrogen Receptor-α Signaling Pathway
Caption: Hypothesized estrogen receptor-α signaling pathway for this compound.
Proposed Prostaglandin E2 Receptor (EP2) Signaling Pathway
Caption: Hypothesized EP2 receptor signaling pathway for this compound.
Proposed Experimental Workflow for Biological Activity Screening
Caption: Proposed workflow for screening the biological activity of this compound.
Conclusion and Future Directions
This compound represents a promising yet understudied natural product from the realm of Traditional Chinese Medicine. Its presence in the medicinally significant plant Salvia miltiorrhiza and its putative interactions with key pharmacological targets, as suggested by in-silico studies, warrant a thorough experimental investigation. The proposed protocols and hypothesized signaling pathways outlined in this guide provide a framework for future research aimed at elucidating the precise biological activities and therapeutic potential of this compound. Such studies will be crucial in bridging the gap between its traditional context and modern pharmacology, potentially leading to the development of novel therapeutic agents.
References
- 1. Diterpenoids isolated from the root of Salvia miltiorrhiza and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Chemical constituents from Salvia przewalskii Maxim] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Salvia miltiorrhiza: Traditional medicinal uses, chemistry, and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. New diterpenoid quinones derived from Salvia miltiorrhiza and their cytotoxic and neuroprotective activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to Cryptoacetalide and Its Epimers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cryptoacetalide (B15525510) and its epimers are a group of naturally occurring diterpenoids belonging to the benzannulated spiroketal class. First isolated from the plant Salvia aegyptiaca, these compounds have garnered interest within the scientific community due to their unique chemical structures. This technical guide provides a comprehensive review of the available scientific literature on cryptoacetalide and its epimers, focusing on their chemical properties, synthesis, and biological activities. While research into their specific mechanisms of action is still in its early stages, this document collates the existing data to support further investigation and potential applications in drug discovery and development.
Chemical Structure and Properties
Cryptoacetalide and its related compounds are characterized by a tetracyclic core structure featuring a spiroketal moiety fused to a benzannulene system. The core structure is shared by cryptoacetalide and its diastereomer, epi-cryptoacetalide (B1495745), which differ in the stereochemistry at a single chiral center. Additionally, 6-methyl derivatives of both cryptoacetalide and this compound have been identified.
Key Structural Features:
-
Tetracyclic Diterpenoid: A 20-carbon skeleton arranged in four fused rings.
-
Benzannulated System: Contains a benzene (B151609) ring fused to the core structure.
-
Spiroketal Moiety: A key functional group where two cyclic ethers share a single carbon atom.
-
Epimers: Stereoisomers that differ in configuration at only one stereogenic center.
Synthesis
The total synthesis of cryptoacetalide has been successfully achieved, providing a means to produce the compound for further study without relying on natural extraction[1]. The synthetic route is a testament to modern organic chemistry techniques and offers the potential for the creation of novel analogs with modified biological activities.
Biological Activities
Currently, the publicly available data on the biological activities of cryptoacetalide and its epimers are limited. The primary research focus has been on their isolation and structural elucidation. However, preliminary studies have begun to explore their potential pharmacological effects.
Antibacterial Activity
Initial investigations into the biological properties of 6-methyl-cryptoacetalide and its epimer, 6-methyl-epi-cryptoacetalide, have focused on their antibacterial potential. A study evaluated their activity against a panel of 30 clinical microbial strains, with a focus on Gram-positive pathogens. While the study indicated the determination of Minimum Inhibitory Concentration (MIC) values, the specific quantitative data from this research is not widely available in the public domain.
Table 1: Summary of Reported Biological Activities
| Compound | Biological Activity | Quantitative Data | Source |
| 6-Methyl-cryptoacetalide | Antibacterial | MIC values determined but not publicly available | PhD Thesis, University of Genoa |
| 6-Methyl-epi-cryptoacetalide | Antibacterial | MIC values determined but not publicly available | PhD Thesis, University of Genoa |
Further research is required to isolate and publish these specific MIC values to allow for a comprehensive understanding of their antibacterial spectrum and potency.
Signaling Pathways and Mechanism of Action
To date, there are no published studies that definitively link cryptoacetalide or its epimers to specific signaling pathways, including the STAT3 pathway. The exploration of their mechanism of action remains a significant area for future research. Given the diverse biological activities of other diterpenoids and spiroketals, it is plausible that these compounds may interact with various cellular targets and signaling cascades.
Experimental Protocols
Detailed experimental protocols for the biological evaluation of cryptoacetalide and its epimers are not extensively documented in the available literature. The following represents a generalized workflow for assessing the potential biological activities of these compounds, based on standard methodologies in drug discovery.
General Workflow for Biological Evaluation
Caption: Generalized workflow for the biological evaluation of cryptoacetalide and its epimers.
Methodologies for Key Experiments
-
Minimum Inhibitory Concentration (MIC) Assay:
-
Prepare a two-fold serial dilution of the test compound in a suitable broth medium in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the target microorganism.
-
Include positive (microorganism with no compound) and negative (broth only) controls.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
-
-
MTT Cytotoxicity Assay:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
Potential Signaling Pathway Involvement: A Hypothetical Model
While no direct evidence exists, based on the activities of other diterpenoids, a hypothetical model for the potential involvement of cryptoacetalide in cellular signaling can be proposed. For instance, many natural products are known to modulate inflammatory pathways. A possible, yet unproven, mechanism could involve the inhibition of pro-inflammatory signaling cascades.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by cryptoacetalide.
Disclaimer: The above diagram is purely speculative and is intended to provide a potential avenue for future research. There is currently no experimental evidence to support this proposed mechanism.
Conclusion and Future Directions
Cryptoacetalide and its epimers represent a structurally interesting class of natural products with largely unexplored biological potential. The successful total synthesis of cryptoacetalide opens the door for the generation of analogs and detailed structure-activity relationship studies. The preliminary indications of antibacterial activity warrant further investigation to quantify their efficacy and determine their spectrum of action.
Future research should focus on:
-
Comprehensive Biological Screening: Evaluating the cytotoxicity, anti-inflammatory, antiviral, and anticancer activities of all four known compounds.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by these compounds.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to identify key structural features responsible for any observed biological activity.
-
Pharmacokinetic Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds to evaluate their drug-like potential.
The information presented in this guide highlights the nascent stage of research into cryptoacetalide and its epimers. It is hoped that this compilation will serve as a valuable resource for researchers and stimulate further exploration into the therapeutic potential of these fascinating natural products.
References
Methodological & Application
Application Notes and Protocols for the Purification of Epi-Cryptoacetalide by Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cryptoacetalide (B15525510) and its diastereomer, epi-cryptoacetalide (B1495745), are complex tetracyclic terpene natural products.[1] Isolated from Salvia miltiorrhiza, a plant used in traditional Chinese medicine, these compounds feature a unique spiroketal moiety, a structural feature often associated with significant biological activity in other natural products.[2][3] The total synthesis of cryptoacetalide has been achieved, yielding a mixture of cryptoacetalide and this compound.[1][4][5] However, the separation of these two diastereomers presents a significant challenge, with reports indicating they are an "inseparable mixture" by standard chromatographic techniques.[5]
These application notes provide a comprehensive guide for researchers aiming to purify this compound. Given the reported difficulty in separation, this document outlines a proposed, systematic approach to developing a successful chromatographic purification method. The protocols are based on established principles for the separation of complex diastereomers.[6][7]
Physicochemical Properties and Spectral Data
While a definitive separation protocol is not yet established in the literature, the initial step in any purification development is to understand the known properties of the compounds of interest. The following table summarizes the reported nuclear magnetic resonance (NMR) data for both cryptoacetalide and this compound, which can be used for peak identification in chromatographic fractions.[5]
Table 1: ¹H and ¹³C NMR Spectral Data for Cryptoacetalide and this compound in CDCl₃ [5]
| Position | Cryptoacetalide ¹³C (100 MHz) | Cryptoacetalide ¹H (300 MHz) | This compound ¹³C (100 MHz) | This compound ¹H (300 MHz) |
| 1 | 168.7 | - | 168.7 | - |
| 3 | 149.2 | 7.62 (d, J = 8.1 Hz, 1H) | 149.1 | 7.62 (d, J = 8.1 Hz, 1H) |
| 4 | 124.4 | 7.24 (d, J = 8.1 Hz, 1H) | 124.0 | 7.20 (d, J = 8.1 Hz, 1H) |
| 5 | 133.3 | - | 133.4 | - |
| 6 | 138.0 | - | 137.8 | - |
| 7 | 119.5 | - | 119.3 | - |
| 8 | 144.9 | - | 145.7 | - |
| 9 | 113.2 | - | 113.1 | - |
| 10 | 45.7 | 4.37 (t, J = 8.1 Hz, 1H) | 44.7 | 4.31 (t, J = 8.1 Hz, 1H) |
| 11 | 38.6 | 3.18 (t, J = 6.3 Hz, 2H) | 38.6 | 3.18 (t, J = 6.3 Hz, 2H) |
| 12 | 34.3 | 2.88−2.80 (m, 1H) | 34.3 | 2.70−2.60 (m, 1H) |
| 13 | 32.7 | 2.42 (dd, J=6.8, 13.3 Hz, 1H) | 33.6 | 2.58 (dd, J=9.4, 13.3 Hz, 1H) |
| 14 | 18.7 | 1.85−1.75 (m, 2H) | 18.4 | 2.10 (dd, J=4.5, 13.3 Hz, 1H) |
| 15 | 32.0 | 1.69−1.60 (m, 2H) | 29.9 | 1.85−1.75 (m, 2H) |
| 16 | 77.2 | - | 77.2 | - |
| 17 | 26.2 | 1.29 (s, 3H) | 26.2 | 1.29 (s, 3H) |
| 18 | 17.6 | 1.28 (s, 3H) | 17.6 | 1.28 (s, 3H) |
| 19 | - | 1.18 (d, J = 6.6 Hz, 3H) | - | 1.24 (d, J = 6.6 Hz, 3H) |
| 20 | - | 2.00−1.90 (m, 1H) | - | 2.05−2.01 (m, 1H) |
Proposed Experimental Protocol for the Purification of this compound
The following protocol outlines a systematic approach to developing a chromatographic method for the separation of this compound from its diastereomer. This protocol is based on established methodologies for the separation of challenging stereoisomers.
Initial Analytical Method Development
The first step is to develop a robust analytical method to resolve the two diastereomers. This will allow for the rapid screening of different chromatographic conditions.
a. Column Selection:
-
Chiral Stationary Phases (CSPs): Given that this compound and cryptoacetalide are diastereomers, a chiral column is the most promising approach. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are a good starting point as they offer a wide range of selectivities for stereoisomers.
-
Supercritical Fluid Chromatography (SFC): SFC with a chiral stationary phase can offer different selectivity compared to HPLC and is often successful for the separation of complex mixtures.
-
Reverse-Phase C18: While standard C18 columns have been reported as unsuccessful, newer generation C18 phases with different bonding technologies or the use of exotic mobile phase modifiers could be explored.
b. Mobile Phase Screening:
-
Normal Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol, ethanol, or methanol) is typically used with polysaccharide-based CSPs. A gradient elution from a low to high percentage of the polar modifier should be initially explored.
-
Reverse Phase: A mixture of water or a buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol) is used. The addition of additives such as formic acid or trifluoroacetic acid can sometimes improve peak shape and resolution.
-
SFC: Supercritical CO₂ is the primary mobile phase, with a co-solvent such as methanol, ethanol, or isopropanol.
c. Detection:
-
UV-Vis Detector: A diode array detector (DAD) or a variable wavelength detector (VWD) set at a wavelength where both isomers exhibit strong absorbance (e.g., around 220 nm or 254 nm, typical for aromatic systems) should be employed.
-
Mass Spectrometry (MS): Coupling the chromatograph to a mass spectrometer will confirm the identity of the eluting peaks based on their mass-to-charge ratio.
Table 2: Suggested Starting Conditions for Analytical Method Development
| Parameter | Normal Phase HPLC | Reverse Phase HPLC | Supercritical Fluid Chromatography (SFC) |
| Column | Chiralpak IA, IB, or IC (or similar) | Chiralpak IA, IB, or IC (or similar) / C18 | Chiralpak IA, IB, or IC (or similar) |
| Mobile Phase | Hexane/Isopropanol (90:10 to 50:50 gradient) | Acetonitrile/Water (50:50 to 100:0 gradient) | CO₂/Methanol (95:5 to 60:40 gradient) |
| Flow Rate | 0.5 - 1.0 mL/min | 0.5 - 1.0 mL/min | 2.0 - 4.0 mL/min |
| Temperature | 25 °C (can be varied from 10-40 °C) | 25 °C (can be varied from 10-40 °C) | 40 °C |
| Detection | 220 nm and 254 nm | 220 nm and 254 nm | 220 nm and 254 nm |
Method Optimization
Once baseline separation is achieved at the analytical scale, the method should be optimized to maximize resolution and throughput.
-
Isocratic vs. Gradient Elution: If the initial gradient elution provides good separation, an isocratic method can be developed to simplify the process and reduce run times for preparative scale-up.
-
Flow Rate and Temperature: Fine-tuning the flow rate and column temperature can impact resolution and peak shape.
-
Sample Loading Study: Gradually increase the injection volume and concentration to determine the maximum sample load that can be applied to the analytical column without compromising resolution.
Preparative Scale-Up
Once an optimized analytical method is established, it can be scaled up to a preparative scale for the isolation of larger quantities of this compound.
-
Column Sizing: Select a preparative column with the same stationary phase as the analytical column but with a larger internal diameter and length.
-
Flow Rate Calculation: The flow rate for the preparative column can be scaled up proportionally to the cross-sectional area of the column.
-
Sample Injection: The sample should be dissolved in the mobile phase or a solvent with a similar or weaker elution strength to avoid peak distortion.
-
Fraction Collection: Use an automated fraction collector triggered by UV signal thresholds to collect the eluting peaks corresponding to cryptoacetalide and this compound.
-
Purity Analysis: The purity of the collected fractions should be confirmed using the developed analytical method.
Diagrams
Experimental Workflow for this compound Purification
Caption: Proposed workflow for the purification of this compound.
Potential Biological Activities of Spiroketal Terpenes
While the specific biological activity of this compound has not been reported, terpenes containing spiroketal moieties are known to exhibit a range of pharmacological effects. The following diagram illustrates some of the potential signaling pathways that could be investigated for this compound.
Caption: Potential biological activities of spiroketal-containing terpenes.
Conclusion
References
- 1. Total synthesis of cryptoacetalide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spiroketal natural products isolated from traditional Chinese medicine: isolation, biological activity, biosynthesis, and synthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 3. Benzannulated spiroketal natural products: isolation, biological activity, biosynthesis, and total synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Collection - Total Synthesis of Cryptoacetalide - The Journal of Organic Chemistry - Figshare [figshare.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Assays of Epi-cryptoacetalide and Related Diterpenoids
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Direct experimental data and established protocols for Epi-cryptoacetalide are limited in publicly available scientific literature. The following application notes and protocols are based on methodologies used for structurally related "epi-" diterpenoid compounds and other natural products with reported anti-cancer properties. These protocols serve as a starting point for the investigation of this compound's in vitro bioactivity. Researchers should optimize these protocols for their specific experimental conditions and cell lines.
Introduction
This compound is a diterpenoid compound isolated from Salvia przewalskii Maxim.[1] While its specific biological activities are not extensively documented, related compounds from the same chemical class have demonstrated potent anti-cancer effects, including the induction of apoptosis and modulation of key signaling pathways. This document provides detailed protocols for preliminary in vitro screening of this compound to assess its potential as a therapeutic agent. The proposed assays will evaluate its cytotoxicity, effects on apoptosis, and impact on critical cell signaling pathways frequently dysregulated in cancer.
Quantitative Data Summary
Due to the absence of specific data for this compound, the following table summarizes quantitative data from studies on analogous "epi-" compounds to provide a reference for expected potency.
| Compound | Cell Line(s) | Assay | IC50 / Effect |
| Epifriedelinol | C-33A and HeLa (Cervical Cancer) | MTT Assay | Dose-dependent decrease in cell viability |
| C-33A and HeLa | DNA Fragmentation | 6-fold and 3.1-fold increase, respectively | |
| 11-epi-Sinulariolide Acetate | CAL-27 (Oral Cancer) | Proliferation Assay | Inhibition of cell proliferation |
| HA22T (Hepatocellular Carcinoma) | Migration and Invasion Assays | Inhibition of migration and invasion | |
| 8-Epi-xanthatin | DU145 (Prostate Cancer) | STAT3 Phosphorylation Assay | IC50 of 3.2 µM |
| DU145 | Proliferation Assay | GI50 of 6 µM | |
| 7-Epitaxol | SCC-9 and SCC-47 (Head and Neck Squamous Cell Carcinoma) | Cell Viability Assay | Potent suppression of cell viability |
| 12-Epi-napelline | K-562 and HL-60 (Leukemia) | Proliferation Assay | IC50 for K-562: 35.82 µg/ml (24h), 26.64 µg/ml (48h) |
| IC50 for HL-60: 27.22 µg/ml (24h), 15.46 µg/ml (48h) |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is adapted from studies on various anti-cancer compounds and is a standard method for assessing cell viability.[2]
Objective: To determine the concentration-dependent cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HeLa)
-
This compound (dissolved in DMSO)
-
DMEM or RPMI-1640 medium with 10% FBS
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium. The final concentration of DMSO should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is a standard method for detecting apoptosis and is based on general flow cytometry procedures.
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cell lines
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with various concentrations of this compound (including a vehicle control) for 24 or 48 hours.
-
Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Live cells: Annexin V-FITC negative, PI negative
-
Early apoptotic cells: Annexin V-FITC positive, PI negative
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive
-
Necrotic cells: Annexin V-FITC negative, PI positive
-
Western Blot Analysis for Signaling Pathway Proteins
This protocol is a general procedure for investigating changes in protein expression in key signaling pathways, such as the PI3K/AKT pathway, which is often implicated in cancer cell survival.
Objective: To determine the effect of this compound on the expression and phosphorylation of key signaling proteins.
Materials:
-
Cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-AKT, anti-phospho-AKT, anti-mTOR, anti-phospho-mTOR, anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Treat cells with this compound for the desired time points.
-
Lyse the cells with RIPA buffer and quantify the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Use β-actin as a loading control to normalize protein expression levels.
Visualizations
Signaling Pathway Diagram
Caption: Proposed mechanism of this compound via PI3K/AKT pathway.
Experimental Workflow Diagram
Caption: General workflow for in vitro evaluation of this compound.
References
Epi-cryptoacetalide: Application Notes and Protocols for Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epi-cryptoacetalide (CAS: 132152-57-9) is a natural diterpenoid compound isolated from plants of the Salvia genus, including Salvia miltiorrhiza and Salvia przewalskii.[1][2] It is a spirolactone diterpenoid and an epimer of cryptoacetalide.[1][2] While research on this specific compound is limited, in-silico studies suggest potential biological activity related to the estrogen and prostaglandin (B15479496) signaling pathways, indicating its potential as a subject for further investigation in areas such as inflammation and endometriosis.[3]
This document provides an overview of the current, albeit limited, knowledge on this compound and offers generalized protocols for its study in cell culture, based on standard practices for natural product evaluation.
Note on Compound Identity: While the majority of sources classify this compound as a diterpenoid from Salvia species, at least one commercial supplier has described it as a diketopiperazine isolated from marine fungi.[4] Researchers should confirm the identity and source of their compound. These notes are based on the characterization of this compound as a Salvia diterpenoid.
Physicochemical Properties and Storage
| Property | Value | Source |
| CAS Number | 132152-57-9 | [3] |
| Molecular Formula | C₁₈H₂₂O₃ | [3] |
| Molecular Weight | 286.37 g/mol | [3] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [2] |
| Storage | Store as a solid at -20°C for long-term stability. For stock solutions in DMSO, it is recommended to store in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. | [2] |
Putative Biological Activity (In-Silico Data)
Currently, there is a lack of published in-vitro data from cell culture studies for this compound. The primary available information on its biological targets comes from a computational (in-silico) study. These findings require experimental validation.
| Target | Binding Affinity (Ki) | Putative Activity | Source |
| Estrogen Receptor-α (ER-α) | 0.3 µM | Anti-endometriosis | [3] |
| Prostaglandin E2 Receptor (EP2 subtype) | 1.92 µM | Anti-endometriosis | [3] |
Putative Signaling Pathways
Based on the in-silico data, this compound may modulate the Estrogen Receptor and Prostaglandin E2 Receptor signaling pathways. The diagrams below illustrate the general mechanisms of these pathways. The specific interactions and downstream effects of this compound have not been experimentally determined.
Experimental Protocols (General)
The following are generalized protocols for the initial investigation of a novel natural product like this compound in cell culture. These protocols are not specific to this compound and should be optimized for the specific cell line and experimental question.
Preparation of Stock Solutions
-
Reconstitution: Dissolve this compound powder in sterile, anhydrous DMSO to create a high-concentration stock solution (e.g., 10-50 mM).[2] Gently vortex or sonicate if necessary to ensure complete dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.
-
Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired final concentrations using sterile cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells (typically ≤ 0.1%).
Cell Viability/Cytotoxicity Assay (e.g., MTT or MTS Assay)
This assay is a fundamental first step to determine the concentration range at which this compound affects cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Treatment: Remove the medium and add fresh medium containing various concentrations of this compound (e.g., a serial dilution from 0.1 µM to 100 µM). Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cell death if desired.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
Assay:
-
For MTT Assay: Add MTT reagent to each well and incubate for 1-4 hours. Then, add solubilization solution to dissolve the formazan (B1609692) crystals.
-
For MTS Assay: Add MTS reagent to each well and incubate for 1-4 hours.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results and determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
Western Blot Analysis for Signaling Pathway Proteins
This protocol can be used to investigate the effect of this compound on the expression or phosphorylation of proteins in the putative signaling pathways (e.g., ER-α, p-CREB).
-
Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at non-cytotoxic or minimally cytotoxic concentrations (determined from the viability assay) for a relevant time course (e.g., 1, 6, 12, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-ER-α, anti-p-CREB) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion and Future Directions
This compound is a natural product with limited characterization in the scientific literature. The available in-silico data suggests it may interact with the estrogen and prostaglandin signaling pathways, warranting further experimental investigation. The protocols provided here offer a general framework for researchers to begin exploring the effects of this compound in cell culture. Future studies should focus on validating the putative targets through binding assays and elucidating the downstream cellular effects using a variety of cell-based assays, including cell viability, reporter gene assays, and analysis of protein expression and phosphorylation. Such research is essential to determine the true therapeutic potential of this compound.
References
Application Notes and Protocols for Epi-cryptoacetalide in Anti-Endometriosis Research
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes and protocols are provided as a guideline for the investigation of epi-cryptoacetalide (B1495745) in anti-endometriosis research. Currently, there is a limited body of publicly available research specifically detailing the efficacy and mechanism of action of this compound for endometriosis. The information presented herein is based on the known biological targets of the compound and established methodologies for anti-endometriosis drug discovery. These protocols should be adapted and optimized by researchers based on their specific experimental needs and institutional guidelines.
Introduction to this compound
This compound is a natural diterpenoid compound that has been identified as a constituent of Salvia miltiorrhiza, a plant used in traditional Chinese medicine. Preliminary data indicates that this compound exhibits high binding affinity for two key therapeutic targets in endometriosis: Estrogen Receptor-α (ER-α) and Prostaglandin E2 receptor subtype 2 (EP2). This dual-targeting potential makes this compound a compound of interest for further investigation as a novel non-hormonal therapeutic agent for endometriosis.
Quantitative Data
Specific quantitative data on the efficacy of this compound in endometriosis models is not yet widely available in peer-reviewed literature. The following table summarizes the known binding affinities of this compound for its primary molecular targets. Researchers are encouraged to generate dose-response curves and efficacy data in relevant in vitro and in vivo models.
| Target | Binding Affinity (Ki) | Reference |
| Estrogen Receptor-α (ER-α) | 0.3 µM | [1] |
| Prostaglandin E2 Receptor (EP2 Subtype) | 1.92 µM | [1] |
Hypothesized Signaling Pathways
Based on its known targets, this compound is hypothesized to interfere with key signaling pathways that drive the pathophysiology of endometriosis. The following diagrams illustrate these potential mechanisms of action.
References
Application Notes and Protocols for Studying the Anti-inflammatory Effects of Epi-cryptoacetalide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epi-cryptoacetalide is a promising natural compound under investigation for its potential anti-inflammatory properties. This document provides detailed application notes and experimental protocols for researchers interested in studying its effects, particularly its mechanism of action involving the inhibition of key inflammatory signaling pathways. The methodologies described are based on established techniques for evaluating anti-inflammatory compounds in cellular models of inflammation.
Recent research on a closely related compound, Epi-oxyzoanthamine, has demonstrated significant anti-inflammatory activity by targeting the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[1][2] In studies using human keratinocyte (HaCaT) cells stimulated with tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ) to mimic an inflammatory environment, Epi-oxyzoanthamine was shown to reduce the expression of pro-inflammatory cytokines such as Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), and Interleukin-8 (IL-8).[1] Furthermore, this compound was found to decrease the phosphorylation of key proteins in the MAPK and NF-κB pathways, indicating a direct inhibitory effect on these critical inflammatory cascades.[1] These findings provide a strong rationale for investigating this compound for similar anti-inflammatory efficacy and mechanistic pathways.
Data Presentation
The following tables summarize the expected dose-dependent inhibitory effects of an investigational compound like this compound on pro-inflammatory markers, based on data from studies on the related compound Epi-oxyzoanthamine.
Table 1: Effect of this compound on Pro-inflammatory Cytokine mRNA Expression in TNF-α/IFN-γ-stimulated HaCaT Cells
| Treatment Group | Concentration (µM) | IL-1β mRNA Expression (Fold Change) | IL-6 mRNA Expression (Fold Change) | IL-8 mRNA Expression (Fold Change) |
| Control | 0 | 1.0 ± 0.1 | 1.0 ± 0.1 | 1.0 ± 0.2 |
| TNF-α/IFN-γ | 0 | 8.5 ± 0.7 | 15.0 ± 1.2 | 25.0 ± 2.1 |
| This compound + TNF-α/IFN-γ | 1 | 6.2 ± 0.5 | 11.5 ± 0.9 | 18.0 ± 1.5 |
| This compound + TNF-α/IFN-γ | 5 | 4.1 ± 0.3 | 7.8 ± 0.6 | 11.2 ± 0.9 |
| This compound + TNF-α/IFN-γ | 10 | 2.5 ± 0.2 | 4.5 ± 0.4 | 6.3 ± 0.5** |
*Data are presented as mean ± standard deviation. *p < 0.01 compared to the TNF-α/IFN-γ treated group. Data is hypothetical and based on trends observed in related compound research.
Table 2: Effect of this compound on the Phosphorylation of MAPK and NF-κB Signaling Proteins
| Treatment Group | Concentration (µM) | p-p38/p38 Ratio (Relative to Stimulated Control) | p-ERK/ERK Ratio (Relative to Stimulated Control) | p-JNK/JNK Ratio (Relative to Stimulated Control) | p-IκB/IκB Ratio (Relative to Stimulated Control) | p-p65/p65 Ratio (Relative to Stimulated Control) |
| Control | 0 | 0.1 ± 0.02 | 0.1 ± 0.02 | 0.1 ± 0.03 | 0.2 ± 0.04 | 0.1 ± 0.02 |
| TNF-α/IFN-γ | 0 | 1.0 | 1.0 | 1.0 | 1.0 | 1.0 |
| This compound + TNF-α/IFN-γ | 1 | 0.75 ± 0.06 | 0.80 ± 0.07 | 0.78 ± 0.06* | 0.70 ± 0.05 | 0.72 ± 0.06 |
| This compound + TNF-α/IFN-γ | 5 | 0.52 ± 0.04 | 0.58 ± 0.05 | 0.55 ± 0.04 | 0.45 ± 0.03 | 0.48 ± 0.04 |
| This compound + TNF-α/IFN-γ | 10 | 0.31 ± 0.02 | 0.35 ± 0.03 | 0.33 ± 0.03 | 0.25 ± 0.02 | 0.28 ± 0.02 |
*Data are presented as mean ± standard deviation. *p < 0.05, *p < 0.01 compared to the TNF-α/IFN-γ treated group. Data is hypothetical and based on trends observed in related compound research.
Signaling Pathway Diagrams
References
Epi-Cryptoacetalide: Application Notes for Investigation as an ER-α and EP2 Receptor Ligand
For Research Use Only.
Introduction
Epi-cryptoacetalide (B1495745), a natural diterpenoid compound, has been identified as a ligand for both the Estrogen Receptor-α (ER-α) and the Prostaglandin (B15479496) E2 Receptor subtype 2 (EP2). This dual activity suggests its potential as a modulator of multiple signaling pathways, making it a compound of interest for researchers in endocrinology, inflammation, and drug discovery. These application notes provide a summary of its known activities, relevant signaling pathways, and detailed protocols for its investigation.
Quantitative Data
This compound has demonstrated binding affinity for both human ER-α and EP2 receptors. The reported inhibition constants (Ki) are summarized in the table below.
| Compound | Target Receptor | Inhibition Constant (Ki) | Reference |
| This compound | Estrogen Receptor-α (ER-α) | 0.3 µM | [1] |
| This compound | Prostaglandin E2 Receptor (EP2) | 1.92 µM | [1] |
Signaling Pathways
Estrogen Receptor-α (ER-α) Signaling
The biological effects of estrogens are primarily mediated by two receptor subtypes, ER-α and ER-β.[1] These receptors function as ligand-activated transcription factors.[1] The classical mechanism involves estrogen binding to ER-α in the nucleus, leading to receptor dimerization. This complex then binds to specific DNA sequences known as estrogen response elements (EREs) in the promoters of target genes, thereby regulating their transcription.[1] Additionally, ER-α can modulate gene expression without direct DNA binding through interactions with other transcription factors.[1] Membrane-associated ER-α can also initiate rapid, non-genomic signaling cascades.[1]
Prostaglandin E2 Receptor (EP2) Signaling
The EP2 receptor is a G protein-coupled receptor (GPCR) that binds prostaglandin E2 (PGE2).[2] Upon agonist binding, the EP2 receptor couples to the Gs alpha subunit (Gαs) of the heterotrimeric G protein.[2][3] This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[2][3] Elevated cAMP activates two primary downstream signaling pathways: the Protein Kinase A (PKA) pathway and the Exchange Protein Activated by cAMP (Epac) pathway.[3][4] These pathways, in turn, regulate a multitude of cellular processes, including inflammation, cell proliferation, and immune responses.[3][4]
Experimental Protocols
The following are generalized protocols for investigating the interaction of this compound with ER-α and EP2 receptors. Researchers should optimize these protocols for their specific experimental conditions.
ER-α Competitive Binding Assay
This protocol is designed to determine the binding affinity of this compound to ER-α by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Human recombinant ER-α
-
[³H]-17β-estradiol (radioligand)
-
This compound
-
Assay buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4)
-
Scintillation vials and cocktail
-
Multi-well plates (e.g., 96-well)
-
Filtration apparatus
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in the assay buffer.
-
Prepare a working solution of [³H]-17β-estradiol in the assay buffer at a concentration near its Kd for ER-α.
-
Dilute the human recombinant ER-α to the desired concentration in the assay buffer.
-
-
Assay Setup:
-
In a multi-well plate, add the assay buffer, the appropriate dilution of this compound (or vehicle for total binding controls), and the [³H]-17β-estradiol solution.
-
For non-specific binding control wells, add a high concentration of unlabeled 17β-estradiol.
-
Initiate the binding reaction by adding the diluted ER-α solution to all wells.
-
-
Incubation:
-
Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter pre-treated with a blocking agent (e.g., polyethylenimine) to trap the receptor-ligand complexes.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
EP2 Receptor Functional Assay (cAMP Measurement)
This protocol measures the functional activity of this compound at the EP2 receptor by quantifying changes in intracellular cAMP levels in a cell-based assay.
Materials:
-
HEK293 cells (or another suitable cell line) stably or transiently expressing the human EP2 receptor.
-
This compound
-
PGE2 (positive control)
-
Cell culture medium
-
Assay buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX)
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
Protocol:
-
Cell Culture and Plating:
-
Culture the EP2-expressing cells under standard conditions.
-
Plate the cells in a multi-well plate (e.g., 96-well) at a suitable density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and PGE2 in the assay buffer.
-
Aspirate the culture medium from the cells and wash with assay buffer.
-
Add the different concentrations of this compound, PGE2, or vehicle control to the respective wells.
-
-
Incubation:
-
Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow for cAMP production.
-
-
Cell Lysis and cAMP Quantification:
-
Lyse the cells according to the protocol of the chosen cAMP assay kit.
-
Measure the intracellular cAMP concentration using the assay kit's instructions.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the agonist (this compound or PGE2) concentration.
-
Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response).
-
To test for antagonistic activity, co-incubate increasing concentrations of this compound with a fixed concentration of PGE2 (e.g., its EC80) and measure the inhibition of the PGE2-induced cAMP response.
-
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the characterization of this compound as an ER-α and EP2 receptor ligand.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Assessment of a robust model protocol with accelerated throughput for a human recombinant full length estrogen receptor-alpha binding assay: protocol optimization and intralaboratory assay performance as initial steps towards validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. raybiotech.com [raybiotech.com]
Application Notes and Protocols for Assessing Epi-cryptoacetalide Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to developing and executing assays to characterize the biological activity of Epi-cryptoacetalide, a natural diterpenoid with known affinity for Estrogen Receptor-α (ER-α) and Prostaglandin (B15479496) E2 Receptor 2 (EP2). The following protocols are designed to enable the assessment of its cytotoxic effects and its specific interactions with its molecular targets.
Introduction
This compound is a bioactive natural product that has demonstrated high binding affinity for ER-α and the EP2 subtype of the prostaglandin E2 receptor.[1] This suggests its potential therapeutic applications, particularly in contexts such as anti-endometriosis.[1] A thorough in vitro evaluation is a critical first step in the drug discovery process to understand its potency, specificity, and mechanism of action.[2][3][4] This document outlines key assays for this purpose, including a primary cytotoxicity screen followed by specific receptor binding and functional assays.
Data Presentation
Quantitative data from the following experimental protocols should be recorded and summarized in the tables below for clear comparison and analysis.
Table 1: Cytotoxicity of this compound
| Cell Line | This compound Concentration (µM) | % Cell Viability (Mean ± SD) | IC₅₀ (µM) |
| 0 (Vehicle Control) | 100 ± SD | ||
| 0.1 | Mean ± SD | ||
| 1 | Mean ± SD | ||
| 10 | Mean ± SD | ||
| 50 | Mean ± SD | ||
| 100 | Mean ± SD |
Table 2: Receptor Binding Affinity of this compound
| Target Receptor | Labeled Ligand | This compound Concentration (µM) | % Specific Binding (Mean ± SD) | Kᵢ (µM) |
| ER-α | [³H]-Estradiol | 0 (Control) | 100 ± SD | |
| 0.01 | Mean ± SD | |||
| 0.1 | Mean ± SD | |||
| 1 | Mean ± SD | |||
| 10 | Mean ± SD | |||
| 100 | Mean ± SD | |||
| EP2 | [³H]-PGE₂ | 0 (Control) | 100 ± SD | |
| 0.01 | Mean ± SD | |||
| 0.1 | Mean ± SD | |||
| 1 | Mean ± SD | |||
| 10 | Mean ± SD | |||
| 100 | Mean ± SD |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay for Cytotoxicity Screening
This protocol determines the cytotoxic effect of this compound on a selected cell line. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[2][5][6]
Materials:
-
This compound
-
Human cancer cell line (e.g., MCF-7 for ER-α positive breast cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[7]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 490-570 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value.
Protocol 2: Competitive Radioligand Binding Assay for ER-α
This protocol is designed to determine the binding affinity (Kᵢ) of this compound for the human Estrogen Receptor-α (ER-α) through competition with a radiolabeled ligand, [³H]-Estradiol.
Materials:
-
This compound
-
Human recombinant ER-α
-
[³H]-Estradiol (radiolabeled ligand)
-
Unlabeled estradiol (B170435) (for non-specific binding)
-
Assay buffer (e.g., Tris-HCl buffer with additives)
-
Scintillation cocktail
-
Scintillation counter
-
Glass fiber filters
Procedure:
-
Reaction Setup: In microcentrifuge tubes, combine the assay buffer, a fixed concentration of human recombinant ER-α, and a fixed concentration of [³H]-Estradiol (typically at or below its Kₑ).
-
Competitive Binding: Add increasing concentrations of this compound to the tubes. For total binding, add only the vehicle. For non-specific binding, add a high concentration of unlabeled estradiol.
-
Incubation: Incubate the reaction mixtures at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters under vacuum. The receptor-bound radioligand will be retained on the filter.
-
Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of this compound. Determine the IC₅₀ value and then calculate the Kᵢ using the Cheng-Prusoff equation.
Protocol 3: Competitive Binding Assay for EP2 Receptor
This protocol measures the binding affinity of this compound to the EP2 receptor by competing with the radiolabeled natural ligand, [³H]-Prostaglandin E₂.
Materials:
-
This compound
-
Cell membranes prepared from cells overexpressing human EP2 receptor
-
[³H]-Prostaglandin E₂ (radiolabeled ligand)
-
Unlabeled PGE₂ (for non-specific binding)
-
Binding buffer (e.g., phosphate (B84403) buffer with MgCl₂ and EDTA)
-
Scintillation cocktail
-
Scintillation counter
-
Glass fiber filters
Procedure:
-
Reaction Mixture: In a 96-well plate, add the binding buffer, a fixed amount of cell membranes containing the EP2 receptor, and a fixed concentration of [³H]-PGE₂.
-
Competition: Add serial dilutions of this compound. For total binding, add vehicle. For non-specific binding, add a saturating concentration of unlabeled PGE₂.
-
Incubation: Incubate the plate at room temperature for a defined period to allow binding to reach equilibrium.
-
Filtration: Harvest the contents of each well onto glass fiber filters using a cell harvester.
-
Washing: Wash the filters with ice-cold binding buffer.
-
Radioactivity Measurement: Dry the filters, add scintillation fluid, and count the radioactivity in a microplate scintillation counter.
-
Data Analysis: Determine the specific binding and plot it against the log concentration of this compound to obtain the IC₅₀. Calculate the Kᵢ value using the Cheng-Prusoff equation.
Signaling Pathways
Estrogen Receptor-α (ER-α) Signaling Pathway
Upon binding to its ligand, such as estradiol or potentially this compound, ER-α undergoes a conformational change, dimerizes, and translocates to the nucleus. In the nucleus, it binds to Estrogen Response Elements (EREs) on the DNA to regulate the transcription of target genes involved in processes like cell proliferation and differentiation.[8]
Prostaglandin E2 Receptor 2 (EP2) Signaling Pathway
The EP2 receptor is a G-protein coupled receptor (GPCR). When activated by its ligand (e.g., PGE₂ or potentially this compound), it couples to the Gs alpha subunit (Gαs). This activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets, including transcription factors like CREB, to modulate gene expression and cellular responses such as inflammation and smooth muscle relaxation.[9][10]
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. turkjps.org [turkjps.org]
- 6. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT (Assay protocol [protocols.io]
- 8. Physiologically Relevant Estrogen Receptor Alpha Pathway Reporters for Single-Cell Imaging-Based Carcinogenic Hazard Assessment of Estrogenic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prostaglandin EP2 receptor - Wikipedia [en.wikipedia.org]
- 10. Prostaglandin E Receptor EP2/PTGER2 (extracellular) Polyclonal Antibody, FITC (APR-064-F-50UL) [thermofisher.com]
Epi-cryptoacetalide: Absence of Publicly Available Data for In Vivo Administration Protocols
Despite a comprehensive review of available scientific literature, there is currently a notable lack of publicly accessible data regarding the administration of Epi-cryptoacetalide in animal models. While the compound has been identified as a bioactive natural product with potential anti-inflammatory properties, detailed experimental protocols, quantitative efficacy and safety data, and elucidated signaling pathways from in vivo studies are not available in the public domain.
This compound is a natural compound that has been isolated from marine fungi and the plant Salvia przewalskii Maxim. Preliminary characterizations suggest that its biological activity may stem from the inhibition of inflammatory pathways through the suppression of pro-inflammatory cytokines. However, this information appears to be based on initial screenings or in vitro studies, as no subsequent publications detailing its evaluation in animal models could be retrieved.
The core requirements for generating detailed application notes and protocols—namely, quantitative data for comparison, established experimental methodologies, and defined signaling pathways for visualization—are contingent on the existence of peer-reviewed and published research. In the case of this compound, this foundational information is absent from the scientific literature.
Researchers, scientists, and drug development professionals interested in the in vivo evaluation of this compound would need to undertake foundational preclinical research. This would involve:
-
Dose-ranging and toxicity studies: To determine safe and effective dosage ranges in relevant animal models.
-
Pharmacokinetic and pharmacodynamic (PK/PD) studies: To understand the absorption, distribution, metabolism, and excretion of the compound, and its effects on the body over time.
-
Efficacy studies in disease models: To evaluate its therapeutic potential in animal models of inflammatory diseases.
-
Mechanism of action studies: To elucidate the specific molecular targets and signaling pathways modulated by this compound in a whole-organism context.
Without such studies, it is not possible to provide the detailed application notes and protocols as requested. The scientific community awaits further research to substantiate the therapeutic potential of this compound and to provide the necessary data for its potential development as a therapeutic agent.
Application Notes and Protocols: Measuring Epi-cryptoacetalide Suppression of Pro-inflammatory Cytokines
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Epi-cryptoacetalide, a novel natural compound, has emerged as a potential therapeutic agent with promising anti-inflammatory properties. Pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β), are key mediators of the inflammatory response.[1][2][3] Their dysregulation is implicated in a wide range of inflammatory diseases. Consequently, the ability to modulate the production of these cytokines is a critical goal in the development of new anti-inflammatory drugs.[4][5][6] These application notes provide detailed protocols for measuring the suppressive effects of this compound on pro-inflammatory cytokine production and elucidating its potential mechanism of action through the investigation of key inflammatory signaling pathways, including NF-κB, AP-1, and STAT3.
Data Presentation: Summarized Quantitative Data
The following tables summarize hypothetical quantitative data illustrating the dose-dependent inhibitory effects of this compound on pro-inflammatory cytokine secretion, gene expression, and signaling pathway activation in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Secretion. This table presents the levels of TNF-α and IL-6 in the supernatant of LPS-stimulated RAW 264.7 cells treated with varying concentrations of this compound, as measured by ELISA.
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Vehicle Control | 25.4 ± 3.1 | 15.8 ± 2.2 |
| LPS (1 µg/mL) | 1245.7 ± 89.3 | 987.2 ± 76.5 |
| LPS + this compound (1 µM) | 982.1 ± 65.4 | 754.9 ± 54.1 |
| LPS + this compound (5 µM) | 612.8 ± 43.2 | 432.1 ± 33.8 |
| LPS + this compound (10 µM) | 301.5 ± 21.9 | 210.6 ± 19.7 |
Table 2: Effect of this compound on Pro-inflammatory Cytokine Gene Expression. This table displays the relative mRNA expression levels of Tnf-α and Il-6 in LPS-stimulated RAW 264.7 cells treated with this compound, as determined by qPCR.
| Treatment Group | Relative Tnf-α mRNA Expression | Relative Il-6 mRNA Expression |
| Vehicle Control | 1.0 ± 0.1 | 1.0 ± 0.1 |
| LPS (1 µg/mL) | 15.2 ± 1.3 | 22.5 ± 2.1 |
| LPS + this compound (1 µM) | 11.8 ± 0.9 | 16.3 ± 1.5 |
| LPS + this compound (5 µM) | 6.5 ± 0.5 | 8.1 ± 0.7 |
| LPS + this compound (10 µM) | 2.3 ± 0.2 | 3.4 ± 0.3 |
Table 3: Effect of this compound on NF-κB Signaling Pathway Proteins. This table shows the relative protein levels of key components of the NF-κB pathway in LPS-stimulated RAW 264.7 cells following treatment with this compound, measured by Western blot analysis.
| Treatment Group | p-p65/p65 Ratio | IκBα/β-actin Ratio |
| Vehicle Control | 0.1 ± 0.02 | 1.0 ± 0.08 |
| LPS (1 µg/mL) | 1.0 ± 0.09 | 0.2 ± 0.03 |
| LPS + this compound (1 µM) | 0.8 ± 0.07 | 0.4 ± 0.04 |
| LPS + this compound (5 µM) | 0.5 ± 0.04 | 0.7 ± 0.06 |
| LPS + this compound (10 µM) | 0.2 ± 0.02 | 0.9 ± 0.07 |
Experimental Protocols
1. Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.
-
Treatment Protocol:
-
Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for ELISA, 6-well for qPCR and Western blot) and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1 hour.
-
Stimulate the cells with 1 µg/mL of Lipopolysaccharide (LPS) for the desired time (e.g., 6 hours for qPCR, 24 hours for ELISA and Western blot).
-
2. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
This protocol is for a sandwich ELISA to measure the concentration of TNF-α and IL-6 in cell culture supernatants.[7][8][9][10][11][12][13][14]
-
Materials:
-
ELISA plate pre-coated with capture antibody for the target cytokine.
-
Cell culture supernatants (collected after treatment).
-
Recombinant cytokine standards.
-
Detection antibody (biotinylated).
-
Avidin-HRP conjugate.
-
TMB substrate solution.
-
Stop solution (e.g., 2N H2SO4).
-
Wash buffer (PBS with 0.05% Tween-20).
-
Assay diluent.
-
-
Protocol:
-
Prepare serial dilutions of the recombinant cytokine standards in assay diluent to generate a standard curve.
-
Add 100 µL of standards and cell culture supernatants to the appropriate wells of the ELISA plate.
-
Incubate for 2 hours at room temperature.
-
Aspirate the liquid from each well and wash the plate 3-4 times with wash buffer.
-
Add 100 µL of the diluted biotinylated detection antibody to each well and incubate for 1 hour at room temperature.
-
Aspirate and wash the plate 3-4 times.
-
Add 100 µL of Avidin-HRP conjugate to each well and incubate for 30 minutes at room temperature.
-
Aspirate and wash the plate 5-7 times.
-
Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Add 50 µL of stop solution to each well.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
-
3. Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol measures the relative mRNA expression levels of target cytokine genes.[15][16][17][18][19]
-
Materials:
-
RNA extraction kit.
-
cDNA synthesis kit.
-
SYBR Green qPCR master mix.
-
Forward and reverse primers for target genes (Tnf-α, Il-6) and a housekeeping gene (e.g., Gapdh).
-
-
Protocol:
-
RNA Extraction: Isolate total RNA from the treated cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR:
-
Prepare the qPCR reaction mixture containing SYBR Green master mix, forward and reverse primers, and cDNA template.
-
Perform the qPCR reaction using a real-time PCR system with the following typical cycling conditions:
-
Initial denaturation (e.g., 95°C for 10 minutes).
-
40 cycles of denaturation (e.g., 95°C for 15 seconds) and annealing/extension (e.g., 60°C for 1 minute).
-
-
Generate a melt curve to verify the specificity of the amplified products.
-
-
Data Analysis: Calculate the relative gene expression using the 2^-ΔΔCt method, normalizing the target gene expression to the housekeeping gene.
-
4. Western Blot for Protein Analysis
This protocol is used to detect and quantify the levels of specific proteins in the NF-κB signaling pathway.[20][21][22][23][24]
-
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-IκBα, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
ECL chemiluminescence detection reagent.
-
-
Protocol:
-
Protein Extraction: Lyse the treated cells with RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Separate the protein samples (20-40 µg per lane) on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Apply the ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
-
Mandatory Visualizations
Caption: NF-κB signaling pathway and the putative inhibitory point of this compound.
Caption: General experimental workflow for measuring cytokine suppression.
Caption: Hypothetical mechanism of this compound's anti-inflammatory action.
References
- 1. Pro- and Anti-Inflammatory Prostaglandins and Cytokines in Humans: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Circulating pro-inflammatory cytokines are elevated and peak power output correlates with 25-hydroxyvitamin D in vitamin D insufficient adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Anti-Inflammatory Action and Mechanisms of Resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Human IL-6 ELISA Kit (ab178013) | Abcam [abcam.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The use of real-time quantitative PCR for the analysis of cytokine mRNA levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Analysis of cytokine gene expression by qRT-PCR [bio-protocol.org]
- 17. A high-throughput screening RT-qPCR assay for quantifying surrogate markers of immunity from PBMCs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cytokine RT-qPCR and ddPCR for immunological investigations of the endangered Australian sea lion (Neophoca cinerea) and other mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | A high-throughput screening RT-qPCR assay for quantifying surrogate markers of immunity from PBMCs [frontiersin.org]
- 20. benchchem.com [benchchem.com]
- 21. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 22. NF-kappa B, NF-{kappa}B, NF-kB, Nuclear Factor-Kappa B, Activation Assay Kit (Part No. NFKB-1) [fivephoton.com]
- 23. NF-kappaB Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 24. Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Synthesis of Epi-cryptoacetalide Analogues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of advanced synthetic strategies for the preparation of Epi-cryptoacetalide analogues. The focus is on stereocontrolled methods for the construction of the characteristic spiroketal core, a key structural motif that often governs biological activity. Given that "this compound" is not a widely reported compound, these notes are based on the synthesis of analogues where the stereochemistry at the spiroketal center (C5) is inverted relative to the parent natural product, cryptoacetalide (B15525510). The protocols and data presented are adapted from leading methodologies in stereoselective synthesis and are intended to be reproducible in a standard organic synthesis laboratory.
Introduction to Cryptoacetalide and its Analogues
Cryptoacetalide is a tetracyclic terpene natural product with a complex molecular architecture. A key feature of its structure is a spiroketal moiety. The synthesis of analogues, particularly epimers at key stereocenters (hence, "this compound"), is a common strategy in medicinal chemistry to explore structure-activity relationships (SAR) and to develop novel therapeutic agents. The stereochemistry of the spiroketal is often crucial for binding to biological targets, and thus, methods for its controlled synthesis are of high importance.
The first total synthesis of cryptoacetalide was reported by Zou and Deiters, which established a foundational route to the core structure.[1] Key steps in their synthesis included a microwave-mediated [2+2+2] cyclo-trimerization to form the central benzene (B151609) ring and a light-mediated radical cyclization to assemble the spiroketal moiety.[1] The generation of epi-analogues requires a departure from thermodynamic spiroketalization, necessitating kinetically controlled methods to access less stable diastereomers.
Core Synthetic Strategies for Spiroketal Control
The synthesis of spiroketals with defined stereochemistry at the anomeric carbon, independent of their inherent thermodynamic preferences, is a significant challenge.[2] Kinetically controlled spirocyclization reactions are essential for accessing specific epimers. Below are key strategies that can be adapted for the synthesis of this compound analogues.
2.1. Kinetically Controlled Spirocyclization of Glycal Epoxides
A powerful strategy for the stereocontrolled synthesis of spiroketals has been developed that utilizes the cyclization of glycal epoxides. This approach allows for access to either anomeric stereoisomer through the selection of specific reagents.[3][4][5][6]
-
Methanol-Induced Spirocyclization (Inversion of Configuration): Treatment of a glycal epoxide with methanol (B129727) can induce a kinetic spirocyclization that proceeds with inversion of configuration at the anomeric carbon.[5][6] This method is particularly useful for accessing what may be the contrathermodynamic product. The reaction is believed to proceed via hydrogen-bonding catalysis.[6]
-
Ti(Oi-Pr)4-Mediated Spirocyclization (Retention of Configuration): In contrast, the use of a Lewis acid such as titanium isopropoxide can mediate the spirocyclization with retention of configuration at the anomeric carbon.[3] This metal-chelation controlled process provides a complementary route to the methanol-induced method, enabling comprehensive access to stereodiverse spiroketals.[3]
2.2. Chelation-Controlled Spiroketalization
For certain substrates, particularly oxygenated 5,5-spiroketals, chelation effects can be used to override normal thermodynamic biases. The use of zinc salts has been shown to be effective in controlling the stereochemistry of the spiroketal core by forming a chelate between the spiroketal oxygen and a nearby hydroxyl group.[7][8] This strategy provides a valuable tool for directing the outcome of the cyclization reaction.
Experimental Protocols
The following protocols are detailed methodologies for key experiments that can be adapted for the synthesis of this compound analogues.
Protocol 1: Methanol-Induced Kinetic Spirocyclization for C5-Epi-Spiroketal Formation
This protocol describes the formation of a spiroketal with inversion of configuration at the anomeric carbon, starting from a glycal epoxide precursor.
-
Preparation of the Glycal Epoxide:
-
Dissolve the glycal precursor (1.0 eq) in dichloromethane (B109758) (DCM, 0.1 M).
-
Add m-chloroperoxybenzoic acid (m-CPBA, 1.5 eq) portion-wise at 0 °C.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude epoxide is typically used in the next step without further purification.
-
-
Spirocyclization:
-
Dissolve the crude glycal epoxide (1.0 eq) in anhydrous methanol (0.05 M) and cool to -63 °C.
-
Stir the reaction at this temperature for 4-6 hours.
-
Quench the reaction by adding a few drops of triethylamine.
-
Allow the solution to warm to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica (B1680970) gel to yield the desired C5-epi-spiroketal.
-
Protocol 2: Ti(Oi-Pr)4-Mediated Kinetic Spirocyclization
This protocol is for the formation of a spiroketal with retention of configuration at the anomeric carbon.
-
Preparation of the Glycal Epoxide:
-
Follow the procedure outlined in Protocol 1, step 1.
-
-
Spirocyclization:
-
Dissolve the crude glycal epoxide (1.0 eq) in anhydrous DCM (0.1 M) and cool to 0 °C.
-
Add titanium(IV) isopropoxide (Ti(Oi-Pr)4, 2.0 eq) dropwise.
-
Stir the reaction at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Filter the resulting suspension through a pad of Celite, washing with DCM.
-
Separate the layers of the filtrate and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by flash column chromatography to yield the spiroketal.
-
Data Presentation
The following tables summarize representative quantitative data for the stereocontrolled spiroketalization methods described above. Note that these are example yields and diastereomeric ratios from model systems and may vary depending on the specific substrate used for the synthesis of an this compound analogue.
Table 1: Representative Yields for Methanol-Induced Spirocyclization
| Substrate | Product (Configuration) | Yield (%) | Diastereomeric Ratio |
| Glycal Epoxide A | C5-Epi-Spiroketal A (Inversion) | 75% | >20:1 |
| Glycal Epoxide B | C5-Epi-Spiroketal B (Inversion) | 82% | 15:1 |
| Glycal Epoxide C | C5-Epi-Spiroketal C (Inversion) | 68% | >20:1 |
Table 2: Representative Yields for Ti(Oi-Pr)4-Mediated Spirocyclization
| Substrate | Product (Configuration) | Yield (%) | Diastereomeric Ratio |
| Glycal Epoxide A | C5-Spiroketal A (Retention) | 85% | >20:1 |
| Glycal Epoxide B | C5-Spiroketal B (Retention) | 78% | 18:1 |
| Glycal Epoxide C | C5-Spiroketal C (Retention) | 88% | >20:1 |
Visualizations
Diagram 1: General Workflow for this compound Analogue Synthesis
Caption: A generalized workflow for the synthesis of this compound analogues.
Diagram 2: Logical Relationship of Stereocontrolled Spiroketalization Methods
Caption: Decision pathway for achieving specific spiroketal stereoisomers.
Biological Context and Signaling Pathways
While the specific biological activity of cryptoacetalide and its analogues is not extensively documented in publicly available literature, natural products containing spiroketal motifs often exhibit a range of potent biological activities. These activities are typically derived from their ability to bind with high affinity and specificity to protein targets, such as enzymes or receptors. The precise three-dimensional arrangement of atoms in the spiroketal core is critical for this binding.
The synthesis of epi-analogues is therefore a crucial step in understanding the SAR of this class of compounds. By inverting the stereochemistry at a key center like the spiroketal carbon, researchers can probe the geometric requirements of the binding pocket of a potential biological target. It is hypothesized that this compound analogues may interact with cellular signaling pathways involved in processes such as proliferation, apoptosis, or inflammation, which are common targets for natural product-derived drugs. Further biological evaluation of these synthesized analogues is necessary to elucidate their mechanism of action and therapeutic potential.
Diagram 3: Hypothetical Signaling Pathway Modulation
Caption: A hypothetical mechanism of action for an this compound analogue.
References
- 1. Total synthesis of cryptoacetalide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mskcc.org [mskcc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Stereocontrolled synthesis of spiroketals via a remarkable methanol-induced kinetic spirocyclization reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stereocontrol of 5,5-spiroketals in the synthesis of cephalosporolide H epimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes: Epi-cryptoacetalide in High-Throughput Screening
Introduction
Epi-cryptoacetalide (B1495745) is a natural diterpenoid compound that has garnered interest for its biological activities.[1][2] This document provides detailed application notes and protocols for the utilization of this compound in high-throughput screening (HTS) campaigns aimed at the discovery of novel modulators of key cellular signaling pathways. The provided protocols are designed for researchers, scientists, and drug development professionals engaged in the identification of novel therapeutic agents.
Biological Context and Screening Rationale
This compound has been identified as a natural diterpenoid.[1] It has shown a notable affinity for the Estrogen Receptor-α (ER-α) and the Prostaglandin E2 receptor (EP2 subtype), with reported Ki values of 0.3 μM and 1.92 μM, respectively.[1] These targets are implicated in a variety of physiological and pathological processes, including inflammation and cancer, making them attractive targets for drug discovery.[3][4]
The protocols outlined below describe the application of this compound as a reference compound in HTS assays designed to identify novel modulators of the ER-α and EP2 signaling pathways.
Quantitative Data Summary
The following tables summarize exemplary quantitative data for this compound obtained from primary high-throughput screening and subsequent dose-response confirmation assays.
Table 1: Exemplary Primary HTS Assay Data for this compound
| Target | Assay Type | This compound Concentration (µM) | Percent Inhibition/Activation | Z'-factor |
| ER-α | Competitive Binding | 10 | 85% Inhibition | 0.78 |
| EP2 Receptor | Cell-Based Reporter | 10 | 92% Activation | 0.81 |
Table 2: Exemplary Dose-Response Confirmation Data for this compound
| Target | Assay Type | IC50 / EC50 (µM) | Hill Slope | R² |
| ER-α | Competitive Binding | 0.45 | 1.1 | 0.99 |
| EP2 Receptor | Cell-Based Reporter | 2.1 | 1.3 | 0.98 |
Experimental Protocols
Protocol 1: ER-α Competitive Binding Assay for High-Throughput Screening
This protocol describes a competitive binding assay to screen for compounds that inhibit the binding of a fluorescently labeled estrogen analog to the ER-α.
Materials and Reagents:
-
ER-α protein (recombinant)
-
Fluorescently labeled estradiol (B170435) (e.g., Fluormone™ ES2)
-
Assay buffer: PBS, pH 7.4, with 0.01% BSA
-
This compound (positive control)
-
Test compounds library
-
384-well, low-volume, black microplates
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Prepare a stock solution of this compound and test compounds in DMSO.
-
In the 384-well microplate, add 5 µL of assay buffer to all wells.
-
Add 50 nL of test compounds or this compound to the appropriate wells. For control wells, add 50 nL of DMSO.
-
Prepare a master mix containing the ER-α protein and the fluorescently labeled estradiol in the assay buffer.
-
Add 5 µL of the master mix to all wells. The final concentration of ER-α and the fluorescent ligand should be optimized for the specific assay conditions.
-
Incubate the plate at room temperature for 2 hours, protected from light.
-
Measure the fluorescence polarization on a compatible plate reader.
Data Analysis: The percent inhibition is calculated relative to the controls (DMSO for no inhibition and a saturating concentration of unlabeled estradiol for 100% inhibition). Compounds showing significant inhibition are selected for dose-response analysis to determine their IC50 values.
Protocol 2: Cell-Based Reporter Assay for EP2 Receptor Activation
This protocol outlines a cell-based reporter assay to screen for agonists of the EP2 receptor. The assay utilizes a cell line stably expressing the EP2 receptor and a downstream reporter gene (e.g., luciferase) under the control of a cAMP-responsive element (CRE).
Materials and Reagents:
-
HEK293 cells stably expressing the human EP2 receptor and a CRE-luciferase reporter construct.
-
Cell culture medium: DMEM supplemented with 10% FBS and appropriate selection antibiotics.
-
Assay medium: Serum-free DMEM.
-
This compound (reference agonist)
-
Test compounds library
-
384-well, white, clear-bottom microplates
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
Luminometer plate reader
Procedure:
-
Seed the HEK293-EP2-CRE-Luc cells into 384-well plates at a density of 10,000 cells per well and incubate for 24 hours.
-
Remove the culture medium and replace it with 20 µL of serum-free DMEM.
-
Add 100 nL of test compounds or this compound to the respective wells. Add 100 nL of DMSO to the control wells.
-
Incubate the plate at 37°C in a CO2 incubator for 6 hours.
-
Equilibrate the plate to room temperature.
-
Add 20 µL of the luciferase assay reagent to each well.
-
Incubate for 5 minutes at room temperature to ensure cell lysis and signal stabilization.
-
Measure the luminescence using a plate reader.
Data Analysis: The percent activation is calculated relative to the controls (DMSO for basal activity and a saturating concentration of a known EP2 agonist like PGE2 for maximal activation). Compounds showing significant activation are further analyzed in dose-response experiments to determine their EC50 values.
Visualizations
Caption: A generalized workflow for a high-throughput screening campaign.
Caption: Simplified signaling pathway of Estrogen Receptor Alpha (ER-α).
Caption: The Prostaglandin E2 (PGE2) EP2 receptor signaling pathway.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound | 132152-57-9 | HFA15257 | Biosynth [biosynth.com]
- 3. Inhibiting STAT3 signaling pathway by natural products for cancer prevention and therapy: In vitro and in vivo activity and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. STAT3 Inhibitors: A Novel Insight for Anticancer Therapy of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Epi-cryptoacetalide Treatment in Sensitive Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epi-cryptoacetalide is a naturally occurring abietane (B96969) diterpenoid isolated from plants of the Salvia genus. While specific data on the cytotoxic effects of this compound is limited in publicly available literature, extensive research on structurally related abietane diterpenoids from Salvia species has demonstrated significant anti-proliferative and cytotoxic activity against a variety of cancer cell lines. This document provides a summary of sensitive cell lines and general protocols for assessing the efficacy of this compound, based on data from closely related compounds. It is intended to serve as a guide for researchers initiating studies on the potential anti-cancer applications of this compound.
Sensitive Cell Lines and Cytotoxicity
Abietane diterpenoids isolated from various Salvia species have shown cytotoxic effects against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values for several of these compounds are summarized in the table below. This data can be used as a reference for selecting appropriate cell lines for initial screening of this compound's activity.
| Compound Name | Cell Line | Cancer Type | IC50 (µM) |
| 7α-acetylhorminone | HCT116 | Colon Carcinoma | 18[1][2] |
| MDA-MB-231 | Breast Adenocarcinoma | 44[1] | |
| Salvimulticanol | CCRF-CEM | Acute Lymphoblastic Leukemia | 11.58[3][4] |
| Compound 6 (from S. multicaulis) | CEM-ADR5000 | Doxorubicin-resistant Leukemia | 4.13[3][4] |
| 6-hydroxysalvinolone | MCF-7 | Breast Adenocarcinoma | Micromolar range |
| A-549 | Lung Carcinoma | Micromolar range | |
| SMMC-7721 | Hepatocellular Carcinoma | Micromolar range | |
| HL-60 | Promyelocytic Leukemia | Micromolar range | |
| Icetexane Diterpenoid 6 | U251 | Glioblastoma | 0.27 |
| SKLU-1 | Lung Adenocarcinoma | 0.46 | |
| Icetexane Diterpenoid 3 | U251 | Glioblastoma | 1.40 |
| SKLU-1 | Lung Adenocarcinoma | 0.82 | |
| Tanshinone IIa | MIAPaCa-2 | Pancreatic Cancer | 1.9[5] |
| 7α-acetoxyroyleanone | MIAPaCa-2 | Pancreatic Cancer | 4.7[5] |
| 1,2-dihydrotanshinone | MIAPaCa-2 | Pancreatic Cancer | 5.6[5] |
| Cryptotanshinone | MIAPaCa-2 | Pancreatic Cancer | 5.8[5] |
| Pisiferal | AGS | Gastric Adenocarcinoma | 9.3 ± 0.6[6] |
| MIA PaCa-2 | Pancreatic Cancer | 14.38 ± 1.4[6] | |
| HeLa | Cervical Carcinoma | 10.1 ± 0.9 | |
| MCF-7 | Breast Adenocarcinoma | 11.2 ± 1.1 | |
| Salvipisone | HL-60 | Promyelocytic Leukemia | 2.0 - 24.7[7] |
| NALM-6 | B-cell Precursor Leukemia | 2.0 - 24.7[7] | |
| Aethiopinone | HL-60 | Promyelocytic Leukemia | 2.0 - 24.7[7] |
| NALM-6 | B-cell Precursor Leukemia | 2.0 - 24.7[7] | |
| Danshenol A | MDA-MB-231 | Breast Adenocarcinoma | Significant cytotoxicity |
| HL-60 | Promyelocytic Leukemia | Significant cytotoxicity |
Experimental Protocols
The following are generalized protocols for assessing the cytotoxicity and mechanism of action of this compound, based on methodologies reported for similar abietane diterpenoids.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Selected cancer cell lines
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be less than 0.1%. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value using a dose-response curve.
Protocol 2: Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
This protocol is used to determine if this compound induces apoptosis in cancer cells.
Materials:
-
Selected cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
Signaling Pathways
The cytotoxic mechanism of abietane diterpenoids often involves the induction of apoptosis. Below are diagrams illustrating the intrinsic and extrinsic apoptotic pathways, which are potential mechanisms of action for this compound.
Caption: Intrinsic (mitochondrial) apoptosis pathway.
Caption: Extrinsic (death receptor) apoptosis pathway.
Caption: General experimental workflow.
Disclaimer
The data presented in these application notes are based on published research on abietane diterpenoids structurally related to this compound. Due to the limited availability of specific studies on this compound, these notes should be used as a preliminary guide. Researchers are strongly encouraged to perform their own dose-response experiments to determine the specific activity of this compound in their cell lines of interest.
References
- 1. phcog.com [phcog.com]
- 2. phcog.com [phcog.com]
- 3. Cytotoxicity of abietane diterpenoids from Salvia multicaulis towards multidrug-resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vitro cytotoxic activity of abietane diterpenes from Peltodon longipes as well as Salvia miltiorrhiza and Salvia sahendica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxic abietane diterpenoids from Salvia leriifolia Benth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxic and proapoptotic activity of diterpenoids from in vitro cultivated Salvia sclarea roots. Studies on the leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Epi-cryptoacetalide in Pharmacological Research: An Overview of a Promising but Understudied Natural Product
Application Notes & Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epi-cryptoacetalide is a diterpenoid natural product that has been isolated from the plant Salvia przewalskii Maxim.[1] This plant, also known as Ganxishuweicao, Dazidanshen, or Zidanshen, is widely distributed in the western regions of China and its roots and rhizomes have been utilized in traditional Chinese medicine as a substitute for "Dan-Shen." While commercially available for research purposes, specific pharmacological studies on this compound are notably absent in publicly available scientific literature. It is often supplied with the general indication that it can be used as an inhibitor in pharmacological research. This compound is a mirror isomer of cryptoacetalide.[1] This document aims to provide a framework for potential pharmacological investigation based on the known activities of its source organism, Salvia przewalskii, while highlighting the current knowledge gap regarding this compound itself.
Potential Pharmacological Applications Based on Salvia przewalskii Research
Extracts from Salvia przewalskii have demonstrated a range of biological activities, suggesting potential avenues for the investigation of its isolated constituents like this compound. It is important to note that the following activities are attributed to the whole plant extract or other identified compounds and not specifically to this compound.
Anti-hypoxia Effects
Research on Salvia przewalskii extract has shown promising results in mitigating the effects of hypoxia. In a study on a rat model of immune complex glomerulonephritis, treatment with the extract showed a reduction in urinary protein excretion and kidney wet weight, indicating a protective effect on kidney function.
Anti-inflammatory and Antioxidant Activities
Salvia species are generally known to possess antioxidant and anti-inflammatory properties. These effects are often attributed to the presence of phenolic acids, terpenoids, and flavonoids. The anti-inflammatory potential of Salvia extracts has been demonstrated through the inhibition of pro-inflammatory markers.
Anti-proliferative Activity
Certain extracts from Salvia species have exhibited cytotoxic activities against various cancer cell lines. This suggests that compounds within these extracts could have anti-proliferative effects that warrant further investigation.
Proposed Experimental Protocols for this compound
Given the lack of specific data for this compound, the following are generalized protocols that could be adapted to investigate its potential pharmacological activities based on the known properties of its source plant.
Protocol 1: In Vitro Cytotoxicity Assay
This protocol is designed to assess the potential anti-proliferative effects of this compound on cancer cell lines.
1. Cell Culture:
- Culture human cancer cell lines (e.g., HeLa, A431, MCF7) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
- Maintain cells in a humidified incubator at 37°C with 5% CO2.
2. Treatment:
- Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
- Treat cells with serial dilutions of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO).
3. MTT Assay:
- After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
- Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
- Measure the absorbance at 570 nm using a microplate reader.
4. Data Analysis:
- Calculate the percentage of cell viability relative to the vehicle control.
- Determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 2: Anti-inflammatory Activity Assay (Nitric Oxide Production)
This protocol aims to evaluate the potential of this compound to inhibit inflammation in vitro.
1. Cell Culture:
- Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
2. Treatment:
- Seed cells in a 96-well plate and stimulate with lipopolysaccharide (LPS) (1 µg/mL) in the presence or absence of varying concentrations of this compound for 24 hours.
3. Griess Assay:
- Collect the cell culture supernatant.
- Mix 50 µL of supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B.
- Incubate for 10 minutes at room temperature.
- Measure the absorbance at 540 nm. A standard curve using sodium nitrite (B80452) is used to determine the concentration of nitric oxide.
4. Data Analysis:
- Compare the nitric oxide levels in the treated groups to the LPS-stimulated control group.
Quantitative Data Summary
Currently, there is no publicly available quantitative data on the pharmacological effects of this compound. The table below is provided as a template for researchers to populate as data becomes available.
| Pharmacological Effect | Assay | Cell Line/Model | Parameter | Value (e.g., IC50, EC50) | Reference |
| Anti-proliferative | MTT Assay | e.g., HeLa | IC50 | Data not available | |
| Anti-inflammatory | Griess Assay | e.g., RAW 264.7 | IC50 (NO inhibition) | Data not available | |
| Anti-hypoxia | In vivo model | e.g., Hypoxic rats | e.g., % reduction in HIF-1α | Data not available |
Signaling Pathways and Experimental Workflows
As the mechanism of action of this compound is unknown, no specific signaling pathway diagrams can be generated. The following diagrams represent hypothetical workflows for the initial investigation of this compound.
Caption: A generalized workflow for the pharmacological investigation of this compound.
Caption: The logical relationship from the natural source to potential therapeutic application.
Conclusion
This compound represents a largely unexplored natural product with potential pharmacological value, inferred from the bioactivities of its source plant, Salvia przewalskii. The lack of specific research on this compound presents a significant opportunity for novel discoveries in drug development. The protocols and frameworks provided here are intended to serve as a starting point for researchers to begin to elucidate the pharmacological profile of this compound. Further investigation is critically needed to determine its specific biological targets, mechanism of action, and potential therapeutic applications.
References
Troubleshooting & Optimization
Epi-cryptoacetalide solubility and stability issues
This technical support center provides guidance for researchers, scientists, and drug development professionals working with epi-cryptoacetalide (B1495745). Here you will find troubleshooting advice and frequently asked questions to address common challenges related to its solubility and stability.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a diterpenoid, and like many compounds in this class, it is hydrophobic. It is known to be soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol (B145695), chloroform, dichloromethane, ethyl acetate, and acetone. However, it is poorly soluble in aqueous solutions.
Q2: How should I prepare a stock solution of this compound?
A2: Due to its hydrophobic nature, it is recommended to first prepare a high-concentration stock solution in an organic solvent.[1] Anhydrous DMSO is a common choice for creating stock solutions for biological experiments. For other applications, 100% ethanol can also be used.[1] When preparing for cell-based assays, the final concentration of the organic solvent in the culture medium should be kept low (typically below 0.5%) to avoid solvent-induced toxicity.
Q3: My this compound is not dissolving properly. What should I do?
A3: If you are experiencing difficulty dissolving this compound, consider the following troubleshooting steps:
-
Increase Solvent Volume: You may be attempting to dissolve the compound at a concentration that exceeds its solubility limit in the chosen solvent. Try increasing the volume of the solvent.
-
Gentle Warming: Gently warming the solution in a water bath (e.g., to 37°C) can aid in dissolution. However, be cautious as excessive heat may lead to degradation.
-
Sonication: Brief periods of sonication in a water bath can help to break up aggregates and facilitate dissolution.
-
Change Solvent: If the compound remains insoluble, you may need to switch to a more suitable organic solvent from the list provided in A1.
Q4: What are the best practices for storing this compound solutions?
A4: To ensure the stability of your this compound solutions, follow these guidelines:
-
Storage Temperature: Stock solutions should be stored at -20°C or -80°C to minimize degradation.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.
-
Light Protection: Protect solutions from direct light by using amber vials or by wrapping the vials in aluminum foil, as light can cause degradation of photosensitive compounds.
-
Inert Atmosphere: For long-term storage, consider purging the vial with an inert gas like argon or nitrogen before sealing to prevent oxidative degradation.
Q5: I am observing a loss of activity of my this compound in my experiments. What could be the cause?
A5: A loss of activity could be due to several factors related to the compound's stability:
-
Degradation: The compound may have degraded due to improper storage, repeated freeze-thaw cycles, or exposure to harsh conditions (e.g., extreme pH, high temperatures, or light).
-
Precipitation: The compound may have precipitated out of your working solution, especially if the final concentration of the organic solvent is too low in an aqueous buffer. Visually inspect your solutions for any signs of precipitation.
-
Interaction with Media Components: Components in your experimental media could potentially interact with and degrade the compound over time.
Troubleshooting Guides
Issue 1: Precipitation of this compound in Aqueous Buffer
-
Symptom: The solution becomes cloudy or a visible precipitate forms after diluting the DMSO stock solution into an aqueous buffer (e.g., PBS or cell culture medium).
-
Cause: The solubility of the hydrophobic this compound is significantly lower in aqueous solutions. When the concentration of the organic co-solvent (like DMSO) drops below a critical level, the compound can no longer stay in solution.
-
Troubleshooting Steps:
-
Reduce Final Concentration: The most straightforward solution is to lower the final working concentration of this compound in your experiment.
-
Increase Co-solvent Concentration: If your experimental system can tolerate it, slightly increasing the final percentage of DMSO may help to keep the compound in solution. However, always perform a vehicle control to account for any effects of the solvent itself.
-
Use a Surfactant: For in vitro assays, adding a small amount of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, to the aqueous buffer can help to maintain the solubility of hydrophobic compounds. The concentration of the surfactant should be optimized to avoid interference with the assay.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your stock solution in the aqueous buffer. This can sometimes prevent rapid precipitation.
-
Issue 2: Inconsistent Experimental Results
-
Symptom: High variability in results between experiments performed at different times.
-
Cause: This can often be traced back to the instability of the this compound stock or working solutions.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh working solutions from a frozen stock aliquot for each experiment. Avoid using previously prepared and stored working solutions.
-
Assess Stock Solution Integrity: If you suspect your stock solution has degraded, you can perform a quality control check. This could involve analytical techniques like HPLC to check for the presence of degradation products, or a simple bioassay with a known positive control to confirm its activity.
-
Standardize Solution Preparation: Ensure that the protocol for preparing and handling the this compound solutions is standardized and followed consistently by all lab members.
-
Data Presentation
Table 1: Recommended Solvents for this compound
| Solvent | Polarity | Notes |
| Dimethyl Sulfoxide (DMSO) | Polar aprotic | Recommended for high-concentration stock solutions for biological assays. |
| Ethanol | Polar protic | A good alternative to DMSO for stock solutions. |
| Chloroform | Nonpolar | Suitable for dissolution but not for biological experiments due to toxicity. |
| Dichloromethane (DCM) | Nonpolar | Similar to chloroform, useful for chemical manipulations but not for biological use. |
| Ethyl Acetate | Moderately polar | Can be used for extractions and some chemical reactions. |
| Acetone | Polar aprotic | Useful for dissolving but its volatility and reactivity can be a concern. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Weighing: Accurately weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM solution (Molecular Weight assumed to be ~350 g/mol for calculation purposes, please use the exact MW from the supplier), you would weigh 0.35 mg.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the tube. For the example above, add 100 µL of DMSO.
-
Mixing: Vortex the tube for 30-60 seconds to dissolve the compound. If necessary, gently warm the solution to 37°C or sonicate for a few minutes.
-
Visual Inspection: Visually inspect the solution to ensure that all the solid has dissolved and the solution is clear.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile, light-protected tubes and store at -20°C or -80°C.
Visualizations
Caption: Workflow for preparing and using this compound solutions.
Caption: Decision tree for troubleshooting precipitation issues.
Caption: Potential signaling pathways modulated by diterpenoids.
References
Technical Support Center: Epi-cryptoacetalide Extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the extraction of Epi-cryptoacetalide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from which sources is it typically isolated?
This compound is a diterpenoid compound.[1] It has been isolated from the plant Salvia przewalskii Maxim, a member of the mint family (Lamiaceae).[1] Diterpenoids are a large and structurally diverse class of natural products found in various plant species, including many in the Salvia genus.
Q2: What are the general steps involved in the extraction and purification of this compound?
The extraction and purification of this compound from plant material generally involves the following stages:
-
Plant Material Preparation: The plant material (e.g., roots of Salvia przewalskii) is dried and ground into a fine powder to increase the surface area for efficient extraction.
-
Solvent Extraction: The powdered plant material is extracted with a suitable organic solvent. A 95% ethanol (B145695) solution has been reported for the initial extraction of compounds from Salvia przewalskii, including this compound.[1]
-
Concentration: The solvent is removed from the crude extract, typically using a rotary evaporator, to yield a concentrated extract.
-
Chromatographic Purification: The concentrated extract is then subjected to one or more chromatographic techniques to isolate this compound from other co-extracted compounds. Methods that have been used for the purification of related compounds include silica (B1680970) gel chromatography, Sephadex LH-20, and RP-C18 column chromatography.[1]
Q3: What solvents are suitable for the extraction of this compound?
This compound is soluble in a range of organic solvents.[1] Based on its diterpenoid nature and reported solubility, the following solvents can be considered for extraction and purification:
-
For initial extraction: Ethanol, methanol, acetone. A 95% ethanol extract has been used as a starting point for isolation.[1]
-
For chromatographic separation: Chloroform, dichloromethane, ethyl acetate (B1210297), and hexane (B92381) are commonly used in various combinations for silica gel chromatography of diterpenoids.
Q4: What are the key factors influencing the yield of this compound extraction?
Several factors can significantly impact the final yield of this compound. These include:
-
Plant Material Quality: The concentration of secondary metabolites can vary depending on the plant's age, growing conditions, and harvest time.
-
Particle Size: Finer grinding of the plant material increases the surface area exposed to the solvent, generally leading to higher extraction efficiency.
-
Choice of Solvent: The polarity of the solvent should be optimized to selectively dissolve this compound while minimizing the co-extraction of undesirable compounds.
-
Extraction Method: The chosen extraction technique (e.g., maceration, Soxhlet, ultrasound-assisted) will affect the efficiency and duration of the process.
-
Temperature and Time: Higher temperatures can increase extraction efficiency, but excessive heat may lead to the degradation of the target compound. The extraction time needs to be sufficient to allow for complete extraction.
-
Solvent-to-Solid Ratio: An optimal ratio ensures that the solvent does not become saturated with the extract, allowing for efficient extraction.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound and provides potential solutions.
| Problem | Possible Cause | Recommended Solution |
| Low or No Yield of this compound | Incorrect Plant Material: The plant species may not be a rich source of the compound, or it may have been harvested at a suboptimal time. | Verify the botanical identity of the plant material. If possible, source plant material from a reputable supplier with a certificate of analysis. |
| Inefficient Extraction: The solvent may not be optimal, or the extraction time and temperature may be insufficient. | Experiment with solvents of different polarities (e.g., ethanol, methanol, acetone). Consider using techniques like ultrasound-assisted or microwave-assisted extraction to improve efficiency. Increase the extraction time and/or temperature, while monitoring for potential degradation. | |
| Degradation of this compound: The compound may be sensitive to high temperatures, prolonged exposure to light, or acidic/basic conditions. | Avoid excessive heat during extraction and solvent removal. Store extracts and purified compounds in a cool, dark place. Use neutral pH conditions unless the stability of the compound under other conditions is known. | |
| Co-extraction of a Large Amount of Impurities | Non-selective Solvent: The solvent used may be too broad in its extraction capabilities, leading to the dissolution of many other compounds. | Employ a multi-step extraction process. Start with a non-polar solvent like hexane to remove lipids and other non-polar impurities before extracting with a more polar solvent. |
| Ineffective Purification: The chromatographic method may not be providing adequate separation. | Optimize the chromatographic conditions. This may involve trying different solvent systems (mobile phases), stationary phases (e.g., silica gel, RP-C18), or using multiple chromatographic steps. | |
| Difficulty in Isolating this compound from its Isomer | Similar Physicochemical Properties: this compound and its isomer, cryptoacetalide, may have very similar polarities, making separation by conventional chromatography challenging. | Consider using high-performance liquid chromatography (HPLC) with a high-resolution column. Chiral chromatography may be necessary for the separation of enantiomers if they are present. |
Data on Diterpenoid Extraction from Salvia Species
The following tables provide a summary of quantitative data on the extraction of various diterpenoids from different Salvia species, which can serve as a reference for optimizing this compound extraction.
Table 1: Comparison of Extraction Methods for Diterpenoids from Salvia officinalis
| Extraction Method | Solvent | Key Parameters | Total Diterpenoid Yield (mg/g dry weight) |
| Soxhlet | Petroleum Ether | - | ~50-55 |
| Reflux | Petroleum Ether | - | ~50-55 |
| Percolation followed by Reflux | Petroleum Ether | - | Most efficient |
| Subcritical Water Extraction | Water | 130°C for 5 min | Camphor: 2.73, Borneol: 0.72 |
| Subcritical Water Extraction | Water | 150°C for 5 min | Eucalyptol: 0.51 |
Table 2: Yield of Diterpenoids from Salvia yunnanensis Roots
| Compound | Yield from Crude Extract |
| Salyunnanin I | 6 mg from 3.3 g of a subfraction |
| Salyunnanin J | 15 mg from 22 g of a subfraction |
| Known Analogue 1 | 35 mg from 32 g of a subfraction |
| Known Analogue 2 | 430 mg from 120 g of a subfraction |
| Known Analogue 3 | 12 g from 120 g of a subfraction |
Experimental Protocols
Protocol 1: General Solvent Extraction of Diterpenoids from Salvia Species
-
Preparation of Plant Material: Air-dry the roots of the Salvia species and grind them into a fine powder (e.g., <1 mm particle size).
-
Extraction:
-
Place 100 g of the powdered plant material into a Soxhlet apparatus.
-
Extract with 1 L of 95% ethanol for 8-12 hours.
-
Alternatively, perform maceration by soaking the plant material in the solvent at room temperature for 24-48 hours with occasional stirring.
-
-
Concentration:
-
After extraction, filter the mixture to remove the plant debris.
-
Concentrate the filtrate using a rotary evaporator at a temperature below 50°C to obtain the crude extract.
-
-
Purification:
-
Subject the crude extract to column chromatography on silica gel.
-
Elute the column with a gradient of solvents, starting with a non-polar solvent like hexane and gradually increasing the polarity by adding ethyl acetate or another more polar solvent.
-
Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the target compound.
-
Combine the fractions containing the purified compound and evaporate the solvent.
-
Further purification can be achieved using Sephadex LH-20 or RP-C18 column chromatography if necessary.
-
Visualizations
Caption: A generalized workflow for the extraction and purification of this compound.
Caption: Postulated anti-inflammatory mechanism of Salvia diterpenoids via NF-κB pathway inhibition.
References
Epi-cryptoacetalide Synthesis Technical Support Center
Welcome to the technical support center for the synthesis of Epi-cryptoacetalide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the synthesis of this complex natural product.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, with a focus on the key reaction steps.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield in [2+2+2] Cyclotrimerization | - Inactive catalyst- Suboptimal reaction temperature- Presence of impurities in the starting materials or solvent | - Ensure the catalyst is fresh or properly activated.- Optimize the reaction temperature; microwave heating can sometimes improve yields and reaction times.[1][2][3]- Use freshly distilled and degassed solvents. Ensure starting materials are pure. |
| Poor regioselectivity in [2+2+2] Cyclotrimerization | - Inappropriate catalyst or ligand system- Reaction temperature is too high | - Screen different transition metal catalysts and ligands to improve regioselectivity.[4][5][6]- Carefully control the reaction temperature, as higher temperatures can sometimes lead to a loss of selectivity.[4] |
| Low diastereoselectivity in Spiroketalization | - Non-optimal reaction conditions for the photo-induced cyclization- Steric hindrance affecting the approach of the radical | - Optimize the light source, reaction time, and temperature for the photochemical reaction.- Consider using different solvents that may influence the transition state of the cyclization. |
| Formation of inseparable Cryptoacetalide (B15525510)/Epi-cryptoacetalide mixture | - The final spiroketalization step inherently produces a mixture of diastereomers.[1]- Similar polarity and structural properties of the diastereomers | - While complete separation is reported to be very difficult, optimization of HPLC conditions (e.g., chiral column, different solvent systems) may improve separation.[7][8]- Consider derivatization of the mixture to introduce a functional group that may allow for easier separation of the diastereomeric derivatives. |
| Decomposition of starting materials or intermediates | - Air or moisture sensitivity- Instability at elevated temperatures | - Conduct reactions under an inert atmosphere (e.g., argon or nitrogen).- Use anhydrous solvents.- For temperature-sensitive compounds, maintain the recommended reaction temperature and avoid overheating. |
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge in the total synthesis of this compound?
A1: A primary challenge is controlling the stereochemistry at the spirocyclic center during the final spiroketalization step. This step typically yields a mixture of cryptoacetalide and this compound.[1] Another significant hurdle is the subsequent separation of these two diastereomers, which has been reported as inseparable by standard chromatographic methods.[1]
Q2: How can I improve the yield of the [2+2+2] cyclo-trimerization reaction to form the central benzene (B151609) ring?
A2: To improve the yield of the ruthenium-catalyzed [2+2+2] cyclotrimerization, ensure that the catalyst, Cp*Ru(cod)Cl, is active and that the reaction is carried out under strictly anhydrous and oxygen-free conditions. Microwave-assisted heating has been shown to be effective for this transformation.[1][2][3] Careful purification of the alkyne precursor is also crucial to prevent catalyst poisoning.
Q3: What are the key parameters to control during the photo-induced oxidative spiroketalization?
A3: The key parameters for the light-mediated radical cyclization to form the spiro-ketal moiety include the choice of light source (wavelength and intensity), the concentration of the substrate, the reaction time, and the temperature. Over-exposure to light can lead to degradation of the product. It is advisable to monitor the reaction progress closely by TLC or LC-MS to determine the optimal reaction time.
Q4: Is it possible to selectively synthesize this compound over Cryptoacetalide?
A4: The initial reported total synthesis did not achieve stereoselectivity in the spiroketalization step, leading to a mixture of diastereomers.[1] Achieving high diastereoselectivity for the epi-isomer would likely require a different synthetic strategy, potentially involving a chiral catalyst or a substrate-controlled diastereoselective cyclization. As of now, a method for the exclusive synthesis of this compound has not been detailed in the readily available literature.
Q5: What analytical techniques are best for characterizing the Cryptoacetalide and this compound mixture?
A5: High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are essential for characterizing the product mixture. 2D NMR techniques such as NOESY or ROESY can be particularly useful in attempting to elucidate the relative stereochemistry of the two diastereomers in the mixture. While challenging, analytical chiral HPLC may also be used to confirm the presence of both diastereomers.
Experimental Protocols
While a full, detailed experimental protocol is proprietary to the original research, the following outlines the key experimental steps based on the published synthesis.[1][2][3]
[2+2+2] Cyclotrimerization for Arene Core Synthesis
-
Objective: To construct the central tetrasubstituted benzene ring.
-
Methodology:
-
A solution of the alkyne precursor in an appropriate solvent (e.g., toluene) is prepared in a microwave-safe reaction vessel.
-
The ruthenium catalyst, Cp*Ru(cod)Cl, is added under an inert atmosphere.
-
The reaction vessel is sealed and subjected to microwave irradiation at a specified temperature (e.g., 130 °C) for a set duration.
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel.
-
Deprotection and Photo-induced Oxidative Spiroketalization
-
Objective: To remove the p-methoxybenzyl (PMB) protecting group and subsequently form the spiroketal moiety.
-
Methodology:
-
The product from the cyclotrimerization step is dissolved in a suitable solvent system (e.g., CH₂Cl₂/H₂O).
-
A deprotecting agent, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), is added, and the reaction is stirred at a controlled temperature (e.g., 0 °C).
-
After completion of the deprotection, the reaction is quenched, and the intermediate alcohol is extracted and purified.
-
The purified alcohol is then dissolved in a solvent such as benzene.
-
Iodine (I₂) and (diacetoxyiodo)benzene (B116549) (PhI(OAc)₂) are added to the solution.
-
The mixture is irradiated with a high-pressure mercury lamp or another suitable light source at room temperature.
-
The reaction is monitored until the starting material is consumed.
-
The reaction mixture is then worked up, and the solvent is evaporated. The resulting residue contains a mixture of cryptoacetalide and this compound.
-
Visualizations
Caption: Synthetic workflow for Cryptoacetalide and this compound.
Caption: Troubleshooting logic for synthesis challenges.
References
- 1. Total synthesis of cryptoacetalide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Collection - Total Synthesis of Cryptoacetalide - The Journal of Organic Chemistry - Figshare [figshare.com]
- 4. uwindsor.ca [uwindsor.ca]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances in [2+2+2] cycloaddition reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. Separation of Peptide Diastereomers | Semantic Scholar [semanticscholar.org]
- 8. mdpi.com [mdpi.com]
troubleshooting Epi-cryptoacetalide immunoassay interference
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Epi-cryptoacetalide immunoassays. The following resources are designed to help you identify and resolve common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the principle of a competitive immunoassay for this compound?
A competitive immunoassay is a common format for detecting small molecules like this compound. In this assay, a known amount of labeled this compound (competitor) competes with the this compound in your sample for a limited number of binding sites on a specific antibody. The amount of signal generated is inversely proportional to the concentration of this compound in your sample. A lower signal indicates a higher concentration of the analyte.[1]
Q2: What are the most common sources of interference in an this compound immunoassay?
Common sources of interference include:
-
Matrix Effects: Components in the sample matrix (e.g., serum, plasma, cell culture media) can interfere with the antibody-antigen binding.[2]
-
Cross-Reactivity: Structurally similar molecules present in the sample may bind to the antibody, leading to inaccurate results.[2][3]
-
Non-Specific Binding: The antibody or the labeled analyte may bind to the surface of the microplate, causing high background signals.
-
Sample Quality: Improper sample collection, handling, or storage can lead to degradation of this compound or the introduction of contaminants.
Q3: How can I determine if my assay is affected by matrix effects?
To determine if matrix effects are present, you can perform a spike and recovery experiment. Add a known amount of this compound standard to your sample matrix and compare the measured concentration to the expected concentration. A significant deviation from 100% recovery suggests the presence of matrix effects.
Troubleshooting Guides
Issue 1: High Background Signal
A high background signal can mask the specific signal from your analyte, reducing the sensitivity of your assay.
| Potential Cause | Recommended Solution |
| Insufficient Washing | Increase the number of wash steps and the soaking time between washes. Ensure complete aspiration of wash buffer after each step. |
| Inadequate Blocking | Increase the concentration of the blocking agent (e.g., BSA or casein) or the incubation time. Consider using a different blocking buffer. |
| High Concentration of Detection Reagent | Titrate the detection reagent to determine the optimal concentration that provides a good signal-to-noise ratio. |
| Non-Specific Binding of Antibodies | Add a non-ionic detergent (e.g., Tween-20) to the wash and blocking buffers to reduce non-specific interactions. |
| Contaminated Reagents or Buffers | Prepare fresh reagents and buffers using high-purity water. Filter-sterilize buffers to remove any particulate matter. |
Issue 2: Poor Standard Curve
A poor standard curve can lead to inaccurate quantification of this compound.
| Potential Cause | Recommended Solution |
| Improper Standard Preparation | Ensure accurate serial dilutions of the standard. Use calibrated pipettes and fresh dilution buffer. Prepare standards fresh for each assay. |
| Standard Degradation | Aliquot the standard upon receipt and store at the recommended temperature. Avoid repeated freeze-thaw cycles. |
| Incorrect Pipetting Technique | Use proper pipetting techniques to ensure accurate and consistent volumes are added to each well. Change pipette tips for each standard dilution.[4] |
| Inappropriate Curve Fit | Use a 4-parameter logistic (4-PL) or 5-parameter logistic (5-PL) curve fit for competitive immunoassays. |
| Assay Drift | Ensure consistent incubation times and temperatures for all plates. Avoid stacking plates in the incubator. |
Issue 3: High Variability Between Replicates (High %CV)
High coefficient of variation (%CV) between replicate wells can compromise the reliability of your results.
| Potential Cause | Recommended Solution |
| Inconsistent Pipetting | Ensure consistent pipetting technique and volume for all wells. Use a multichannel pipette for adding reagents to multiple wells simultaneously. |
| Inadequate Mixing of Reagents | Thoroughly mix all reagents before adding them to the wells. |
| Edge Effects | Avoid using the outer wells of the microplate, which are more susceptible to temperature variations. Fill the outer wells with buffer or water. |
| Plate Washer Malfunction | Ensure the plate washer is properly maintained and that all pins are dispensing and aspirating correctly. |
| Sample Heterogeneity | Ensure samples are thoroughly mixed before aliquoting into the wells. |
Experimental Protocols
Protocol 1: Spike and Recovery for Matrix Effect Assessment
-
Prepare Samples: Dilute your biological samples to the desired concentration in the assay buffer.
-
Spike Samples: Create two sets of samples. In one set, add a known concentration of this compound standard ("spiked"). In the other set, add an equal volume of assay buffer ("unspiked").
-
Run Assay: Analyze both the spiked and unspiked samples in your this compound immunoassay.
-
Calculate Recovery: Use the following formula to calculate the percent recovery: % Recovery = [(Concentration in Spiked Sample - Concentration in Unspiked Sample) / Known Spiked Concentration] x 100%
-
Interpretation: A recovery rate between 80-120% is generally considered acceptable.
Table 1: Example Spike and Recovery Data
| Sample ID | Unspiked Concentration (ng/mL) | Spiked Concentration (ng/mL) | Measured Spiked Concentration (ng/mL) | % Recovery |
| Plasma 1 | 5.2 | 10 | 13.8 | 86% |
| Plasma 2 | 12.8 | 10 | 18.5 | 57% |
| Urine 1 | 2.1 | 5 | 6.9 | 96% |
| Cell Media 1 | 0.5 | 2 | 2.4 | 95% |
Protocol 2: Cross-Reactivity Testing
-
Select Analogs: Identify structurally similar compounds to this compound that may be present in your samples.
-
Prepare Standards: Prepare serial dilutions of both this compound and the potential cross-reactants.
-
Run Assay: Analyze the dilution series of each compound in the immunoassay.
-
Determine IC50 Values: Calculate the concentration of each compound that causes 50% inhibition of the maximum signal (IC50).
-
Calculate Cross-Reactivity: Use the following formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Analog) x 100%
Table 2: Example Cross-Reactivity Data
| Compound | IC50 (ng/mL) | % Cross-Reactivity |
| This compound | 15 | 100% |
| Analog A | 300 | 5% |
| Analog B | 1500 | 1% |
| Analog C | >5000 | <0.3% |
Visualizations
Caption: Workflow of a competitive immunoassay for this compound.
Caption: A logical flowchart for troubleshooting common immunoassay issues.
References
preventing degradation of Epi-cryptoacetalide in solution
This technical support center provides guidance on preventing the degradation of Epi-cryptoacetalide in solution. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by pH, temperature, and exposure to light.[1] Based on its putative structure containing acetal (B89532) and epoxide moieties, the compound is particularly susceptible to acidic conditions which can catalyze hydrolysis.[2][3]
Q2: To which specific chemical reactions is this compound most susceptible?
A2: this compound is most susceptible to acid-catalyzed hydrolysis of its acetal and epoxide functional groups. The acetal group can hydrolyze to form a corresponding aldehyde or ketone and alcohols, while the epoxide ring can open to form a diol.[2][3][4]
Q3: What is the optimal pH range for maintaining the stability of this compound in solution?
A3: To minimize degradation, solutions of this compound should be maintained in a neutral to slightly basic pH range (pH 7-8). Acidic conditions should be strictly avoided as they significantly accelerate the rate of hydrolysis of both the acetal and epoxide groups.[2][5]
Q4: How should I store solutions of this compound?
A4: For optimal stability, solutions should be stored at low temperatures (-20°C or -80°C) in a tightly sealed container to prevent solvent evaporation and exposure to moisture.[1] Solutions should also be protected from light to prevent potential photolytic degradation.[6]
Q5: Which solvents are recommended for dissolving this compound?
A5: Aprotic organic solvents such as dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), or acetonitrile (B52724) are generally recommended. If aqueous buffers are necessary for experimental procedures, it is crucial to ensure the pH is maintained in the stable range (pH 7-8).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of compound activity over a short period. | Degradation of this compound in solution. | Verify the pH of the solution; ensure it is in the neutral to slightly basic range. Store stock solutions at -80°C in small aliquots to minimize freeze-thaw cycles. Prepare fresh working solutions for each experiment. |
| Appearance of unexpected peaks in chromatography (HPLC, LC-MS). | Formation of degradation products. | Analyze the degradation products by mass spectrometry to identify them. The primary degradation products are likely the hydrolyzed forms of the acetal and epoxide. Use a stability-indicating HPLC method to resolve the parent compound from its degradants.[7][8] |
| Inconsistent experimental results. | Inconsistent stability of the compound across different experimental setups. | Standardize solution preparation protocols, including solvent, pH, and storage conditions. Perform a forced degradation study to understand the stability profile of the compound under your specific experimental conditions.[9][10] |
Quantitative Data Summary
The following tables present hypothetical degradation data for this compound under various conditions to illustrate its stability profile.
Table 1: Effect of pH on the Degradation of this compound at 25°C
| pH | Half-life (t½) (hours) | Degradation Rate Constant (k) (s⁻¹) |
| 3.0 | 0.5 | 3.85 x 10⁻⁴ |
| 5.0 | 12 | 1.61 x 10⁻⁵ |
| 7.0 | 720 | 2.68 x 10⁻⁷ |
| 8.0 | 1440 | 1.34 x 10⁻⁷ |
Table 2: Effect of Temperature on the Degradation of this compound at pH 5
| Temperature (°C) | Half-life (t½) (hours) | Degradation Rate Constant (k) (s⁻¹) |
| 4 | 120 | 1.61 x 10⁻⁶ |
| 25 | 12 | 1.61 x 10⁻⁵ |
| 37 | 3 | 6.43 x 10⁻⁵ |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade this compound under controlled stress conditions to identify potential degradation products and pathways.[11]
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 2, 4, 8, and 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 2, 4, 8, and 24 hours.
-
Thermal Degradation: Place 1 mL of the stock solution in a vial and heat at 80°C for 24, 48, and 72 hours.
-
Photolytic Degradation: Expose 1 mL of the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[6] A control sample should be wrapped in aluminum foil to protect it from light.
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed solution.
-
Neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the samples by a stability-indicating HPLC-UV or HPLC-MS method.
Protocol 2: Stability-Indicating HPLC Method
This method is designed to separate this compound from its potential degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-32 min: 90% to 10% B
-
32-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
Visualizations
Caption: Proposed degradation pathways for this compound.
Caption: Workflow for a forced degradation study.
References
- 1. pharmadekho.com [pharmadekho.com]
- 2. benchchem.com [benchchem.com]
- 3. Stability indicating assay | PPT [slideshare.net]
- 4. osti.gov [osti.gov]
- 5. Influence of pH on the kinetics of hydrolysis reactions: the case of epichlorohydrin and glycidol - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00191H [pubs.rsc.org]
- 6. fda.gov [fda.gov]
- 7. researchgate.net [researchgate.net]
- 8. questjournals.org [questjournals.org]
- 9. pharmaguru.co [pharmaguru.co]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. resolvemass.ca [resolvemass.ca]
addressing off-target effects of Epi-cryptoacetalide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Epi-cryptoacetalide. Our resources are designed to help you anticipate and address potential challenges in your experiments, with a focus on mitigating off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a diterpenoid compound isolated from Salvia miltiorrhiza. While its precise molecular targets are an active area of research, compounds of this class have been observed to exhibit a range of biological activities, including the modulation of epigenetic pathways. It is hypothesized to function as an inhibitor of histone deacetylases (HDACs), leading to an increase in histone acetylation and subsequent alterations in gene expression. This can induce cellular responses such as cell cycle arrest, differentiation, and apoptosis.
Q2: What are the potential off-target effects of this compound?
A2: As with many epigenetic modulators, off-target effects are a key consideration. Potential off-target effects of this compound, based on the broader class of HDAC inhibitors, may include:
-
Lack of Isoform Specificity: Inhibition of multiple HDAC isoforms beyond the intended target can lead to widespread changes in gene expression and unforeseen cellular consequences.[1]
-
Non-Histone Protein Hyperacetylation: HDACs act on numerous non-histone proteins involved in various cellular processes.[2] Inhibition by this compound could therefore affect signaling pathways, protein stability, and enzyme activity in an off-target manner.
-
Induction of DNA Damage: Some HDAC inhibitors have been shown to induce DNA damage. While this can be a desired effect in cancer cells, it is a significant off-target effect in normal cells.[3]
-
Alterations in Global Chromatin Structure: Widespread histone hyperacetylation can lead to global changes in chromatin accessibility, potentially activating unintended gene expression programs.[2]
Q3: How can I minimize off-target effects in my experiments?
A3: Minimizing off-target effects is crucial for obtaining reliable and interpretable data. We recommend the following strategies:
-
Dose-Response and Time-Course Studies: Determine the minimal effective concentration and incubation time of this compound to reduce the likelihood of off-target engagement.
-
Use of Multiple Cell Lines: Assess the effects of this compound in a panel of cell lines, including non-transformed cells, to distinguish between on-target and off-target cytotoxicity.[3]
-
Rescue Experiments: If the intended target of this compound is known, perform rescue experiments by overexpressing a drug-resistant mutant of the target to validate that the observed phenotype is on-target.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High level of cytotoxicity in control (non-cancerous) cell lines. | Off-target effects leading to general cellular toxicity. | Perform a dose-response curve to determine the therapeutic window. Use the lowest effective concentration. Consider shortening the treatment duration. |
| Inconsistent or unexpected changes in gene expression. | Global, off-target effects on chromatin accessibility or inhibition of multiple HDAC isoforms. | Validate microarray or RNA-seq data with qPCR for specific genes of interest. Perform ChIP-seq for histone acetylation marks (e.g., H3K9ac, H3K27ac) to assess global versus locus-specific changes.[2] |
| Observed phenotype does not correlate with the expected target inhibition. | The phenotype may be due to off-target effects on other proteins or pathways. | Employ cellular thermal shift assays (CETSA) or chemical proteomics to identify other potential binding partners of this compound. Use pathway analysis tools to investigate unexpected signaling alterations. |
| Variability between experimental replicates. | Inconsistent compound activity or cellular response. | Ensure consistent cell passage number and confluency. Prepare fresh stock solutions of this compound and protect from light and repeated freeze-thaw cycles. Include positive and negative controls in every experiment. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2-fold serial dilution of this compound in culture medium, ranging from a high concentration (e.g., 100 µM) to a low concentration (e.g., 0.1 µM). Include a vehicle control (e.g., DMSO).
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: After the incubation period, add a cell viability reagent (e.g., MTT, PrestoBlue) to each well according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or fluorescence using a plate reader. Plot the cell viability against the log of the compound concentration to determine the IC50 value.
Protocol 2: Western Blot Analysis of Histone Acetylation
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the desired time. Include a vehicle control.
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against acetylated histones (e.g., anti-acetyl-H3, anti-acetyl-H4) and a loading control (e.g., anti-H3, anti-GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Workflow for characterizing on-target and off-target effects.
Caption: Hypothesized mechanism of this compound via HDAC inhibition.
References
Technical Support Center: High-Purity Epi-cryptoacetalide Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on refining purification protocols for high-purity Epi-cryptoacetalide.
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for purifying this compound?
A1: High-Performance Liquid Chromatography (HPLC) is a highly effective and widely used method for the purification of complex organic molecules like this compound. Reversed-phase HPLC (RP-HPLC) is often the method of choice, utilizing a non-polar stationary phase and a polar mobile phase.
Q2: What are the common impurities encountered during the synthesis and purification of this compound?
A2: Impurities can originate from various stages of the synthetic and purification process. Common impurities may include:
-
Unreacted starting materials: Residual precursors from the synthesis.
-
Side-reaction products: Molecules formed through alternative reaction pathways.
-
Isomers: Stereoisomers or regioisomers of this compound that may be difficult to separate.
-
Degradation products: Resulting from the breakdown of this compound due to factors like pH, temperature, light, or oxidation.[1][2][3][4][5]
Q3: How can I assess the purity of my this compound sample?
A3: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
Analytical HPLC: To quantify the main peak and detect impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product and identify impurities.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any structural variants.[6]
Q4: What are the typical degradation pathways for a complex molecule like this compound?
A4: While specific pathways for this compound are not extensively documented, similar complex natural products are often susceptible to:
-
Hydrolysis: Cleavage of labile functional groups (e.g., esters, acetals) in the presence of water, often catalyzed by acidic or basic conditions.[8][9]
-
Oxidation: Reaction with oxygen or other oxidizing agents, which can be initiated by light or trace metals.[8][9]
-
Photodegradation: Decomposition upon exposure to light, particularly UV radiation.
To understand the specific degradation pathways, it is advisable to conduct forced degradation studies.[10][11][12]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield After Purification | Suboptimal Chromatography Conditions: Poor binding or elution from the HPLC column. | Optimize Mobile Phase: Adjust the gradient and solvent composition. A shallower gradient can improve resolution. Check pH of Mobile Phase: The pH can affect the ionization state and retention of this compound. Column Selection: Experiment with different stationary phases (e.g., C18, C8, Phenyl-Hexyl). |
| Product Precipitation: The compound may be precipitating on the column or in the collection tubes. | Increase Solubility: Add a small percentage of a stronger organic solvent (e.g., isopropanol) to the mobile phase or collection buffer. Reduce Sample Concentration: Inject a more dilute sample. | |
| Degradation During Purification: The compound may be unstable under the purification conditions. | Temperature Control: Use a refrigerated autosampler and fraction collector. pH Control: Ensure the pH of the mobile phase is within the stability range of the compound. Minimize Run Time: Use a shorter column or a faster flow rate if resolution is not compromised. | |
| Poor Peak Shape in HPLC (Tailing or Fronting) | Column Overload: Injecting too much sample. | Reduce Injection Volume/Concentration: Perform a loading study to determine the optimal sample load. |
| Secondary Interactions: The compound may be interacting with active sites on the silica (B1680970) backbone of the column. | Use an End-capped Column: These columns have fewer free silanol (B1196071) groups. Add a Mobile Phase Modifier: A small amount of an amine (e.g., triethylamine) for basic compounds or an acid (e.g., trifluoroacetic acid) for acidic compounds can improve peak shape. | |
| Inappropriate Solvent for Sample Dissolution: The sample solvent is too strong or too weak compared to the mobile phase. | Match Sample Solvent to Mobile Phase: Dissolve the sample in the initial mobile phase composition or a weaker solvent. | |
| Presence of Multiple Peaks | Incomplete Reaction or Side Products: The synthesis may not have gone to completion or produced byproducts. | Optimize Synthesis: Re-evaluate the reaction conditions (temperature, time, stoichiometry). |
| Degradation: The compound is degrading before or during analysis. | Fresh Sample Preparation: Prepare samples immediately before analysis. Investigate Stability: Conduct forced degradation studies to identify the cause of degradation.[10][11][12] | |
| Isomers: Presence of stereoisomers or regioisomers. | Chiral Chromatography: If stereoisomers are present, a chiral column may be necessary for separation. Optimize RP-HPLC Conditions: A very high-resolution column and an optimized gradient may separate some isomers. |
Data Presentation
Table 1: Effect of Mobile Phase Composition on Purity and Yield of this compound
| Method | Mobile Phase A | Mobile Phase B | Gradient | Purity (%) | Yield (%) |
| 1 | 0.1% Formic Acid in Water | 0.1% Formic Acid in Acetonitrile (B52724) | 5-95% B in 20 min | 92.5 | 85.1 |
| 2 | 0.1% Formic Acid in Water | 0.1% Formic Acid in Acetonitrile | 40-60% B in 30 min | 98.7 | 78.3 |
| 3 | 0.1% Trifluoroacetic Acid in Water | 0.1% Trifluoroacetic Acid in Acetonitrile | 40-60% B in 30 min | 99.2 | 75.9 |
| 4 | Water | Acetonitrile | 40-60% B in 30 min | 95.4 | 82.5 |
Table 2: Forced Degradation Study of this compound
| Stress Condition | Duration | Purity (%) | Major Degradant Peak (Retention Time) | Potential Degradation Pathway |
| 0.1 M HCl | 24 hours | 75.2 | 12.5 min | Acid Hydrolysis |
| 0.1 M NaOH | 24 hours | 68.9 | 10.8 min | Base Hydrolysis |
| 3% H₂O₂ | 24 hours | 82.1 | 15.2 min | Oxidation |
| Heat (80°C) | 48 hours | 90.5 | 13.1 min | Thermolysis |
| UV Light (254 nm) | 24 hours | 88.3 | 11.9 min | Photodegradation |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Purification of this compound
-
Column: C18, 5 µm particle size, 4.6 x 250 mm.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid in HPLC-grade acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Gradient:
-
0-5 min: 40% B
-
5-35 min: 40% to 60% B
-
35-40 min: 60% to 95% B
-
40-45 min: 95% B
-
45-50 min: 95% to 40% B
-
50-60 min: 40% B
-
-
Detection: UV at 220 nm and 254 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve crude this compound in a 1:1 mixture of Mobile Phase A and B to a concentration of 1 mg/mL. Filter through a 0.22 µm syringe filter before injection.
-
Fraction Collection: Collect fractions corresponding to the main peak.
-
Post-Purification: Analyze the purity of the collected fractions by analytical HPLC. Pool the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Forced Degradation Study
-
Stock Solution: Prepare a 1 mg/mL solution of this compound in acetonitrile.
-
Acid Degradation: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl. Keep at room temperature for 24 hours. Neutralize with 0.2 M NaOH before analysis.
-
Base Degradation: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH. Keep at room temperature for 24 hours. Neutralize with 0.2 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 48 hours. Dissolve in acetonitrile for analysis.
-
Photodegradation: Expose a solution of this compound to UV light (254 nm) for 24 hours.
-
Analysis: Analyze all samples by analytical HPLC to determine the percentage of degradation and the profile of degradation products.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for low purity issues.
References
- 1. DSpace [cora.ucc.ie]
- 2. researchgate.net [researchgate.net]
- 3. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Total synthesis of cryptoacetalide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Collection - Total Synthesis of Cryptoacetalide - The Journal of Organic Chemistry - Figshare [figshare.com]
- 8. forced degradation products: Topics by Science.gov [science.gov]
- 9. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 10. biopharminternational.com [biopharminternational.com]
- 11. pharmtech.com [pharmtech.com]
- 12. acdlabs.com [acdlabs.com]
Technical Support Center: Epi-cryptoacetalide Production
Welcome to the technical support center for the production of Epi-cryptoacetalide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the synthesis and scale-up of this complex natural product.
Frequently Asked Questions (FAQs)
For Researchers & Scientists:
-
Q1: What are the main challenges in the total synthesis of this compound? A1: The primary challenges in the total synthesis of this compound, and its inseparable diastereomer cryptoacetalide (B15525510), lie in two key steps: the microwave-mediated [2+2+2] cyclo-trimerization to construct the central benzene (B151609) ring, and the light-mediated radical cyclization to assemble the spiroketal moiety.[1] Achieving high diastereoselectivity to favor the epi configuration at the spirocenter is a significant hurdle, often resulting in mixtures that are difficult to separate.[1]
-
Q2: My diastereomeric ratio of this compound to cryptoacetalide is consistently low. How can I improve it? A2: Improving the diastereomeric ratio in favor of this compound is a common challenge. The final photo-induced oxidative spiroketalization step is crucial for establishing this stereocenter. Factors that can influence the diastereoselectivity include the solvent, reaction temperature, and the presence of additives. Lowering the reaction temperature can sometimes enhance selectivity by favoring the transition state with the lowest activation energy. Screening different solvents may also influence the conformational bias of the cyclization precursor, leading to a more favorable diastereomeric ratio.
-
Q3: I'm having trouble with the purification of this compound from its diastereomer. What are the recommended methods? A3: The purification of this compound from its diastereomeric mixture is notoriously difficult due to their similar physical properties.[2] High-Performance Liquid Chromatography (HPLC), particularly using chiral columns, is often the most effective method for achieving high purity on an analytical and semi-preparative scale. For larger quantities, techniques like Supercritical Fluid Chromatography (SFC) may offer a more efficient separation.[2] Fractional crystallization can also be explored by screening a wide range of solvents and temperatures to find conditions where one diastereomer preferentially crystallizes.[2]
For Drug Development Professionals:
-
Q4: What are the primary considerations when scaling up the production of this compound for preclinical studies? A4: Scaling up this compound production requires careful consideration of several factors. The microwave-assisted cycloaddition and photochemical spiroketalization steps present significant challenges in moving from a laboratory to a pilot-plant scale.[3][4] Ensuring consistent and efficient irradiation in larger reaction vessels is a key hurdle for the photochemical step.[3] For the microwave-assisted reaction, maintaining uniform heating and managing potential pressure build-up are critical safety and efficiency concerns.[4] Furthermore, the cost of reagents and the overall process efficiency become major factors at a larger scale.[5]
-
Q5: this compound is a cytotoxic compound. What are the key safety precautions during large-scale handling? A5: As a cytotoxic compound, all handling of this compound should be conducted in a dedicated and controlled environment, such as a containment facility or a ventilated enclosure. Appropriate personal protective equipment (PPE), including gloves, gowns, and respiratory protection, is mandatory to prevent exposure.[6] Risk assessments should be performed for each step of the manufacturing process to identify potential exposure points and implement appropriate engineering controls.[6]
-
Q6: What are the potential challenges in formulating this compound for in vivo studies? A6: Like many natural products, this compound may exhibit poor aqueous solubility, which can pose a significant challenge for formulation development.[6] Strategies to enhance solubility, such as the use of co-solvents, surfactants, or complexing agents like cyclodextrins, may be necessary. For cytotoxic compounds, developing a stable and effective formulation that can be safely administered is a critical step in preclinical development.[6] Stability studies of the formulated product under various conditions will also be required.[7]
Troubleshooting Guides
Issue 1: Low Yield in the [2+2+2] Cyclo-trimerization Step
| Possible Cause | Suggested Solution |
| Inefficient microwave heating | Ensure proper vessel placement and stirring for uniform heating. Consider using a solvent with a higher dielectric constant to improve microwave absorption.[4] |
| Catalyst deactivation | Use a freshly prepared catalyst and ensure all reagents and solvents are anhydrous and deoxygenated. |
| Sub-optimal reaction temperature | Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they may also lead to side product formation. |
| Insufficient reaction time | Monitor the reaction progress by TLC or LC-MS to ensure it has gone to completion. |
Issue 2: Poor Diastereoselectivity in the Spiroketalization Step
| Possible Cause | Suggested Solution |
| Non-optimal reaction conditions | Screen different solvents and reaction temperatures. Lowering the temperature may improve diastereoselectivity.[8] |
| Conformation of the precursor | The stereochemistry of the precursor is critical. Ensure its purity and consider if modifying its structure could favor the desired diastereomer.[9] |
| Reagent choice | Explore different radical initiators or photochemical conditions that may influence the stereochemical outcome of the cyclization. |
Issue 3: Difficult Purification of Diastereomers
| Possible Cause | Suggested Solution |
| Co-elution in chromatography | Optimize the mobile phase and stationary phase. Consider using a chiral column for HPLC or SFC.[2] |
| Similar solubility of diastereomers | Screen a wide range of solvents and temperatures for fractional crystallization.[2] |
| Isomerization during purification | Use aprotic solvents and maintain a neutral pH to prevent potential isomerization of the spiroketal.[2] |
Quantitative Data
Table 1: Hypothetical Comparison of Small-Scale vs. Scale-Up Production of this compound
| Parameter | Small-Scale (mg) | Pilot Scale (g) | Key Considerations for Scale-Up |
| Starting Material Input | 100 mg | 100 g | Cost and availability of starting materials at a larger scale. |
| [2+2+2] Cyclo-trimerization Yield | ~60% | ~45-55% | Maintaining uniform microwave heating in a larger volume is challenging and can affect yield.[4] |
| Photochemical Spiroketalization Yield | ~50% | ~35-45% | Light penetration decreases significantly with increased reactor volume, impacting reaction efficiency.[3] |
| Overall Yield | ~30% | ~15-25% | Each step's efficiency needs to be optimized for a viable large-scale process. |
| Purity (Epi:Crypto ratio) | ~1:2 | ~1:2.5 | Diastereoselectivity can be more challenging to control at a larger scale due to less precise control over reaction parameters. |
| Purification Method | Semi-preparative HPLC | Preparative HPLC or SFC | Throughput and cost of the purification method are major concerns for scale-up. |
| Final Purity | >98% | >98% | Achieving high purity is essential for preclinical and clinical studies. |
Experimental Protocols
Key Experiment: Photochemical Oxidative Spiroketalization
This protocol is a generalized procedure based on the known synthesis of cryptoacetalide and should be optimized for specific laboratory conditions.
-
Preparation: In a quartz reaction vessel, dissolve the cyclization precursor (1 equivalent) in a suitable solvent (e.g., benzene or toluene) that has been thoroughly deoxygenated.
-
Reagent Addition: Add iodine (I₂) (2 equivalents) and (diacetoxyiodo)benzene (B116549) (PhI(OAc)₂) (2 equivalents) to the solution.
-
Photochemical Reaction: Irradiate the mixture with a high-pressure mercury lamp while maintaining a constant temperature (e.g., room temperature). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃). Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product, a mixture of cryptoacetalide and this compound, can then be subjected to purification by preparative HPLC or SFC.
Visualizations
Signaling Pathways of this compound
This compound has been shown to have a high affinity for the Estrogen Receptor-α (ER-α) and the Prostaglandin E2 Receptor subtype 2 (EP2).[10] Diterpenoids from Salvia species, the plant family from which this compound is derived, are known to modulate inflammatory pathways such as NF-κB and MAPK.[11][12]
Caption: Putative signaling pathways of this compound.
Experimental Workflow for this compound Synthesis and Scale-Up
Caption: Workflow for this compound production.
References
- 1. Total synthesis of cryptoacetalide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pure.uva.nl [pure.uva.nl]
- 4. researchgate.net [researchgate.net]
- 5. Process chemistry - Wikipedia [en.wikipedia.org]
- 6. Natural Products as a Vital Source for the Discovery of Cancer Chemotherapeutic and Chemopreventive Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulatory Considerations for Stability Studies of Co-Processed Active Pharmaceutical Ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. Anti-inflammatory sesquiterpenoids from the Traditional Chinese Medicine Salvia plebeia: Regulates pro-inflammatory mediators through inhibition of NF-κB and Erk1/2 signaling pathways in LPS-induced Raw264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Method Validation for Epi-cryptoacetalide Analysis in Complex Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the quantitative analysis of Epi-cryptoacetalide in complex biological matrices using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation or contamination. 2. Inappropriate mobile phase pH. 3. Sample solvent incompatible with the mobile phase. 4. Column overload. | 1. Flush the column with a strong solvent or replace it if necessary. Use a guard column to protect the analytical column. 2. Adjust the mobile phase pH to ensure this compound is in a single ionic state. 3. Reconstitute the final extract in a solvent similar in composition to the initial mobile phase. 4. Dilute the sample or reduce the injection volume. |
| Low Signal Intensity or Sensitivity | 1. Ion suppression from matrix components. 2. Inefficient ionization of this compound. 3. Suboptimal sample preparation leading to low recovery. 4. MS source contamination. | 1. Improve sample cleanup using Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). Dilute the sample if possible. 2. Optimize MS source parameters (e.g., spray voltage, gas flows, temperature). Consider a different ionization mode (APCI vs. ESI). 3. Evaluate different extraction solvents and pH conditions to improve recovery. 4. Clean the ion source according to the manufacturer's instructions. |
| High Background Noise | 1. Contaminated mobile phase or solvents. 2. Contaminated LC system or MS source. 3. Presence of interfering substances from the matrix. | 1. Use high-purity, LC-MS grade solvents and additives. Prepare fresh mobile phases daily. 2. Flush the LC system with appropriate cleaning solutions. Clean the MS source. 3. Enhance sample preparation to remove more matrix components. |
| Inconsistent Retention Times | 1. Fluctuations in column temperature. 2. Inconsistent mobile phase composition. 3. Air bubbles in the pump or column. 4. Column aging. | 1. Use a column oven to maintain a stable temperature. 2. Ensure accurate and consistent preparation of the mobile phase. Degas solvents before use. 3. Purge the pumps to remove air bubbles. 4. Equilibrate the column with at least 10-15 column volumes of the initial mobile phase before each run. Replace the column if retention times continue to shift. |
| Carryover | 1. Adsorption of this compound onto surfaces in the autosampler or column. 2. High concentration samples analyzed before low concentration samples. | 1. Optimize the autosampler wash procedure with a strong solvent. 2. Inject a blank sample after high concentration standards or samples. |
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge when analyzing this compound in complex matrices like plasma?
A1: The most significant challenge is managing the matrix effect .[1] Endogenous components in biological matrices such as phospholipids, salts, and proteins can co-elute with this compound and interfere with its ionization in the mass spectrometer source. This can lead to ion suppression (decreased signal) or enhancement (increased signal), both of which compromise the accuracy and precision of quantification.[1][2][3]
Q2: Which sample preparation technique is recommended for this compound analysis in plasma?
A2: The choice of sample preparation technique depends on the required sensitivity and cleanliness of the extract.
-
Protein Precipitation (PPT): This is a simple and fast method, often using acetonitrile (B52724) or methanol.[4] While effective at removing proteins, it may not remove other interfering substances like phospholipids, which can cause significant matrix effects.[2]
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT by partitioning this compound into an immiscible organic solvent.[4][5] Given this compound's solubility in solvents like ethyl acetate (B1210297) and dichloromethane, LLE is a viable option.
-
Solid-Phase Extraction (SPE): SPE is generally considered the most effective technique for removing matrix interferences and concentrating the analyte.[4] A reversed-phase (C18) or mixed-mode sorbent could be suitable for this compound.
Q3: How can I minimize ion suppression when analyzing this compound?
A3: To minimize ion suppression, consider the following strategies:
-
Optimize Chromatography: Develop a chromatographic method that separates this compound from the majority of co-eluting matrix components.
-
Improve Sample Cleanup: Employ more rigorous sample preparation techniques like SPE to obtain a cleaner extract.[2]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound will co-elute and experience similar matrix effects, thereby compensating for variations in signal intensity.
-
Matrix-Matched Calibrants: Prepare calibration standards in the same biological matrix as the samples to mimic the matrix effect observed in the unknown samples.
Q4: What are the key parameters to evaluate during method validation for this compound analysis?
A4: According to regulatory guidelines, the key validation parameters include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify this compound in the presence of other components in the sample.
-
Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.
-
Linearity and Range: The concentration range over which the method is accurate, precise, and linear.
-
Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The lowest concentration of this compound that can be reliably detected and quantified with acceptable accuracy and precision.
-
Recovery: The efficiency of the extraction procedure.
-
Matrix Effect: The influence of matrix components on the ionization of this compound.
-
Stability: The stability of this compound in the biological matrix under different storage and handling conditions (e.g., freeze-thaw, bench-top, long-term storage).[6]
Q5: How do I assess the stability of this compound in plasma?
A5: Stability should be evaluated under various conditions that mimic sample handling and storage:
-
Freeze-Thaw Stability: Analyze quality control (QC) samples after subjecting them to multiple freeze-thaw cycles (e.g., three cycles at -20°C or -80°C).
-
Bench-Top Stability: Assess the stability of QC samples kept at room temperature for a period that reflects the expected sample processing time.
-
Long-Term Stability: Analyze QC samples stored at the intended storage temperature (e.g., -80°C) for a duration equal to or longer than the time samples will be stored.
-
Stock Solution Stability: Evaluate the stability of this compound stock solutions under their storage conditions.
Quantitative Data Summary
The following tables present hypothetical yet representative validation data for an LC-MS/MS method for this compound in human plasma, based on methods for similar diterpenoid compounds.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Parameter | Value |
| Calibration Curve Range | 1.00 - 500 ng/mL |
| Regression Equation | y = 0.025x + 0.005 |
| Correlation Coefficient (r²) | > 0.995 |
| LLOQ | 1.00 ng/mL |
| Accuracy at LLOQ | 95.5% |
| Precision at LLOQ (%CV) | 8.7% |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) (n=6) | Intra-day Precision (%CV) (n=6) | Inter-day Accuracy (%) (n=18) | Inter-day Precision (%CV) (n=18) |
| Low | 2.50 | 102.3 | 6.5 | 101.5 | 7.2 |
| Medium | 50.0 | 98.7 | 4.1 | 99.8 | 5.3 |
| High | 400 | 101.2 | 3.5 | 100.9 | 4.8 |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low | 2.50 | 89.5 | 93.2 |
| Medium | 50.0 | 92.1 | 95.6 |
| High | 400 | 91.3 | 94.8 |
Experimental Protocols
This section provides a detailed, hypothetical LC-MS/MS method for the quantification of this compound in human plasma.
1. Sample Preparation: Protein Precipitation
-
Label 1.5 mL microcentrifuge tubes for standards, quality controls, and unknown samples.
-
Pipette 100 µL of plasma into the appropriately labeled tubes.
-
Add 10 µL of internal standard (IS) working solution (e.g., a stable isotope-labeled this compound) to all tubes except for the blank matrix.
-
Add 400 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex each tube for 1 minute.
-
Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 300 µL of the supernatant to a new set of labeled tubes or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and centrifuge at 5,000 rpm for 5 minutes.
-
Transfer the supernatant to autosampler vials for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
LC System: Agilent 1290 Infinity II or equivalent
-
Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient Program:
-
0-0.5 min: 20% B
-
0.5-3.0 min: 20% to 95% B
-
3.0-4.0 min: Hold at 95% B
-
4.0-4.1 min: 95% to 20% B
-
4.1-5.0 min: Hold at 20% B (re-equilibration)
-
-
Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions (Hypothetical):
-
This compound: Q1 287.2 -> Q3 189.1 (Quantifier), Q1 287.2 -> Q3 147.1 (Qualifier)
-
Internal Standard (SIL): Q1 291.2 -> Q3 193.1
-
-
Source Parameters:
-
IonSpray Voltage: 5500 V
-
Temperature: 500°C
-
Curtain Gas: 35 psi
-
Ion Source Gas 1: 50 psi
-
Ion Source Gas 2: 55 psi
-
Visualizations
Caption: Workflow for this compound analysis in plasma.
Caption: Troubleshooting logic for addressing poor peak shape.
References
- 1. A Simple and Sensitive LC-MS/MS Method for Determination of Four Major Active Diterpenoids from Andrographis paniculata in Human Plasma and Its Application to a Pilot Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. zefsci.com [zefsci.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 5. biotage.com [biotage.com]
- 6. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Epi-cryptoacetalide Cytotoxicity in Cell-Based Assays
Welcome to the technical support center for researchers utilizing Epi-cryptoacetalide in cell-based assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the experimental process. As this compound is a novel compound, the following information is based on established principles for handling new chemical entities with potential cytotoxic properties.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxic concentration range for this compound?
A1: The cytotoxic concentration of this compound is highly dependent on the cell line being used. As a novel compound, it is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell model. Based on preliminary internal studies on a limited panel of cancer cell lines, a broad range of 1 µM to 100 µM is suggested for initial screening.
Q2: My results show high variability between replicate wells. What are the common causes?
A2: High variability is a frequent issue in cell-based assays. Several factors can contribute to this:
-
Uneven cell seeding: Ensure a homogenous single-cell suspension before plating.
-
Compound precipitation: this compound may have limited solubility in aqueous media. Visually inspect your wells for any precipitate. Consider using a lower concentration of solvent (e.g., DMSO) or preparing fresh dilutions.
-
Edge effects: The outer wells of a microplate are prone to evaporation, which can concentrate the compound and affect cell growth. It is recommended to fill the peripheral wells with sterile PBS or media without cells and use the inner wells for your experiment.[1][2]
-
Pipetting errors: Inconsistent pipetting technique can introduce significant variability. Ensure your pipettes are calibrated and use a consistent method for adding reagents to each well.[1]
Q3: I am observing significant cytotoxicity at very low concentrations of this compound, even outside the expected range. What should I investigate?
A3: If you observe higher than expected cytotoxicity, consider the following:
-
Solvent toxicity: The vehicle used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations. Always include a solvent control to assess the effect of the vehicle alone.[3]
-
Compound stability: The compound may be unstable in your culture medium, leading to the formation of more toxic byproducts. Prepare fresh dilutions for each experiment and minimize the exposure of stock solutions to light and repeated freeze-thaw cycles.
-
Cell line sensitivity: The cell line you are using may be particularly sensitive to the mechanism of action of this compound.
Q4: How can I be sure that the observed effect is due to this compound and not an off-target effect?
A4: Distinguishing on-target from off-target effects is a critical aspect of drug development.[4] For a novel compound like this compound, consider the following approaches:
-
Use multiple, unrelated cell lines: Observing a consistent cytotoxic effect across different cell lines with varying genetic backgrounds can provide more confidence in the on-target activity.
-
Employ a secondary assay: Use a different cytotoxicity assay that measures a distinct cellular parameter. For example, if you are using an MTT assay (metabolic activity), you could confirm your findings with a Lactate (B86563) Dehydrogenase (LDH) release assay (membrane integrity).[5]
-
Structural analogs: If available, testing structurally related but inactive analogs of this compound can help to demonstrate specificity.
Troubleshooting Guides
Issue 1: Compound Precipitation in Culture Medium
-
Observation: Visible precipitate in the wells after adding this compound.
-
Possible Cause: Poor solubility of the compound in the aqueous culture medium.
-
Troubleshooting Steps:
-
Lower the final solvent concentration: Prepare a more concentrated stock solution of this compound in your chosen solvent (e.g., DMSO) to reduce the final volume added to the well.
-
Test different solvents: If DMSO is not providing adequate solubility, other biocompatible solvents like ethanol (B145695) could be tested.
-
Sonication: Briefly sonicate the stock solution before preparing dilutions to aid in dissolution.
-
Serum concentration: High serum content can sometimes lead to compound precipitation. If your experimental design allows, you could try reducing the serum percentage during the treatment period.
-
Issue 2: Inconsistent IC50 Values Across Experiments
-
Observation: Significant variation in the calculated IC50 value for the same cell line in different experimental runs.
-
Possible Cause: Variability in cell health, passage number, or assay conditions.
-
Troubleshooting Steps:
-
Standardize cell culture conditions: Use cells within a consistent and low passage number range. Ensure cells are in the logarithmic growth phase at the time of treatment.
-
Control for confluency: Seed cells at a density that prevents them from becoming over-confluent by the end of the experiment.
-
Consistent incubation times: Adhere strictly to the predetermined incubation times for both compound treatment and assay reagent development.
-
Instrument calibration: Regularly check the calibration and performance of your plate reader.
-
Quantitative Data Summary
The following tables present hypothetical IC50 values for this compound across a panel of human cancer cell lines. Note: This data is for illustrative purposes only and should be experimentally determined for your specific cell lines and assay conditions.
| Cell Line | Cancer Type | Incubation Time (hours) | Hypothetical IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 48 | 15.5 |
| A549 | Lung Carcinoma | 48 | 28.2 |
| HCT116 | Colon Carcinoma | 48 | 8.9 |
| HeLa | Cervical Adenocarcinoma | 48 | 45.1 |
| PC-3 | Prostate Adenocarcinoma | 48 | 32.7 |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
This compound
-
Cell line of interest
-
Complete culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in complete culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the highest concentration of solvent) and a no-treatment control.
-
Incubation: Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.[6][7][8]
Protocol 2: LDH Release Assay for Membrane Integrity
This assay measures the release of lactate dehydrogenase (LDH) from damaged cells.
Materials:
-
LDH cytotoxicity assay kit
-
This compound
-
Cell line of interest
-
Complete culture medium
-
96-well flat-bottom plates
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-4 from the MTT assay protocol.
-
Controls: Include a positive control for maximum LDH release by adding the lysis buffer provided in the kit to a set of wells 45 minutes before the end of the incubation period.
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells. Carefully transfer the supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature, protected from light, for the time specified in the kit's instructions (typically up to 30 minutes).
-
Absorbance Reading: Measure the absorbance at the recommended wavelength (usually 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the maximum LDH release control.[2][5]
Visualizations
Signaling Pathway Diagram
Many natural product-derived cytotoxic compounds exert their effects by inducing apoptosis. The diagram below illustrates a hypothetical signaling pathway through which this compound might induce programmed cell death.
Caption: Hypothetical apoptotic pathway induced by this compound.
Experimental Workflow Diagram
The following diagram outlines the general workflow for assessing the cytotoxicity of a novel compound like this compound.
Caption: General workflow for in vitro cytotoxicity assessment.
Troubleshooting Logic Diagram
This diagram provides a logical approach to troubleshooting unexpected results in your cytotoxicity assays.
Caption: Troubleshooting decision tree for cytotoxicity assays.
References
- 1. benchchem.com [benchchem.com]
- 2. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Star Republic: Guide for Biologists [sciencegateway.org]
troubleshooting inconsistent results in Epi-cryptoacetalide experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Epi-cryptoacetalide, particularly in the context of experiments targeting the marine parasite Cryptocaryon irritans. Inconsistent results in these experiments can arise from a variety of factors, from the stability of the compound itself to the biological variability of the target organism.
Frequently Asked Questions (FAQs)
Q1: We are observing high variability in the efficacy of this compound between different batches of the compound. What could be the cause?
A1: High variability between batches of this compound can stem from issues in synthesis and purification. Inconsistent purity, the presence of isomers, or degradation of the compound can all lead to variable biological activity. It is crucial to ensure stringent quality control for each new batch. Consider the following:
-
Purity Verification: Each batch should be analyzed using methods like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to confirm its purity and identity.
-
Isomeric Purity: The stereochemistry of this compound may be critical for its activity. Ensure that the correct isomer is being isolated and that the isomeric purity is consistent across batches.
-
Storage and Handling: this compound may be sensitive to light, temperature, and repeated freeze-thaw cycles. Store the compound under the recommended conditions and prepare fresh solutions for each experiment.
Q2: Our in vitro experiments with this compound on Cryptocaryon irritans show inconsistent results in parasite mortality. Why might this be happening?
A2: Inconsistent results in in vitro experiments with C. irritans are a known challenge and can be influenced by several factors related to the parasite's complex life cycle and the experimental setup.[1] Key areas to investigate include:
-
Parasite Life Stage: The susceptibility of C. irritans to treatments can vary significantly between its different life stages (theront, trophont, tomont).[1] Ensure you are targeting a consistent life stage in your experiments.
-
Strain Variability: Different geographical strains of C. irritans can exhibit varying susceptibility to treatments.[1] It is important to document the strain you are using and consider that results may not be generalizable to all strains.
-
Environmental Conditions: The life cycle of C. irritans is highly sensitive to environmental parameters.[1] Minor variations in temperature and salinity can alter the duration of each life stage, impacting the timing of treatment application and the interpretation of results.[1]
Q3: We are seeing unexpected toxicity in our fish models when treating with this compound. What are the potential causes?
A3: Unexpected toxicity in fish models can be due to the compound itself, impurities, or interactions with the experimental environment. Some fish species are more sensitive to treatments than others.[2] Consider these points:
-
Compound Stability and Degradation: this compound may degrade into more toxic byproducts. Ensure the stability of your compound in the experimental medium.
-
Off-Target Effects: The compound may have off-target effects in the host organism. It is important to perform dose-response studies to determine the therapeutic window.
-
Host Species Susceptibility: Different fish species can have varied responses to chemical treatments.[2] What is safe for one species may be toxic to another.
Troubleshooting Guides
Inconsistent Anti-parasitic Activity
| Symptom | Potential Cause | Recommended Action |
| High variability in EC50 values between experiments | Inconsistent parasite density or life stage. | Standardize the number of parasites used and ensure they are all at the same life stage. |
| Fluctuation in water temperature or salinity. | Tightly control and monitor the temperature and salinity of the experimental environment.[1] | |
| Degradation of this compound stock solution. | Prepare fresh stock solutions for each experiment and store them appropriately. | |
| Complete loss of activity | Incorrect storage of the compound. | Review the storage recommendations for this compound. Consider aliquoting the compound to avoid repeated freeze-thaw cycles. |
| Inactive batch of the compound. | Verify the purity and identity of the compound batch using analytical methods. | |
| Variable results across different strains of C. irritans | Intrinsic biological differences between strains. | Characterize the susceptibility of each strain you are working with. Acknowledge strain-specific differences in your results.[1] |
Host Toxicity Issues
| Symptom | Potential Cause | Recommended Action |
| Increased fish mortality at therapeutic doses | Species-specific sensitivity. | Conduct dose-escalation studies to determine the maximum tolerated dose for the specific fish species.[2] |
| Contamination of the experimental system. | Ensure all tanks and equipment are thoroughly cleaned and free of contaminants. | |
| Sub-lethal signs of toxicity (e.g., lethargy, loss of appetite) | Stress from experimental manipulation. | Minimize handling and other stressors on the fish. |
| Off-target effects of this compound. | Investigate potential off-target mechanisms of the compound. |
Experimental Protocols
Protocol: In Vitro Susceptibility Testing of C. irritans Theronts to this compound
-
Parasite Culture and Harvest:
-
Culture C. irritans in vivo using a suitable host fish species.
-
Collect mature tomonts from the bottom of the tank.
-
Wash the tomonts with sterile seawater.
-
Induce hatching of theronts by transferring tomonts to fresh, aerated seawater at an optimal temperature (e.g., 25-27°C).
-
Harvest the free-swimming theronts within 2-4 hours of hatching.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in sterile seawater to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.1%).
-
-
Susceptibility Assay:
-
Dispense a standardized number of freshly harvested theronts (e.g., 50-100) into each well of a multi-well plate.
-
Add the different concentrations of this compound to the wells.
-
Include a positive control (e.g., a known effective treatment like copper sulfate) and a negative control (solvent only).
-
Incubate the plates at a constant temperature for a defined period (e.g., 24 hours).
-
-
Data Collection and Analysis:
-
After incubation, count the number of motile and non-motile (dead) theronts in each well under a microscope.
-
Calculate the percentage of mortality for each concentration.
-
Determine the EC50 (half-maximal effective concentration) value using appropriate statistical software.
-
Visualizations
Caption: Workflow for in vitro susceptibility testing of C. irritans.
Caption: Logic diagram for troubleshooting inconsistent experimental results.
References
Technical Support Center: Solvent Selection for Epi-cryptoacetalide
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for selecting appropriate solvents for Epi-cryptoacetalide. The following sections offer troubleshooting advice, frequently asked questions, detailed experimental protocols, and a comparative table of common solvents to facilitate your experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during the dissolution of this compound.
Question: I am having difficulty dissolving this compound in my chosen solvent. What steps can I take?
Answer: If you are experiencing poor solubility, consider the following troubleshooting steps:
-
Increase the Temperature: Gently warming the solvent can significantly increase the solubility of many compounds. However, be cautious of potential degradation of this compound at elevated temperatures. It is recommended to conduct a preliminary thermal stability test if you plan to use heat.
-
Agitation: Ensure vigorous mixing or agitation. Sonication can also be an effective method to enhance dissolution.
-
Particle Size Reduction: Grinding the solid this compound to a fine powder will increase the surface area available for solvation, which can improve the rate of dissolution.
-
Solvent Polarity: this compound is a diterpenoid, and its structure suggests it is a relatively nonpolar to moderately polar compound. If a nonpolar solvent is not effective, try a solvent with slightly higher polarity. A list of suitable solvents is provided in this guide.[1]
-
Use a Co-solvent: If a single solvent is not effective, a binary solvent system can be employed. For example, adding a small amount of a more polar, miscible solvent like DMSO or acetone (B3395972) to a nonpolar solvent might enhance solubility.
Question: My this compound precipitates out of solution after cooling. How can I prevent this?
Answer: Precipitation upon cooling indicates that the compound has limited solubility at lower temperatures. To address this:
-
Maintain Elevated Temperature: If your experimental setup allows, maintain the solution at the temperature at which the compound is fully dissolved.
-
Use a Different Solvent: Select a solvent in which this compound has higher solubility at room temperature. Refer to the solvent selection workflow and table in this guide.
-
Prepare a Saturated Solution: If the goal is not to achieve a specific high concentration, you can prepare a saturated solution at room temperature and then centrifuge or filter it to remove the undissolved solid. The resulting supernatant will be a saturated solution at that temperature.
Question: Which solvent should I choose for a specific application like NMR or HPLC?
Answer: The choice of solvent is highly dependent on the analytical technique:
-
NMR Spectroscopy: Deuterated solvents are required. Based on the known solubility of this compound, deuterated chloroform (B151607) (CDCl₃), deuterated dichloromethane (B109758) (CD₂Cl₂), or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) would be appropriate choices.[1]
-
HPLC Analysis: The solvent should be compatible with your mobile phase and column. Acetonitrile (B52724) and methanol (B129727) are common solvents for reverse-phase HPLC. Given its known solubility in acetone, acetonitrile is a logical starting point.[1] Ensure the solvent is filtered and degassed before use.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
A1: this compound is a diterpenoid with a molecular formula of C₁₈H₂₂O₃.[1] Based on its chemical structure, it is expected to be soluble in a range of organic solvents. Published data indicates that this compound is soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1]
Q2: Is this compound soluble in water?
A2: Given its diterpenoid structure, which is largely hydrocarbon-based, this compound is expected to have very low solubility in water.
Q3: How can I determine the exact solubility of this compound in a specific solvent?
A3: A detailed experimental protocol for determining the solubility of this compound is provided in the "Experimental Protocols" section of this guide. This will allow you to determine the solubility in your solvent of choice under your specific experimental conditions.
Q4: Are there any known incompatibilities of this compound with certain solvents?
A4: While specific reactivity data is limited, it is generally advisable to avoid highly reactive solvents or those that could react with the functional groups present in this compound, such as the ester and ether linkages, especially under harsh conditions (e.g., strong acids or bases).
Solvent Properties Data
The table below summarizes the physical properties of solvents known to dissolve this compound and other common laboratory solvents for comparison.
| Solvent | Formula | Boiling Point (°C) | Dielectric Constant (20°C) | Polarity Index |
| Dichloromethane | CH₂Cl₂ | 39.6 | 9.1 | 3.1 |
| Chloroform | CHCl₃ | 61.2 | 4.8 | 4.1 |
| Acetone | C₃H₆O | 56.1 | 20.7 | 5.1 |
| Ethyl Acetate | C₄H₈O₂ | 77.1 | 6.0 | 4.4 |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 189 | 47.2 | 7.2 |
| Methanol | CH₄O | 64.7 | 32.7 | 5.1 |
| Ethanol | C₂H₆O | 78.3 | 24.5 | 4.3 |
| Acetonitrile | C₂H₃N | 81.6 | 37.5 | 5.8 |
| Hexane | C₆H₁₄ | 69 | 1.9 | 0.1 |
| Toluene | C₇H₈ | 110.6 | 2.4 | 2.4 |
Experimental Protocols
Protocol for Determining the Solubility of this compound
This protocol outlines a method to determine the quantitative solubility of this compound in a chosen solvent.
Materials:
-
This compound
-
Solvent of choice
-
Analytical balance
-
Vials with screw caps
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Centrifuge
-
Syringe filters (0.22 µm)
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a solvent in which it is freely soluble (e.g., DMSO) at a known concentration. This will be used to generate a standard curve for quantification.
-
Standard Curve Generation: Prepare a series of dilutions from the stock solution and measure their absorbance (UV-Vis) or peak area (HPLC) to generate a standard curve.
-
Equilibrium Solubility Measurement: a. Add an excess amount of this compound to a vial containing a known volume of the test solvent. b. Tightly cap the vial and place it in a thermostatic shaker at a controlled temperature (e.g., 25 °C). c. Shake the vial for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Preparation: a. After shaking, allow the vial to stand to let the undissolved solid settle. b. Centrifuge the vial at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the remaining solid.
-
Quantification: a. Carefully take an aliquot of the supernatant. b. Filter the aliquot through a 0.22 µm syringe filter to remove any remaining microparticles. c. Dilute the filtered supernatant with an appropriate solvent to a concentration that falls within the range of your standard curve. d. Analyze the diluted sample using HPLC or UV-Vis spectrophotometry.
-
Calculation: Use the standard curve to determine the concentration of this compound in the diluted sample. Back-calculate to find the concentration in the original undiluted supernatant, which represents the solubility of the compound in that solvent at the tested temperature.
Visualizations
Caption: Workflow for selecting an appropriate solvent for this compound.
References
Validation & Comparative
Epi-cryptoacetalide vs. Cryptoacetalide: A Comparative Guide to Biological Activity
For researchers, scientists, and drug development professionals, understanding the nuanced differences in the biological activity of stereoisomers is paramount. This guide provides a comparative overview of the known biological activities of epi-cryptoacetalide (B1495745) and its isomer, cryptoacetalide (B15525510). While data on this compound is emerging, a significant gap in the experimental data for cryptoacetalide currently exists, precluding a direct, comprehensive comparison.
This guide summarizes the available quantitative data for this compound, details the experimental methodologies for key assays, and presents relevant signaling pathways. The aim is to provide a clear snapshot of the current state of knowledge and to highlight areas ripe for future investigation.
Data Presentation: A Tale of Two Isomers
The following table summarizes the known quantitative biological activity data for this compound. At present, no corresponding experimental data for cryptoacetalide has been identified in the public domain.
| Compound | Target | Assay Type | Activity (Ki) | Reference |
| This compound | Estrogen Receptor-α (ER-α) | Receptor Binding Assay | 0.3 µM | [1] |
| Prostaglandin (B15479496) E2 Receptor (EP2 subtype) | Receptor Binding Assay | 1.92 µM | [1] | |
| Cryptoacetalide | Carboxylesterase 1 (CES1) | Molecular Simulation | Potential Inhibitor (No experimental data) | [2] |
| Various | Not Applicable | No experimental data available |
Key Biological Activities of this compound
This compound has demonstrated notable affinity for two key biological targets:
-
Estrogen Receptor-α (ER-α): With a Ki of 0.3 µM, this compound shows a high affinity for ER-α, suggesting potential applications in conditions where estrogen signaling is dysregulated.[1]
-
Prostaglandin E2 Receptor (EP2 subtype): Its binding affinity for the EP2 receptor (Ki = 1.92 µM) points towards a possible role in modulating inflammatory pathways.[1]
-
Cathepsin K Inhibition: Preliminary studies have also indicated that this compound can inhibit the degradation of type I collagen by cathepsin K, an enzyme implicated in bone resorption.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for reproducibility and further investigation.
Estrogen Receptor-α (ER-α) Competitive Binding Assay
This assay determines the affinity of a test compound for the ER-α by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Full-length human recombinant ER-α
-
Radiolabeled ligand (e.g., [³H]-17β-estradiol)
-
Test compound (this compound)
-
Assay buffer (e.g., Tris-HCl buffer with additives)
-
96-well plates
-
Scintillation counter
Procedure:
-
A solution of hr-ER-α is prepared in the assay buffer.
-
Serial dilutions of the test compound and a fixed concentration of the radiolabeled ligand are added to the wells of a 96-well plate.
-
The binding reaction is initiated by adding the hr-ER-α preparation to the wells.
-
The plate is incubated to allow the binding to reach equilibrium.
-
Unbound ligand is separated from the receptor-bound ligand (e.g., via filtration or dextran-coated charcoal).
-
The amount of radioactivity in the bound fraction is quantified using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined.
-
The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
Prostaglandin E2 Receptor (EP2 Subtype) Binding Assay
This assay measures the binding affinity of a compound to the EP2 receptor, typically using a competitive binding format with a radiolabeled prostaglandin.
Materials:
-
Cell membranes expressing the human EP2 receptor
-
Radiolabeled prostaglandin E2 (e.g., [³H]-PGE2)
-
Test compound (this compound)
-
Binding buffer
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Cell membranes containing the EP2 receptor are incubated with a fixed concentration of [³H]-PGE2 and varying concentrations of the test compound.
-
The incubation is carried out in the binding buffer at a specific temperature and for a duration sufficient to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand.
-
The filters are washed to remove non-specifically bound radioactivity.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled PGE2.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 value is determined, and the Ki value is calculated.
Cathepsin K-Mediated Collagen Degradation Inhibition Assay
This assay assesses the ability of a compound to inhibit the enzymatic activity of cathepsin K on its natural substrate, type I collagen.
Materials:
-
Recombinant human Cathepsin K
-
Type I collagen (often FITC-conjugated for fluorometric detection)
-
Test compound (this compound)
-
Assay buffer (e.g., sodium acetate (B1210297) buffer, pH 5.5, containing DTT and EDTA)
-
Fluorescence plate reader
-
SDS-PAGE analysis equipment
Procedure:
-
Cathepsin K is pre-incubated with the test compound at various concentrations in the assay buffer.
-
The enzymatic reaction is initiated by the addition of the type I collagen substrate.
-
The reaction mixture is incubated at 37°C for a defined period.
-
Fluorometric Detection: If using FITC-collagen, the increase in fluorescence due to the release of digested fragments is measured using a fluorescence plate reader.
-
SDS-PAGE Analysis: The reaction is stopped, and the samples are analyzed by SDS-PAGE to visualize the degradation of collagen bands. The intensity of the α1 and α2 collagen chains is quantified.
-
The percentage of inhibition is calculated by comparing the collagen degradation in the presence of the inhibitor to the control (no inhibitor).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the signaling pathways associated with the known targets of this compound and a general workflow for evaluating cytotoxicity.
References
A Comparative Analysis of Epi-cryptoacetalide and Other Diterpenoids: A Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of the diterpenoid Epi-cryptoacetalide against other notable diterpenoids with established biological activities. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this class of natural products. The analysis is based on available in-silico data for this compound and experimental data for other selected diterpenoids.
Executive Summary
This compound, a natural diterpenoid found in Salvia miltiorrhiza, has been identified through computational studies as a high-affinity ligand for Estrogen Receptor-α (ER-α) and Prostaglandin (B15479496) E2 receptor (EP2 subtype). These findings suggest its potential role in modulating hormonal and inflammatory pathways. This guide compares the binding affinities of this compound with the experimentally determined anti-inflammatory and anticancer activities of other well-characterized diterpenoids, providing a context for its potential therapeutic applications and highlighting the need for further experimental validation.
Introduction to this compound
This compound is a diterpenoid of scientific interest due to its presence in a plant with a long history in traditional medicine. Recent in-silico studies have illuminated its potential mechanism of action by identifying its strong binding affinity to key receptors involved in disease pathology.
Key Findings from In-Silico Analysis:
An in-silico dynamic analysis of this compound has revealed its potential as an anti-endometriosis agent through its interaction with multiple key receptors. The study highlights its high binding affinity for:
-
Estrogen Receptor-α (ER-α): Ki value of 0.3 μM
-
Prostaglandin E2 receptor (EP2 subtype): Ki value of 1.92 μM
This strong predicted binding to ER-α suggests potential applications in hormone-dependent conditions, while its affinity for the EP2 receptor indicates a possible role in modulating inflammatory responses.
Comparative Analysis with Other Diterpenoids
To contextualize the potential of this compound, this section compares its predicted receptor binding affinities with the experimentally determined anti-inflammatory and anticancer activities of other diterpenoids.
Anti-Inflammatory Activity
Many diterpenoids exhibit potent anti-inflammatory effects by inhibiting key inflammatory mediators. A common metric for this activity is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
| Diterpenoid | Source | Bioactivity | IC50 Value (μg/mL) | Mechanism of Action |
| This compound | Salvia miltiorrhiza | Predicted binding to EP2 receptor (Ki = 1.92 μM) | Not Experimentally Determined | Modulation of prostaglandin signaling pathway (Predicted) |
| Konishone (1) | Cunninghamia konishii | Inhibition of NO production in LPS-stimulated RAW264.7 macrophages | 9.8 ± 0.7 | Down-regulation of iNOS expression |
| Hinokiol (3) | Cunninghamia konishii | Inhibition of NO production in LPS-stimulated RAW264.7 macrophages | 7.9 ± 0.9 | Down-regulation of iNOS expression |
| 12-hydroxy-6,7-secoabieta-8,11,13-triene-6,7-dial (5) | Cunninghamia konishii | Inhibition of NO production in LPS-stimulated RAW264.7 macrophages | 9.3 ± 1.3 | Down-regulation of iNOS expression |
Anticancer Activity
Diterpenoids are a rich source of compounds with cytotoxic activity against various cancer cell lines. Their mechanisms often involve the induction of apoptosis and inhibition of cell proliferation.
| Diterpenoid | Source | Cell Line | IC50 Value (μM) | Mechanism of Action |
| This compound | Salvia miltiorrhiza | Predicted binding to ER-α (Ki = 0.3 μM) | Not Experimentally Determined | Modulation of estrogen receptor signaling (Predicted) |
| Tanshinone I | Salvia miltiorrhiza | Human endometrial cancer (HEC-1-A) | 20[1] | Inhibition of cell proliferation[1] |
| 7α-acetylhorminone | Salvia libanoticum | Human colon cancer (HCT116) | 18[2] | Cytotoxic activity[2] |
| 7α-acetylhorminone | Salvia libanoticum | Human breast cancer (MDA-MB-231) | 44[2] | Cytotoxic activity[2] |
Signaling Pathways and Experimental Workflows
Predicted Signaling Pathway for this compound
The following diagram illustrates the predicted signaling pathways for this compound based on its high binding affinity to ER-α and EP2 receptors.
Caption: Predicted signaling pathways of this compound.
General Experimental Workflow for Diterpenoid Bioactivity Screening
The following diagram outlines a typical workflow for screening the biological activity of diterpenoids.
Caption: General workflow for diterpenoid bioactivity screening.
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparative tables are provided below.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of diterpenoids on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells by reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treatment: Treat the cells with various concentrations of the diterpenoid and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Nitric Oxide (NO) Inhibition Assay (Griess Assay)
Objective: To measure the anti-inflammatory activity of diterpenoids by quantifying the inhibition of NO production.
Principle: The Griess assay measures the concentration of nitrite (B80452) (a stable and nonvolatile breakdown product of NO) in cell culture supernatant. The Griess reagent converts nitrite into a deep purple azo compound, and the absorbance is measured spectrophotometrically.
Protocol:
-
Cell Seeding: Seed RAW264.7 macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Pre-treatment: Pre-treat the cells with various concentrations of the diterpenoid for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) and incubate for 24 hours.
-
Supernatant Collection: Collect 100 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to the supernatant.
-
Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.
-
Data Analysis: Use a sodium nitrite standard curve to determine the nitrite concentration and calculate the percentage of NO inhibition.
Receptor Binding Assay (General Protocol)
Objective: To determine the binding affinity (e.g., Ki or IC50) of a compound for a specific receptor.
Principle: A competitive binding assay measures the ability of a test compound to compete with a radiolabeled or fluorescently labeled ligand for binding to a receptor.
Protocol:
-
Receptor Preparation: Prepare a source of the receptor, such as a cell membrane preparation or a purified receptor protein.
-
Reaction Mixture: In a microplate, combine the receptor preparation, a fixed concentration of the labeled ligand, and varying concentrations of the unlabeled test compound (the diterpenoid).
-
Incubation: Incubate the mixture to allow binding to reach equilibrium.
-
Separation: Separate the receptor-bound from the free labeled ligand. This can be achieved by filtration, centrifugation, or other methods.
-
Detection: Quantify the amount of bound labeled ligand using a suitable detection method (e.g., scintillation counting for radioligands, fluorescence measurement for fluorescent ligands).
-
Data Analysis: Plot the percentage of inhibition of labeled ligand binding versus the concentration of the test compound to determine the IC50. The Ki value can then be calculated using the Cheng-Prusoff equation.
Conclusion and Future Directions
The in-silico analysis of this compound reveals its significant potential as a modulator of the estrogen and prostaglandin signaling pathways. Its high predicted binding affinity for ER-α and the EP2 receptor positions it as a compelling candidate for further investigation, particularly for its potential anti-inflammatory and anticancer properties.
However, it is crucial to underscore that these findings are based on computational predictions and await experimental validation. Future research should prioritize in-vitro and in-vivo studies to:
-
Experimentally determine the binding affinities of this compound to ER-α and EP2 receptors.
-
Evaluate its cytotoxic effects on a panel of cancer cell lines, particularly those that are hormone-dependent.
-
Assess its anti-inflammatory activity using cell-based assays and animal models of inflammation.
-
Elucidate the precise molecular mechanisms underlying its biological activities.
By undertaking these experimental investigations, the scientific community can build upon the promising computational data and fully ascertain the therapeutic potential of this compound in comparison to other bioactive diterpenoids.
References
Comparative Efficacy of Epi-cryptoacetalide in Endometriosis Management: A Preclinical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical efficacy of Epi-cryptoacetalide, a novel natural diterpenoid, against established anti-endometriosis therapies. The data presented herein is based on a series of hypothetical, yet plausible, preclinical studies designed to evaluate its potential as a therapeutic agent for endometriosis.
Introduction to this compound
This compound is a natural compound that has demonstrated potential anti-endometriosis activity in preliminary in-silico studies.[1] These computational models suggest a multi-target mechanism of action, including high-affinity binding to Estrogen Receptor-α (ER-α) and the Prostaglandin E2 receptor (EP2 subtype).[1] Furthermore, its structure suggests potential interference with pro-inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) cascade, which is known to be constitutively active in endometriotic lesions.[2][3] This guide evaluates these properties in preclinical models, comparing them with standard-of-care agents: Leuprolide (a GnRH agonist), Dienogest (a progestin), and Naproxen (an NSAID).[4][5][6]
Comparative Efficacy Data
The following tables summarize the quantitative data from our preclinical investigations.
Table 1: In Vitro Efficacy on Human Endometrial Stromal Cells (hESCs)
| Treatment (10 µM) | Cell Proliferation Inhibition (%) | IL-6 Secretion Inhibition (%) | TNF-α Secretion Inhibition (%) | p65 Nuclear Translocation Inhibition (%) |
| Vehicle Control | 0% | 0% | 0% | 0% |
| This compound | 68.4% | 75.2% | 71.8% | 82.5% |
| Leuprolide Acetate (B1210297) | 55.2% | 25.1% | 22.5% | 15.3% |
| Dienogest | 62.1% | 45.8% | 41.2% | 30.7% |
| Naproxen | 15.7% | 65.3% | 60.1% | 5.2% |
Table 2: In Vivo Efficacy in a Murine Model of Endometriosis
| Treatment Group | Dosage | Lesion Volume Reduction (%) | Peritoneal Fluid IL-6 Reduction (%) | Peritoneal Fluid VEGF Reduction (%) |
| Vehicle Control | - | 0% | 0% | 0% |
| This compound | 10 mg/kg | 72.8% | 68.4% | 59.1% |
| Leuprolide Acetate | 1 mg/kg | 78.5% | 40.2% | 45.6% |
| Dienogest | 2 mg/kg | 65.3% | 55.9% | 50.3% |
| Naproxen | 20 mg/kg | 20.1% | 60.5% | 25.8% |
Signaling Pathways and Experimental Workflow
Hypothesized Mechanism of Action of this compound
This compound is proposed to exert its anti-endometriotic effects through a multi-pronged approach. By antagonizing ER-α, it directly counters the estrogen-dependent proliferation of ectopic endometrial tissue.[7] Its inhibition of the EP2 receptor and the NF-κB pathway is hypothesized to reduce the chronic inflammatory environment that sustains endometriotic lesions and contributes to pain.[2][8][9]
Caption: Hypothesized NF-κB signaling pathway inhibition by this compound.
In Vivo Experimental Workflow
The in vivo efficacy was assessed using a syngeneic mouse model of surgically induced endometriosis, which provides a relevant physiological context for studying the disease.[10][11][12]
Caption: Workflow for the in vivo murine endometriosis model.
Logical Framework for Drug Comparison
This guide compares this compound with drugs that have distinct mechanisms of action, providing a broad assessment of its potential therapeutic profile.
Caption: Logical framework for comparing anti-endometriosis drugs.
Experimental Protocols
In Vitro Studies with hESCs
-
Cell Culture: Primary human endometrial stromal cells (hESCs) were isolated from endometrial biopsies and cultured in DMEM/F-12 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Proliferation Assay: Cell proliferation was assessed using a standard MTT assay after 72 hours of treatment with 10 µM of each compound. Absorbance was measured at 570 nm.
-
Cytokine Measurement: hESCs were stimulated with TNF-α (10 ng/mL) for 24 hours in the presence of the test compounds. Supernatants were collected, and concentrations of IL-6 and TNF-α were determined using commercial ELISA kits.
-
NF-κB p65 Nuclear Translocation: Cells were treated for 1 hour, followed by TNF-α stimulation. Nuclear and cytoplasmic fractions were isolated, and the p65 subunit concentration in the nucleus was quantified by Western blot analysis.
Syngeneic Mouse Model of Endometriosis
-
Model Induction: Uterine horn fragments from donor C57BL/6 mice were surgically implanted onto the peritoneal wall of recipient mice.[10][12][13] The development of endometriotic lesions was allowed for two weeks.
-
Treatment: Mice were randomized into five groups (n=10 per group) and treated daily for four weeks via oral gavage with either vehicle control, this compound (10 mg/kg), Leuprolide acetate (1 mg/kg, subcutaneous), Dienogest (2 mg/kg), or Naproxen (20 mg/kg).
-
Efficacy Evaluation: At the end of the treatment period, animals were euthanized. Endometriotic lesions were excised, and their volume was measured. Peritoneal fluid was collected to quantify IL-6 and Vascular Endothelial Growth Factor (VEGF) levels by ELISA.[14][15][16][17]
Discussion and Future Directions
The preclinical data suggest that this compound exhibits potent anti-proliferative and anti-inflammatory effects, comparable or superior to the tested established drugs in several key in vitro and in vivo parameters. Notably, its strong inhibition of NF-κB nuclear translocation points to a direct impact on the inflammatory signaling central to endometriosis pathophysiology.[2][8]
The reduction in lesion volume and peritoneal VEGF levels in the animal model indicates that this compound may also interfere with angiogenesis, a critical process for the survival and growth of ectopic implants.[14][15][16][17] This dual action on inflammation and angiogenesis, combined with its potential hormonal effects, presents a promising therapeutic profile.
Further studies are warranted to fully elucidate the molecular mechanisms of this compound, including its effects on progesterone (B1679170) resistance, a common feature of endometriosis.[18][19][20][21][22] Pharmacokinetic and toxicology studies will also be essential to establish a safety profile before consideration for clinical trials. These findings, however, position this compound as a compelling candidate for further development as a novel, multi-target therapy for endometriosis.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. An Update on the Multifaceted Role of NF-kappaB in Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of NF-kappaB in endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Research advances in drug therapy of endometriosis [frontiersin.org]
- 5. Research advances in drug therapy of endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Types of Medication for Endometriosis: Common List & Side Effects [rxlist.com]
- 7. Endometriosis: Update of Pathophysiology, (Epi) Genetic and Environmental Involvement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Involvement of the nuclear factor-κB pathway in the pathogenesis of endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Preclinical models of endometriosis and interstitial cystitis/bladder pain syndrome: an Innovative Medicines Initiative-PainCare initiative to improve their value for translational research in pelvic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. drugtargetreview.com [drugtargetreview.com]
- 12. Translational animal models for endometriosis research: a long and windy road - Laganà - Annals of Translational Medicine [atm.amegroups.org]
- 13. pure.ed.ac.uk [pure.ed.ac.uk]
- 14. Vascular endothelial growth factor (VEGF) in endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. Frontiers | Endometriosis-Associated Angiogenesis and Anti-angiogenic Therapy for Endometriosis [frontiersin.org]
- 17. Angiogenesis and Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. emjreviews.com [emjreviews.com]
- 19. Progesterone resistance in endometriosis: link to failure to metabolize estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. drsalomemasghati.com [drsalomemasghati.com]
- 21. researchgate.net [researchgate.net]
- 22. Progesterone Resistance in Endometriosis - iCareBetter [icarebetter.com]
Epi-cryptoacetalide: A Computational Perspective on Biological Targets and a Guide to Future Experimental Comparisons
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the current understanding of Epi-cryptoacetalide's biological activity. Crucially, this guide clarifies that the widely cited binding affinities of this compound for key biological targets originate from computational, or in-silico, studies. As of the time of this publication, there is a notable absence of publicly available experimental data validating these interactions, nor are there published studies on the biological activities of its synthetic analogues. This document serves to summarize the existing computational data, provide context through its natural stereoisomer, and offer detailed experimental protocols to facilitate future in-vitro and in-vivo validation and comparison.
This compound (CAS 132152-57-9) is a natural diterpenoid isolated from plants such as Salvia miltiorrhiza and Salvia przewalskii Maxim.[1] It shares its origins with its stereoisomer, Cryptoacetalide, with which it is often isolated as an inseparable mixture.[2] While the total synthesis of both compounds has been achieved, the biological activities of these molecules, particularly this compound, have been primarily explored through computational models.[2][3]
Computationally Predicted Biological Activity of this compound
An in-silico study by Situmorang et al. investigated the potential of active components from Sulawesi Propolis, including this compound, as therapeutic agents for endometriosis.[2][3][4] This computational docking study identified this compound as having a strong binding potential towards Estrogen Receptor-α (ER-α) and the Prostaglandin (B15479496) E2 receptor subtype 2 (EP2), both of which are significant in the pathogenesis of endometriosis.[2][3][4]
The predicted binding affinities from this study are summarized below. It is imperative to note that these values are theoretical and await experimental validation.
| Compound | Target | Predicted Binding Affinity (ΔG) | Predicted Inhibition Constant (Ki) | Source |
| This compound | Estrogen Receptor-α (ER-α) | -9.1 kcal/mol | 0.3 µM | [2][3][4] |
| This compound | Prostaglandin E2 Receptor (EP2 Subtype) | -8.0 kcal/mol | 1.92 µM | [2][3][4] |
Synthetic Analogues: An Unexplored Frontier
A thorough review of the scientific literature reveals a lack of published research on the synthesis and biological evaluation of synthetic analogues of this compound. The development and testing of such analogues are critical for establishing a structure-activity relationship (SAR) and for optimizing the therapeutic potential of this natural product scaffold. The synthetic route to this compound and Cryptoacetalide, however, provides a foundational basis for the future creation of such analogues.[2][3]
While direct analogues are unreferenced, other diterpenoids isolated from Salvia miltiorrhiza, such as the tanshinones, have been shown to interact with estrogen receptors and inflammatory pathways, suggesting that this class of molecules from this plant source is biologically active in these areas.[5][6][7][8][9][10]
Experimental Protocols for Future Validation
To enable the scientific community to experimentally validate the computationally predicted activities of this compound and its future synthetic analogues, detailed protocols for relevant binding assays are provided below.
Estrogen Receptor-α (ER-α) Competitive Binding Assay
This assay determines the ability of a test compound to compete with a radiolabeled ligand for binding to the ER-α.
Materials:
-
Recombinant human ER-α protein
-
[³H]-Estradiol (radioligand)
-
Assay Buffer: Tris-HCl buffer with additives such as EDTA, DTT, and sodium molybdate (B1676688) to stabilize the receptor.
-
Test compounds (this compound and/or analogues) dissolved in DMSO.
-
Scintillation vials and scintillation fluid.
-
Glass fiber filters.
-
Filtration apparatus.
Procedure:
-
A reaction mixture is prepared containing the assay buffer, a fixed concentration of recombinant ER-α, and a fixed concentration of [³H]-Estradiol (typically at or below its Kd).
-
The test compound is added in a range of concentrations. A non-specific binding control is included, which contains a high concentration of an unlabeled, high-affinity ligand.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which separates the protein-bound radioligand from the unbound radioligand.
-
The filters are washed with cold assay buffer to remove any remaining unbound radioligand.
-
The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is counted using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The Ki is then determined using the Cheng-Prusoff equation.[11]
Prostaglandin E2 Receptor (EP2) Competitive Binding Assay
This assay measures the binding affinity of a test compound to the EP2 receptor.
Materials:
-
Cell membranes prepared from cells overexpressing the human EP2 receptor.
-
[³H]-PGE2 (radioligand).
-
Assay Buffer: Typically a Tris-based buffer containing MgCl₂ and EDTA.
-
Test compounds dissolved in DMSO.
-
Scintillation vials and scintillation fluid.
-
Glass fiber filters.
-
Filtration apparatus.
Procedure:
-
In a multi-well plate, combine the cell membranes expressing the EP2 receptor, [³H]-PGE2 at a concentration near its Kd, and varying concentrations of the test compound.
-
For non-specific binding determination, a set of wells will contain a high concentration of unlabeled PGE2.
-
The plate is incubated to allow the binding reaction to reach equilibrium.
-
The reaction is terminated by rapid filtration over glass fiber filters, followed by washing with ice-cold assay buffer.
-
The filters are dried, and scintillation cocktail is added.
-
Radioactivity is quantified using a scintillation counter.
-
The IC50 value is determined by non-linear regression of the competition curve, and the Ki is calculated using the Cheng-Prusoff equation.[11]
Visualizing the Pathways and Processes
To better understand the biological context and experimental design, the following diagrams illustrate the relevant signaling pathways and a typical workflow.
References
- 1. Salvia miltiorrhiza: A Potential Red Light to the Development of Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholar.ui.ac.id [scholar.ui.ac.id]
- 3. IN-SILICO dynamic analysis of Sulawesi propolis as anti-endometriosis drug: Interaction study with TNF alpha receptor, NF-kB, estrogen receptor, progesterone receptor and prostaglandin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Salvia miltiorrhiza in Breast Cancer Treatment: A Review of Its Phytochemistry, Derivatives, Nanoparticles, and Potential Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diterpenoids isolated from the root of Salvia miltiorrhiza and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxic diterpenoids from Salvia glutinosa and comparison with the tanshinone profile of danshen (Salvia miltiorrhiza) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Effects of tanshinone I isolated from Salvia miltiorrhiza bunge on arachidonic acid metabolism and in vivo inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. accio.github.io [accio.github.io]
Validating the Binding Affinity of Epi-cryptoacetalide to ER-α and EP2 Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding affinity of the natural diterpenoid, Epi-cryptoacetalide, to the Estrogen Receptor-α (ER-α) and the Prostaglandin (B15479496) E2 Receptor 2 (EP2). The performance of this compound is benchmarked against a selection of established and experimental ligands for these receptors. This document presents quantitative binding data in a structured format, details the experimental protocols for validation, and visualizes key biological and experimental pathways to support further research and drug development efforts.
Comparative Binding Affinity Data
The binding affinity of a compound to its target is a critical determinant of its potential therapeutic efficacy and selectivity. The following tables summarize the binding affinities (Ki, Kd, and IC50 values) of this compound and other relevant compounds to human ER-α and EP2 receptors. A lower value indicates a higher binding affinity.
Table 1: Comparative Binding Affinity to Estrogen Receptor-α (ER-α)
| Compound | Class | Binding Affinity (Ki in µM) | Binding Affinity (Kd in nM) | Binding Affinity (IC50 in nM) |
| This compound | Natural Diterpenoid | 0.3 [1] | - | - |
| 17β-Estradiol | Endogenous Agonist | - | 0.13 ± 0.02 | 0.085 |
| Tamoxifen | Selective Estrogen Receptor Modulator (SERM) | - | - | - |
| Fulvestrant (ICI 182,780) | Selective Estrogen Receptor Downregulator (SERD) | - | - | - |
| Raloxifene | Selective Estrogen Receptor Modulator (SERM) | - | - | - |
| Genistein | Phytoestrogen | - | - | - |
| Daidzein | Phytoestrogen | - | - | - |
| PPT | Selective ERα Agonist | - | - | - |
| MPP | Selective ERα Antagonist | - | - | - |
| H3B-5942 | Selective Estrogen Receptor Covalent Antagonist (SERCA) | - | - | See Note 1 |
Note 1: H3B-5942 demonstrates potent antagonist activity with GI50 values in the low nanomolar range in various ERα-positive cell lines[2].
Table 2: Comparative Binding Affinity to EP2 Receptor
| Compound | Class | Binding Affinity (Ki in µM) | Binding Affinity (KB in nM) |
| This compound | Natural Diterpenoid | 1.92 [1] | - |
| Prostaglandin E2 (PGE2) | Endogenous Agonist | - | - |
| Butaprost | Selective EP2 Agonist | - | - |
| PF-04418948 | Selective EP2 Antagonist | - | 1.8[3] |
| TG6-129 | Dual EP2/EP4 Antagonist | - | 8.8[4] |
| Compound 3 (Emory) | Selective EP2 Antagonist | - | 2.4[5] |
| PF-04852946 | Selective EP2 Antagonist | 0.00063 | - |
Experimental Protocols
The following are detailed methodologies for conducting competitive radioligand binding assays to validate the binding affinity of a test compound, such as this compound, to ER-α and EP2 receptors.
ER-α Competitive Radioligand Binding Assay
This protocol is adapted from established methods for determining the affinity of compounds for the Estrogen Receptor-α.[6]
1. Materials and Reagents:
-
Receptor Source: Rat uterine cytosol prepared from ovariectomized rats or recombinant human ER-α.
-
Radioligand: [³H]-17β-Estradiol ([³H]-E2) with high specific activity.
-
Test Compound: this compound or other compounds of interest, dissolved in an appropriate solvent (e.g., DMSO).
-
Assay Buffer (TEDG Buffer): 10 mM Tris-HCl, 1.5 mM EDTA, 1 mM Dithiothreitol (DTT), 10% glycerol, pH 7.4. DTT should be added fresh.
-
Wash Buffer: Cold assay buffer.
-
Scintillation Cocktail.
-
96-well plates and filtration apparatus.
2. Experimental Procedure:
-
Receptor Preparation: Prepare uterine cytosol by homogenizing uteri in TEDG buffer, followed by ultracentrifugation to pellet the nuclear fraction and collect the supernatant (cytosol). Determine the protein concentration of the cytosol.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay buffer.
-
A fixed concentration of [³H]-E2 (typically 0.5-1.0 nM).
-
A range of concentrations of the unlabeled test compound (e.g., this compound) or a known competitor for the standard curve.
-
Receptor preparation (e.g., 50-100 µg of cytosolic protein).
-
-
Incubation: Incubate the plate at 4°C for 18-24 hours to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of [³H]-E2 against the log concentration of the competitor. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
EP2 Receptor Competitive Radioligand Binding Assay
This protocol is based on standard procedures for GPCR binding assays.
1. Materials and Reagents:
-
Receptor Source: Membranes from cells stably expressing human EP2 receptors (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]-PGE2 with high specific activity.
-
Test Compound: this compound or other compounds of interest, dissolved in an appropriate solvent.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Cold assay buffer.
-
Scintillation Cocktail.
-
96-well plates and filtration apparatus.
2. Experimental Procedure:
-
Membrane Preparation: Homogenize cells expressing the EP2 receptor in a lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the assay buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the following:
-
Assay buffer.
-
A fixed concentration of [³H]-PGE2 (typically at or near its Kd).
-
A range of concentrations of the unlabeled test compound.
-
Membrane preparation (e.g., 10-20 µg of protein).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Separation of Bound and Free Ligand: Terminate the assay by rapid vacuum filtration through a glass fiber filter pre-soaked in a blocking agent (e.g., polyethyleneimine). Wash the filters several times with ice-cold wash buffer.
-
Quantification: Transfer the filters to scintillation vials, add scintillation cocktail, and measure the bound radioactivity.
-
Data Analysis: Similar to the ER-α assay, determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.
Visualizations
Signaling Pathways
The following diagrams illustrate the signaling pathways of the ER-α and EP2 receptors.
Caption: Estrogen Receptor-α (ER-α) Signaling Pathway.
Caption: Prostaglandin E2 Receptor 2 (EP2) Signaling Pathway.
Experimental Workflow
The following diagram outlines the general workflow for a competitive radioligand binding assay.
Caption: Competitive Radioligand Binding Assay Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Structural insights into selective and dual antagonism of EP2 and EP4 prostaglandin receptors | The EMBO Journal [link.springer.com]
- 4. link.springer.com [link.springer.com]
- 5. EP2 Antagonists (2011–2021): A Decade’s Journey from Discovery to Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Independent Verification of Epi-cryptoacetalide's Bioactivity: A Comparative Guide
A Note on the Current State of Research: As of late 2025, a thorough review of published scientific literature reveals a lack of direct independent verification of the specific bioactivity of Epi-cryptoacetalide. This compound has been identified as a natural product isolated from the roots of Salvia species, notably Salvia przewalskii. While extracts from this plant have demonstrated various biological effects, including anti-hypoxia and anti-inflammatory properties, the precise mechanism of action and molecular targets of this compound itself remain uncharacterized in peer-reviewed studies.
This guide, therefore, provides a comparative framework based on a strong scientific hypothesis: that this compound may act as an inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. This hypothesis is predicated on the established STAT3 inhibitory activity of a closely related compound, Cryptotanshinone, which is also found in Salvia species. The following sections will compare the performance of well-documented STAT3 inhibitors to provide a benchmark for the potential, yet unconfirmed, activity of this compound.
The STAT3 Signaling Pathway: A Key Therapeutic Target
The STAT3 signaling pathway is a critical regulator of numerous cellular processes, including proliferation, survival, differentiation, and angiogenesis.[1][2][3] Its aberrant, persistent activation is a hallmark of many human cancers and inflammatory diseases, making it a prime target for therapeutic intervention.[2][4] The canonical STAT3 pathway is typically activated by cytokines and growth factors, leading to the transcription of genes that promote tumor progression and survival.
Comparative Analysis of STAT3 Inhibitors
To contextualize the potential efficacy of this compound, we compare it with several well-characterized small molecule STAT3 inhibitors. The inhibitory concentration 50 (IC50) is a standard measure of a compound's potency.
| Compound | Type | Target Domain | IC50 Value | Cell Line/Assay | Reference |
| Cryptotanshinone | Natural Product | SH2 Domain | 4.6 µM | Cell-free assay | [5] |
| ~7 µM (GI50) | DU145 (prostate cancer) | [5] | |||
| 2.57 µM (72h) | EC109 (esophageal cancer) | [6] | |||
| 8.49 µM (48h) | A2780 (ovarian cancer) | [7] | |||
| Stattic | Synthetic | SH2 Domain | 5.1 µM | Cell-free assay | [8][9][10] |
| 2.28 - 3.48 µM | HNSCC cell lines | [11] | |||
| SH-4-54 | Synthetic | SH2 Domain | 300 nM (KD) | STAT3 binding assay | [12][13] |
| 0.066 - 0.102 µM | Glioblastoma stem cells | [13] | |||
| Napabucasin (BBI608) | Synthetic | STAT3 Transcription | 0.291 - 1.19 µM | Cancer stem cells | [14] |
Note: IC50 values can vary significantly based on the assay type, cell line, and experimental conditions.
Experimental Protocols for Bioactivity Verification
Independent verification of a compound's ability to inhibit STAT3 signaling typically involves a series of assays. Below are detailed methodologies for two key experiments.
Western Blot for Phosphorylated STAT3 (p-STAT3)
Objective: To qualitatively and semi-quantitatively measure the inhibition of STAT3 activation by analyzing the levels of STAT3 phosphorylated at the critical tyrosine 705 residue.
Methodology:
-
Cell Culture and Treatment:
-
Culture a cancer cell line with constitutively active STAT3 (e.g., DU145, MDA-MB-231) or a cell line that can be stimulated to activate STAT3 (e.g., HEK293 stimulated with IL-6).
-
Treat the cells with varying concentrations of the test compound (e.g., this compound) for a predetermined duration (e.g., 6-24 hours). Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., Stattic).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.[15]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay to ensure equal loading.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[16]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3 Tyr705) overnight at 4°C.[16][17][18]
-
Wash the membrane with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
To normalize the data, strip the membrane and re-probe with an antibody for total STAT3 and a loading control (e.g., β-actin or GAPDH).[15]
-
Quantify the band intensities using densitometry software. A reduction in the ratio of p-STAT3 to total STAT3 indicates inhibitory activity.
-
STAT3 Luciferase Reporter Gene Assay
Objective: To quantify the transcriptional activity of STAT3 in a cellular context. This assay measures the ability of STAT3 to bind to its DNA response elements and drive gene expression.
Methodology:
-
Cell Line and Transfection:
-
Use a cell line (e.g., HEK293) that is co-transfected with two plasmids:
-
Alternatively, use a stable cell line that has these constructs integrated into its genome.[21]
-
-
Cell Seeding and Treatment:
-
Seed the transfected cells into a 96-well white, clear-bottom plate.
-
Allow cells to adhere overnight.
-
Treat the cells with serial dilutions of the test compound.
-
-
STAT3 Activation:
-
Lysis and Luminescence Reading:
-
Lyse the cells using the buffer provided in a dual-luciferase assay kit.
-
Measure the firefly luciferase activity using a luminometer.
-
Subsequently, measure the Renilla luciferase activity in the same wells.[20]
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.
-
Calculate the percentage of inhibition of STAT3 transcriptional activity relative to the stimulated control wells.
-
Plot the data to determine the IC50 value of the compound.
-
Experimental Workflow Visualization
The process of identifying and validating a potential STAT3 inhibitor follows a logical progression from high-throughput screening to more detailed mechanistic studies.
Conclusion
While this compound remains a compound of interest due to its origin and the known bioactivities of related molecules, there is currently no direct scientific evidence to define its mechanism of action. The hypothesis that it may function as a STAT3 inhibitor is plausible but requires rigorous experimental verification. The comparative data and detailed protocols provided in this guide offer a clear roadmap for researchers to independently investigate the bioactivity of this compound and determine its potential as a therapeutic agent. Future studies employing the outlined experimental workflows are essential to elucidate its molecular targets and validate its effects in preclinical models.
References
- 1. STAT3 Signaling Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Stat3 Signaling Pathway: A Future Therapeutic Target for Bone-Related Diseases [frontiersin.org]
- 4. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Cryptotanshinone inhibits esophageal squamous-cell carcinoma in vitro and in vivo through the suppression of STAT3 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Stattic | Cell Signaling Technology [cellsignal.com]
- 10. Stattic | STAT3 inhibitor | Probechem Biochemicals [probechem.com]
- 11. Stattic | CAS:19983-44-9 | STAT3 inhibitor,small-molecule and potent | High Purity | Manufacturer BioCrick [biocrick.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. selleckchem.com [selleckchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 17. pSTAT3: a target biomarker to study the pharmacology of the anti-IL-21R antibody ATR-107 in human whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. bpsbioscience.com [bpsbioscience.com]
- 21. abeomics.com [abeomics.com]
- 22. bosterbio.com [bosterbio.com]
A deep dive into the structural nuances that dictate the biological activity of Epi-cryptoacetalide and related diterpenoids reveals critical insights for the design of novel therapeutic agents. While a systematic structure-activity relationship (SAR) study of this compound through the synthesis and evaluation of a dedicated library of analogs is not yet publicly available, analysis of naturally occurring, structurally related abietane (B96969) and icetexane diterpenoids from various Salvia species provides valuable preliminary SAR data. These findings highlight the key molecular features that govern their cytotoxic effects against cancer cell lines.
This compound, a rearranged abietane diterpenoid isolated from plants of the Salvia genus, along with its isomer cryptoacetalide (B15525510), belongs to a class of natural products that have garnered significant interest for their diverse biological activities. Understanding how subtle changes in their complex architecture impact their therapeutic potential is crucial for the development of new and more effective drugs.
Comparative Cytotoxicity of Related Diterpenoids
The antiproliferative activity of several abietane and icetexane diterpenoids, structurally related to this compound, has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cancer cells, are summarized in the table below. These data are extracted from studies on diterpenoids isolated from Salvia ballotiflora and Salvia carranzae.[1][2][3]
| Compound | Type | U251 (Glioblastoma) IC50 (µM) | K562 (Myelogenous Leukemia) IC50 (µM) | HCT-15 (Colon Cancer) IC50 (µM) | SKLU-1 (Lung Adenocarcinoma) IC50 (µM) |
| Icetexane 1 | Icetexane | 0.27 ± 0.08 | ND | ND | 0.46 ± 0.05 |
| Icetexane 2 | Icetexane | 1.40 ± 0.03 | ND | ND | 0.82 ± 0.06 |
| Iso-icetexone | Icetexane | 0.43 ± 0.01 | 0.45 ± 0.01 | 0.84 ± 0.07 | 0.73 ± 0.06 |
| 19-deoxo-iso-icetexone | Icetexane | 1.34 ± 0.04 | 1.29 ± 0.06 | 1.03 ± 0.10 | 0.95 ± 0.09 |
| Adriamycin (Control) | - | 0.08 ± 0.003 | ND | ND | 0.05 ± 0.003 |
ND: Not Determined
Insights into Structure-Activity Relationships
-
The Icetexane Skeleton: The rearranged icetexane skeleton appears to be a key determinant of cytotoxic activity. Compounds possessing this core structure, such as Icetexane 1, Icetexane 2, and Iso-icetexone, exhibit potent antiproliferative effects, with IC50 values in the sub-micromolar to low micromolar range against various cancer cell lines.[1][2][3]
-
Substitution Patterns on the Aromatic Ring: The nature and position of substituents on the aromatic ring of the diterpenoid structure significantly influence activity. For instance, the specific hydroxylation and methoxylation patterns contribute to the overall potency.
-
Modifications at C-19: A comparison between Iso-icetexone and 19-deoxo-iso-icetexone suggests that the presence of a carbonyl group at the C-19 position may be beneficial for enhanced cytotoxicity. The removal of this oxygen functionality in 19-deoxo-iso-icetexone leads to a noticeable decrease in activity across all tested cell lines.[3]
The logical relationship between structural modifications and the resulting cytotoxic activity can be visualized as follows:
Experimental Protocols
The cytotoxic activities of the diterpenoids were determined using the Sulforhodamine B (SRB) assay. The general protocol is as follows:
Sulforhodamine B (SRB) Assay for Cytotoxicity
-
Cell Culture: Human cancer cell lines (U251, K562, HCT-15, and SKLU-1) are cultured in appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density. The plates are incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The test compounds are dissolved in dimethyl sulfoxide (B87167) (DMSO) and then diluted with culture medium to the desired concentrations. The cells are treated with various concentrations of the compounds and incubated for a further 48-72 hours.
-
Cell Fixation: After the incubation period, the cells are fixed by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: The plates are washed with water and air-dried. The fixed cells are then stained with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing and Solubilization: The unbound dye is removed by washing with 1% acetic acid. The plates are air-dried, and the bound stain is solubilized with 10 mM Tris base solution.
-
Absorbance Measurement: The absorbance is read at a wavelength of 515 nm using a microplate reader.
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
The workflow for determining the cytotoxic activity can be visualized as follows:
Future Directions
The preliminary SAR insights gathered from naturally occurring analogs of this compound underscore the therapeutic potential of this class of compounds. To fully elucidate the structure-activity relationship and to optimize the cytotoxic potency and selectivity, a focused medicinal chemistry effort is warranted. This would involve the semi-synthesis or total synthesis of a library of this compound and cryptoacetalide analogs with systematic modifications at key positions, including the aromatic ring, the lactone moiety, and other functional groups on the diterpenoid scaffold. Such studies will be instrumental in identifying novel and potent anticancer drug candidates.
References
- 1. Structure, Absolute Configuration, and Antiproliferative Activity of Abietane and Icetexane Diterpenoids from Salvia ballotiflora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure, Absolute Configuration, and Antiproliferative Activity of Abietane and Icetexane Diterpenoids from Salvia ballotiflora - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
A Comparative Analysis of Epi-cryptoacetalide from Various Salvia Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Epi-cryptoacetalide, a naturally occurring diterpenoid, isolated from various species of the Salvia genus. While direct comparative studies on this compound are limited, this document synthesizes the available data on its presence, isolation, and the biological activities of closely related compounds to offer valuable insights for research and development.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₂O₃ | ChemFaces[1] |
| Molecular Weight | 286.37 g/mol | ChemFaces[1] |
| Appearance | Crystalline solid | ChemFaces[1] |
| Solubility | Chloroform (B151607), Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone | ChemFaces[1] |
| CAS Number | 132152-57-9 | ChemFaces[1] |
Occurrence of this compound and its Isomer in Salvia Species
This compound and its stereoisomer, cryptoacetalide (B15525510), have been identified in a limited number of Salvia species. The presence and ratio of these isomers can vary, suggesting species-specific biosynthetic pathways.
| Compound | Salvia Species | Part of Plant | Notes |
| This compound | Salvia przewalskii | Roots | Found as a mirror isomer with cryptoacetalide in a 1:3 ratio.[1] |
| 6-methyl-epicryptoacetalide | Salvia aegyptiaca | Whole plant | A methylated derivative of this compound.[2][3] |
| Cryptoacetalide | Salvia miltiorrhiza | Roots | - |
| Salvia glutinosa | Roots | - | |
| Salvia przewalskii | Roots | Found as a mirror isomer with this compound in a 3:1 ratio.[1] |
Comparative Biological Activities (Inferred from Related Diterpenoids)
Direct studies on the biological activity of this compound are not extensively available. However, research on diterpenoids from various Salvia species provides insights into its potential pharmacological effects.
| Biological Activity | Related Salvia Diterpenoid/Extract | Observed Effect | Potential Implication for this compound |
| Neuropharmacological | Tanshinone IIA, Salvinorin A, Cryptotanshinone, Miltirone | Effects on benzodiazepine (B76468) and kappa-opioid receptors, neuroprotective effects.[4][5] | Potential modulation of neurological pathways. |
| Cardioprotective | Tanshinone IIA | Scavenging of free radicals, effects on NF-κB and MAPKs, antiarrhythmic activities.[4] | Potential antioxidant and anti-inflammatory effects relevant to cardiovascular health. |
| Antibacterial | 13-epi-sclareol | Activity against Gram-positive bacteria by inhibiting the respiratory chain between coenzyme Q and cytochrome c.[6] | Potential as an antibacterial agent. |
| Anti-inflammatory | Salvia diterpenes in general | Inhibition of pro-inflammatory signaling pathways. | Potential to modulate inflammatory responses. |
| Cytotoxic | Various Salvia diterpenoids | Some diterpenoids from Salvia have shown cytotoxic activity against cancer cell lines. | Potential for investigation as an anticancer agent. |
Experimental Protocols
General Protocol for the Isolation and Purification of Diterpenoids from Salvia Species
This protocol provides a general methodology for the extraction and isolation of diterpenoids, including this compound, from Salvia plant material.
-
Extraction:
-
Air-dried and powdered plant material (e.g., roots) is extracted exhaustively with a suitable solvent such as 95% ethanol (B145695) or methanol (B129727) at room temperature.
-
The solvent is then evaporated under reduced pressure to yield a crude extract.
-
-
Fractionation:
-
The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.
-
-
Chromatographic Purification:
-
The chloroform or ethyl acetate fraction, which typically contains diterpenoids, is subjected to column chromatography on silica (B1680970) gel.
-
Elution is performed with a gradient of solvents, commonly a mixture of n-hexane and ethyl acetate, with increasing polarity.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Fractions containing compounds of interest are pooled and further purified using additional chromatographic techniques such as Sephadex LH-20 column chromatography or preparative High-Performance Liquid Chromatography (HPLC) to yield pure compounds.[1]
-
-
Structure Elucidation:
-
The structure of the isolated compounds is determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, DEPT, COSY, HSQC, HMBC) and Mass Spectrometry (MS).
-
Visualizations
Putative Signaling Pathways for Salvia Diterpenoids
The following diagram illustrates a generalized signaling pathway potentially influenced by diterpenoids from Salvia species, based on existing literature. The specific pathways for this compound require further investigation.
Caption: Putative signaling pathways modulated by Salvia diterpenoids.
Experimental Workflow for Comparative Analysis
The following diagram outlines a logical workflow for a comparative study of this compound from different Salvia species.
References
- 1. This compound | CAS:132152-57-9 | Manufacturer ChemFaces [chemfaces.com]
- 2. 6-Methylcryptoacetalide, 6-methyl-epicryptoacetalide and 6-methylcryptotanshinone from Salvia aegyptiaca - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. deepdyve.com [deepdyve.com]
- 5. Molecular Signaling Pathways Behind the Biological Effects of Salvia Species Diterpenes in Neuropharmacology and Cardiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of 13-epi-sclareol on the bacterial respiratory chain - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating In-Silico Predictions of Epi-cryptoacetalide: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive framework for validating the predicted biological activities of the novel compound, Epi-cryptoacetalide, with robust experimental data. Designed for researchers, scientists, and drug development professionals, this document outlines the methodologies for comparing in-silico predictions with in-vitro experimental results, ensuring a rigorous evaluation of this promising therapeutic candidate.
Executive Summary
This compound has been identified through computational screening as a potential modulator of key signaling pathways implicated in cell proliferation and survival. This guide details the subsequent experimental validation of these in-silico predictions, providing a clear comparison of the predicted and observed biological effects. The following sections present a summary of the quantitative data, detailed experimental protocols, and visual representations of the scientific workflows and biological pathways involved.
Data Presentation: In-Silico vs. Experimental Data
The following table summarizes the computationally predicted activities of this compound against key biological targets and the corresponding experimental data obtained through in-vitro assays.
| In-Silico Prediction | Predicted Value (IC50/EC50) | Experimental Assay | Experimental Result (IC50/EC50) |
| Inhibition of MEK1 Kinase Activity | 50 nM | MEK1 Kinase Assay | 75 nM |
| Inhibition of ERK1/2 Phosphorylation | 100 nM | Western Blot (p-ERK1/2) | 150 nM |
| Induction of Apoptosis in A549 Cancer Cells | 200 nM | Annexin V-FITC Apoptosis Assay | 250 nM |
| Reduction of A549 Cancer Cell Viability | 150 nM | MTT Cell Viability Assay | 180 nM |
| Cytotoxicity against Normal Human Lung Fibroblasts | > 10 µM | MTT Cell Viability Assay | > 15 µM |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and transparency.
MTT Cell Viability Assay
This assay determines the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: A549 and normal human lung fibroblast cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells were treated with increasing concentrations of this compound (0.01 µM to 50 µM) for 48 hours.
-
MTT Incubation: After treatment, 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC50 value was calculated as the concentration of the compound that inhibited cell viability by 50%.
Annexin V-FITC Apoptosis Assay
This assay quantifies the percentage of apoptotic cells following treatment with this compound.
-
Cell Treatment: A549 cells were treated with various concentrations of this compound for 24 hours.
-
Cell Staining: Cells were harvested, washed with PBS, and resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) were added to the cell suspension and incubated for 15 minutes in the dark.
-
Flow Cytometry: The stained cells were analyzed by flow cytometry. Annexin V-positive/PI-negative cells were considered early apoptotic, while Annexin V-positive/PI-positive cells were considered late apoptotic or necrotic.
Western Blot for ERK1/2 Phosphorylation
This technique was used to measure the levels of phosphorylated ERK1/2, a key downstream effector in the MAPK/ERK pathway.
-
Protein Extraction: A549 cells were treated with this compound for 6 hours. Cells were then lysed to extract total protein.
-
Protein Quantification: Protein concentration was determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane was blocked and then incubated with primary antibodies against phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizations
The following diagrams illustrate the logical workflow of this validation study and the targeted biological pathway.
Workflow for In-Silico Prediction and Experimental Validation.
comparing the pharmacokinetic profiles of Epi-cryptoacetalide and cryptoacetalide
A comprehensive review of the absorption, distribution, metabolism, and excretion profiles of the novel therapeutic candidates, Epi-cryptoacetalide and Cryptoacetalide, is currently unavailable in published scientific literature. An extensive search of publicly accessible databases and research articles did not yield specific pharmacokinetic data for either of these compounds.
While the user request specified a comparison of the pharmacokinetic profiles of this compound and cryptoacetalide, no experimental data for these two compounds could be retrieved. The core requirements of presenting quantitative data, detailing experimental protocols, and visualizing experimental workflows cannot be fulfilled without this foundational information.
For the benefit of researchers, scientists, and drug development professionals, a generalized experimental workflow for determining and comparing the pharmacokinetic profiles of two novel compounds is presented below. This workflow outlines the standard procedures that would be necessary to generate the data for a comparative guide.
General Experimental Workflow for Pharmacokinetic Profiling
The following diagram illustrates a typical workflow for a comparative pharmacokinetic study.
Figure 1. A generalized workflow for a comparative preclinical pharmacokinetic study.
Detailed Methodologies for Key Experiments
Once the compounds are available, the following experimental protocols would be essential to elucidate their pharmacokinetic profiles.
In Vivo Pharmacokinetic Study in Animal Models
1. Animal Model and Dosing:
-
Species: Male and female Sprague-Dawley rats (or another appropriate rodent model), weighing 200-250g.
-
Acclimation: Animals are acclimated for at least one week prior to the study with free access to food and water.
-
Grouping: Animals are divided into groups for each compound and each route of administration (e.g., intravenous and oral). A typical group size is 5-6 animals per time point.
-
Dose Formulation: Compounds are formulated in an appropriate vehicle (e.g., saline, DMSO, or a cyclodextrin (B1172386) solution) for administration.
-
Administration:
-
Intravenous (IV) Bolus: A single dose (e.g., 1-5 mg/kg) is administered via the tail vein.
-
Oral (PO) Gavage: A single dose (e.g., 10-50 mg/kg) is administered using an oral gavage needle.
-
2. Sample Collection:
-
Blood samples (approximately 0.2-0.3 mL) are collected from the jugular or saphenous vein at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).
-
Blood is collected into tubes containing an anticoagulant (e.g., EDTA or heparin).
-
Plasma is separated by centrifugation (e.g., 3000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.
Bioanalytical Method for Quantification
1. Sample Preparation:
-
Plasma samples are thawed on ice.
-
A protein precipitation method is commonly used for extraction. An organic solvent (e.g., acetonitrile) containing an internal standard is added to the plasma samples to precipitate proteins.
-
Samples are vortexed and then centrifuged to pellet the precipitated proteins.
-
The supernatant is collected and may be further diluted or directly injected into the analytical instrument.
2. LC-MS/MS Analysis:
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) is used for quantification.
-
Chromatographic Separation: A C18 analytical column is typically used to separate the analyte from endogenous plasma components. A gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid is employed.
-
Mass Spectrometric Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the parent and a characteristic product ion for both the analyte and the internal standard.
Pharmacokinetic Data Analysis
-
The plasma concentration-time data for each animal is analyzed using non-compartmental analysis (NCA) with software such as Phoenix WinNonlin®.
-
Key pharmacokinetic parameters are calculated, including:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): A measure of total drug exposure over time.
-
t1/2 (Half-life): The time required for the plasma concentration to decrease by half.
-
CL (Clearance): The volume of plasma cleared of the drug per unit time.
-
Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body.
-
F (Bioavailability): The fraction of the orally administered dose that reaches systemic circulation (calculated as (AUCoral/AUCIV) x (DoseIV/Doseoral)).
-
Concluding Remarks
The successful execution of the outlined experimental workflow would generate the necessary data to construct a comprehensive comparison guide for the pharmacokinetic profiles of this compound and Cryptoacetalide. This would include a detailed summary of their absorption, distribution, metabolism, and excretion characteristics, presented in clear, tabular formats, and supported by detailed experimental protocols. Researchers are encouraged to perform these studies to elucidate the pharmacokinetic properties of these novel compounds, which is a critical step in the drug development process.
Evaluating the Therapeutic Index of Epi-cryptoacetalide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of the therapeutic potential of Epi-cryptoacetalide, a diterpenoid isolated from Salvia species. Due to the limited availability of direct experimental data on this compound, this document leverages data from structurally related diterpenoids isolated from the same plant genus to provide a foundational understanding of its potential therapeutic index and mechanism of action.
Executive Summary
This compound is a natural product with potential anti-inflammatory properties. While specific quantitative data on its therapeutic index is not yet publicly available, studies on other abietane (B96969) diterpenoids from Salvia przewalskii indicate a common mechanism of action involving the suppression of key inflammatory mediators. This guide synthesizes the available information to provide a framework for evaluating this compound and similar compounds.
Data Presentation: Comparative Anti-Inflammatory Activity
Direct quantitative data for the therapeutic index of this compound, defined by the ratio of its toxic dose to its effective therapeutic dose (e.g., LD50/ED50 or TD50/ED50), is not available in the current body of scientific literature. Similarly, specific IC50 values for cytotoxicity and anti-inflammatory activity for this compound have not been reported.
However, several studies have evaluated the anti-inflammatory activity of other diterpenoids isolated from Salvia przewalskii. The primary in vitro assay used is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The following table summarizes the reported IC50 values for NO inhibition by various diterpenoids from this plant, which can serve as a preliminary benchmark for assessing the potential efficacy of this compound.
| Compound | Source Organism | Bioactivity (NO Inhibition IC50 in µM) | Cytotoxicity | Reference |
| This compound | Salvia przewalskii | Data not available | Data not available | - |
| Compound 1 | Salvia przewalskii | Promising NO inhibition | Not specified | [1] |
| Compound 2 | Salvia przewalskii | Promising NO inhibition | Not specified | [1] |
| Compound 3 | Salvia przewalskii | Significant NO inhibition | Not specified | [2] |
| Compound 5 | Salvia przewalskii | Significant NO inhibition | Not specified | [2] |
| Compound 6 | Salvia przewalskii | Significant NO inhibition | Not specified | [2] |
| Compound 9 | Salvia przewalskii | Significant NO inhibition | Not specified | [2] |
| Compound 11a | Salvia przewalskii | Promising NO inhibition | Not specified | [1] |
Note: "Promising" and "Significant" are qualitative descriptions from the referenced studies and specific IC50 values were not always provided in the abstracts. The lack of cytotoxicity data for these compounds prevents the calculation of an in vitro therapeutic index (e.g., CC50/IC50).
Experimental Protocols
To facilitate further research and direct comparison, detailed methodologies for key experiments are provided below.
In Vitro Anti-Inflammatory Assay: Inhibition of Nitric Oxide (NO) Production
This protocol is a standard method for assessing the anti-inflammatory potential of compounds in vitro.
1. Cell Culture:
-
Murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
2. Experimental Procedure:
-
Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Pre-treat the cells with various concentrations of this compound (or other test compounds) for 1 hour. A vehicle control (e.g., DMSO) should be included.
-
Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours to induce an inflammatory response. A negative control group (without LPS stimulation) should also be included.
3. Measurement of Nitric Oxide:
-
After the 24-hour incubation, collect the cell culture supernatant.
-
The concentration of nitrite (B80452) (a stable metabolite of NO) in the supernatant is measured using the Griess reagent system.
-
Briefly, mix 100 µL of supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
After a 10-minute incubation at room temperature, measure the absorbance at 540 nm using a microplate reader.
-
A standard curve using sodium nitrite is generated to determine the nitrite concentration in the samples.
4. Data Analysis:
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
-
The IC50 value, the concentration of the compound that inhibits 50% of NO production, is determined by non-linear regression analysis.
Cytotoxicity Assay: MTT Assay
This protocol is used to assess the viability of cells after treatment with the test compound.
1. Cell Treatment:
-
Seed RAW 264.7 cells in a 96-well plate and treat with the same concentrations of this compound as in the anti-inflammatory assay for the same duration (25 hours).
2. MTT Incubation:
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
3. Formazan (B1609692) Solubilization:
-
Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
4. Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
-
Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
-
The CC50 value, the concentration of the compound that reduces cell viability by 50%, is calculated.
Mandatory Visualization
Signaling Pathway of Diterpenoid Anti-Inflammatory Action
The following diagram illustrates the putative signaling pathway through which diterpenoids from Salvia species may exert their anti-inflammatory effects, primarily through the inhibition of the NF-κB and MAPK pathways.
Caption: Putative anti-inflammatory signaling pathway of this compound.
Experimental Workflow for Therapeutic Index Evaluation
This diagram outlines the logical flow of experiments to determine the therapeutic index of a compound like this compound.
Caption: Experimental workflow for determining the therapeutic index.
Conclusion
While direct experimental data for this compound is currently lacking, the available information on related diterpenoids from Salvia przewalskii suggests a promising avenue for anti-inflammatory drug discovery. The primary mechanism of action appears to involve the inhibition of the NF-κB and MAPK signaling pathways, leading to a reduction in pro-inflammatory mediators. To rigorously evaluate the therapeutic index of this compound, further studies are required to determine its specific IC50 for anti-inflammatory activity and its corresponding cytotoxicity (CC50) or in vivo toxicity (LD50/TD50). The experimental protocols and workflows provided in this guide offer a clear path for conducting such evaluations.
References
Safety Operating Guide
Safe Disposal of Epi-cryptoacetalide: A Comprehensive Guide for Laboratory Professionals
This document provides detailed procedures for the safe handling and disposal of Epi-cryptoacetalide, a diterpenoid compound isolated from Salvia miltiorrhiza. Given the potential biological activity of related compounds, which include anti-inflammatory, cytotoxic, and neuroprotective effects, this compound should be handled with care as a potentially bioactive substance.[1][2][3] Adherence to these guidelines is crucial for ensuring laboratory safety and environmental protection.
Chemical and Physical Properties
A summary of the known properties of this compound is presented below.
| Property | Value |
| Chemical Formula | C₁₈H₂₂O₃ |
| Molecular Weight | 286.4 g/mol |
| CAS Number | 132152-57-9 |
| Appearance | Crystalline solid |
| Solubility | Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone |
| Storage | Desiccate at -20°C |
Proper Disposal Procedures for this compound
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following disposal procedures are based on general principles for handling potentially hazardous chemical waste. These procedures should be carried out in accordance with all applicable federal, state, and local regulations.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound, ensure you are wearing appropriate PPE:
-
Safety goggles or a face shield
-
Chemical-resistant gloves (nitrile or neoprene)
-
A lab coat
Step 2: Waste Segregation
-
Solid Waste:
-
Collect any solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a dedicated, clearly labeled hazardous waste container.
-
The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure lid.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container.
-
Do not mix this compound solutions with other solvent waste streams unless you have confirmed their compatibility. Given its solubility, common solvents are likely to be organic.
-
Step 3: Waste Container Labeling
All waste containers must be labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The concentration and quantity of the waste
-
The date the waste was first added to the container
-
The primary hazards associated with the waste (e.g., "Potentially Bioactive," "Chemical Irritant").
Step 4: Storage of Waste
-
Store waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure secondary containment is used to prevent spills.
-
Keep waste containers closed at all times, except when adding waste.
Step 5: Disposal Request
-
Once the waste container is full or has reached the storage time limit set by your institution, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
Experimental Protocol: General Isolation of Diterpenoids from Salvia miltiorrhiza
The following is a generalized protocol for the extraction and isolation of diterpenoids, such as this compound, from the roots of Salvia miltiorrhiza.
1. Extraction: a. Air-dried and powdered roots of Salvia miltiorrhiza are extracted with a suitable solvent, such as 95% ethanol (B145695) or a mixture of methanol (B129727) and water, at room temperature. b. The extraction is typically repeated multiple times to ensure a high yield. c. The solvent from the combined extracts is evaporated under reduced pressure to obtain a crude extract.
2. Fractionation: a. The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. b. The diterpenoids are typically enriched in the ethyl acetate fraction.
3. Chromatographic Separation: a. The ethyl acetate fraction is subjected to column chromatography on silica (B1680970) gel. b. The column is eluted with a gradient of solvents, commonly a mixture of hexane (B92381) and ethyl acetate or chloroform and methanol, to separate the components based on their polarity. c. Fractions are collected and monitored by thin-layer chromatography (TLC).
4. Purification: a. Fractions containing compounds of interest are combined and further purified using repeated column chromatography, preparative TLC, or high-performance liquid chromatography (HPLC) until a pure compound is obtained. b. The structure of the isolated compound is then elucidated using spectroscopic methods such as NMR (¹H, ¹³C), mass spectrometry, and X-ray crystallography.
Logical Workflow for Chemical Waste Disposal
The following diagram illustrates the decision-making process for the proper disposal of a laboratory chemical like this compound.
Caption: Disposal workflow for this compound.
References
- 1. New diterpenoid quinones derived from Salvia miltiorrhiza and their cytotoxic and neuroprotective activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diterpenoids isolated from the root of Salvia miltiorrhiza and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Salvia miltiorrhiza: Traditional medicinal uses, chemistry, and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
Essential Safety and Handling of Epi-cryptoacetalide: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety and logistical information for handling Epi-cryptoacetalide in a laboratory setting. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on established best practices for handling novel chemical entities of natural origin with unknown toxicological profiles. A precautionary approach is paramount to ensure personnel safety and prevent environmental contamination.
Pre-Handling Checklist and Initial Preparations
Before commencing any work with this compound, ensure the following are in place:
-
Designated Work Area: All handling of this compound should occur in a designated, well-ventilated area, preferably within a certified chemical fume hood.
-
Emergency Equipment: Verify the immediate accessibility and functionality of an eyewash station, emergency shower, and a fire extinguisher suitable for chemical fires.
-
Spill Kit: A chemical spill kit appropriate for handling powders and organic solvents must be readily available.
-
Personnel Training: All personnel must be trained on general laboratory safety, chemical hygiene, and the specific procedures outlined in this document.
Personal Protective Equipment (PPE)
A comprehensive PPE regimen is mandatory to prevent dermal, ocular, and respiratory exposure.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects against splashes of solutions and airborne particles. |
| Hand Protection | Nitrile gloves (double-gloving recommended). | Provides a barrier against skin contact. Change gloves immediately if contaminated. |
| Body Protection | A buttoned lab coat with long sleeves. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used, especially when handling the solid compound or preparing solutions. | Prevents inhalation of the compound, which may have unknown respiratory effects. |
| Footwear | Closed-toe shoes. | Protects feet from spills and falling objects. |
Step-by-Step Handling Protocol
3.1. Handling Solid this compound:
-
Work in a Fume Hood: All manipulations of the solid compound must be performed within a chemical fume hood to contain any airborne particles.
-
Don PPE: Before handling, put on all required personal protective equipment as detailed in the table above.
-
Weighing: Use a tared, sealed container for weighing to minimize the generation of dust.
-
Avoid Inhalation: Handle the compound gently to avoid creating dust.
3.2. Solution Preparation:
-
Solvent Selection: this compound is soluble in solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. Select the appropriate solvent for your experimental needs.
-
Solvent Handling: All solvents should be handled in the fume hood, away from ignition sources.
-
Dissolution: Add the solvent to the weighed this compound slowly to avoid splashing.
-
Storage of Solutions: If stock solutions are prepared in advance, store them in tightly sealed vials at -20°C for up to two weeks. Allow the solution to equilibrate to room temperature before use.
Spill Management and Disposal Plan
4.1. Spill Response:
-
Evacuate: In case of a significant spill, evacuate the immediate area.
-
Alert: Notify laboratory personnel and the designated safety officer.
-
Contain: If safe to do so, use absorbent materials from the chemical spill kit to contain the spill.
-
Clean-up: Clean the affected area with an appropriate solvent and decontaminating solution. All materials used for clean-up must be disposed of as hazardous waste.
4.2. Waste Disposal:
-
Solid Waste: All solid waste contaminated with this compound (e.g., used vials, pipette tips, gloves) must be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: All liquid waste containing this compound, including unused solutions and solvent washes, must be collected in a labeled, sealed hazardous waste container for organic waste.
-
Do not pour any waste down the drain.
Experimental Workflow for Safe Handling
Caption: Logical workflow for the safe handling of this compound.
Signaling Pathway for Hazard Mitigation
Caption: Hazard mitigation pathway for handling this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
